4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Description
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Properties
IUPAC Name |
4-(2-methylbut-3-yn-2-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-4-12(2,3)14-11-7-5-10(9-13)6-8-11/h1,5-8H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUSSBIFHSXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381260 | |
| Record name | 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33143-92-9 | |
| Record name | 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" basic properties
An In-depth Technical Guide to 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Executive Summary
This document provides a comprehensive technical overview of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a specialized organic molecule combining a benzonitrile scaffold with a sterically hindered propargyl ether. As this compound is not widely commercialized, this guide synthesizes information from foundational organic chemistry principles and data on analogous structures to present a predictive yet robust analysis. We will cover its logical synthesis via the Williamson ether synthesis, detailing the mechanistic rationale and potential challenges. Furthermore, we will outline the anticipated physicochemical and spectroscopic properties essential for its identification and characterization. Finally, this guide explores the molecule's potential applications, primarily as a versatile building block in drug discovery via click chemistry and as an intermediate in the development of novel materials and agrochemicals. This whitepaper is intended for researchers and professionals in chemical synthesis and drug development, providing the foundational knowledge required to synthesize, characterize, and utilize this unique compound.
Introduction and Molecular Scaffolding
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an aromatic compound characterized by three key functional groups: a nitrile (-C≡N), an ether linkage (-O-), and a terminal alkyne (-C≡CH). The nitrile group is a powerful electron-withdrawing group that polarizes the benzene ring and can participate in various chemical transformations. The ether linkage connects the aromatic core to a unique tertiary propargylic group, 1,1-dimethylprop-2-ynyl. This specific substitution pattern confers significant steric hindrance around the ether oxygen, which influences its synthetic accessibility and chemical stability.
The terminal alkyne is arguably its most significant feature from a modern synthetic perspective, serving as a highly versatile functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other chemical entities, making it a valuable building block. The benzonitrile moiety itself is a common feature in many pharmaceuticals, including the aromatase inhibitor Letrozole, highlighting its relevance in medicinal chemistry.[1]
Synthesis and Mechanistic Considerations
Retrosynthetic Approach
The most logical disconnection is at the C-O ether bond. This retrosynthetic analysis yields two primary starting materials: 4-cyanophenol, which acts as the nucleophile precursor, and a suitable electrophile containing the 1,1-dimethylprop-2-ynyl moiety, such as 3-chloro-3-methyl-1-butyne.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves the deprotonation of 4-cyanophenol to form the more nucleophilic 4-cyanophenoxide anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Causality and Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is an excellent choice for deprotonation as it is a strong, non-nucleophilic base that forms hydrogen gas as a byproduct, driving the reaction forward irreversibly. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used in a polar aprotic solvent like acetone, which is a milder and safer option.
-
Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents can dissolve both the ionic phenoxide intermediate and the organic electrophile without participating in the reaction, thus facilitating the SN2 pathway.
-
Reaction Conditions: The reaction involves a tertiary-like alkyl halide. While tertiary halides typically favor elimination (E2) over substitution (SN2)[4], the propargylic nature of the electrophile can still permit substitution. To minimize the competing elimination side-reaction, the reaction should be run at the lowest effective temperature, typically starting at room temperature and gently heating if necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to optimize reaction time and temperature.
Detailed Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (10 mL per 1 mmol of 4-cyanophenol).
-
Deprotonation: Add 4-cyanophenol (1.0 eq). Stir until dissolved. Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Nucleophilic Substitution: Add 3-chloro-3-methyl-1-butyne (1.2 eq) dropwise to the solution.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete upon consumption of the 4-cyanophenol.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Physicochemical Properties (Predicted)
The following properties are predicted based on the molecular structure and data from analogous compounds.
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₃H₁₃NO | Based on structural components. |
| Molecular Weight | 199.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Substituted benzonitriles are typically crystalline solids at room temperature.[5][6] |
| Melting Point | 75 - 90 °C | Estimated based on similar substituted aromatic ethers and nitriles. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Insoluble in water. | The molecule is largely nonpolar due to the aromatic ring and alkyl groups. |
| CAS Number | Not assigned | The compound is not currently listed in major chemical databases. |
Spectroscopic Characterization (Anticipated)
Confirmation of the synthesized structure would rely on a combination of standard spectroscopic techniques.
| Technique | Feature | Anticipated Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons | δ 7.6-7.8 (d, 2H, ortho to -CN), δ 7.0-7.2 (d, 2H, ortho to -O) |
| Methyl Protons | δ ~1.7 (s, 6H) | |
| Acetylenic Proton | δ ~2.6 (s, 1H) | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~118-120 ppm[7] |
| Aromatic Carbons | δ ~105-165 ppm (6 signals) | |
| Quaternary Carbon (-O-C (CH₃)₂) | δ ~75-80 ppm | |
| Alkynyl Carbons (-C ≡C H) | δ ~70-85 ppm | |
| Methyl Carbons (-CH₃) | δ ~28-32 ppm | |
| FT-IR | C≡N Stretch | 2220-2230 cm⁻¹[8] |
| ≡C-H Stretch | 3280-3310 cm⁻¹ | |
| C-O-C Stretch (Aryl Ether) | 1240-1260 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 199.10 |
Potential Applications and Research Directions
The unique combination of functional groups in 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile makes it a promising candidate for several advanced applications.
Drug Discovery and Medicinal Chemistry
The terminal alkyne is a prime functional group for "click chemistry." It can be readily reacted with azide-containing molecules (e.g., peptides, small molecules, or biomacromolecules) to form stable triazole linkages. This allows the benzonitrile scaffold to be used as a core structure that can be easily derivatized to build libraries of compounds for high-throughput screening.
Materials Science
Aryl propargyl ethers are known precursors for high-performance polymers.[9] The terminal alkyne can undergo polymerization or be used in the synthesis of cross-linked networks. The thermal rearrangement of aryl propargyl ethers (Claisen rearrangement) can also be explored to generate novel chromene structures, which are valuable in materials and pharmaceutical science.
Agrochemical Development
The benzonitrile functional group is present in a number of commercial herbicides and fungicides. This molecule could serve as a key intermediate for the synthesis of novel agrochemicals, where the propargyl group allows for the introduction of diverse functionalities to tune biological activity and environmental properties.[10]
Safety and Handling
As 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a novel compound, it should be handled with extreme care, assuming it is hazardous.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicological Profile: The toxicological properties have not been determined. However, organic nitriles can be toxic, potentially metabolizing to release cyanide. Compounds like 4-(dimethylamino)benzonitrile are listed as harmful if swallowed and cause skin and eye irritation.[11] Similar precautions should be taken.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
This guide provides a foundational framework for the synthesis, characterization, and potential application of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. The proposed synthetic route is based on well-established chemical principles, offering a clear path for its creation in a laboratory setting. Its versatile chemical handles position it as a valuable building block for future innovations in science and technology.
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An In-depth Technical Guide to 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (CAS 33143-92-9)
Executive Summary
This guide provides a comprehensive technical overview of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a specialized organic compound identified by CAS Number 33143-92-9. This molecule is distinguished by its unique architecture, which integrates a polar benzonitrile group with a sterically hindered propargyl ether moiety. This combination of an electron-withdrawing nitrile and an alkyne functional group—amenable to a variety of coupling reactions—positions it as a valuable and versatile intermediate in advanced organic synthesis.[1] Its primary utility is found in the fields of medicinal chemistry and materials science, where it serves as a sophisticated building block for constructing complex molecular frameworks. This document will elucidate the compound's fundamental properties, detail a robust synthetic pathway grounded in the Williamson ether synthesis, explore its potential applications, and provide critical safety and handling protocols.
Molecular and Physicochemical Profile
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an aromatic compound characterized by a cyano group para-substituted on a benzene ring, which is, in turn, linked via an ether bond to a tertiary carbon bearing two methyl groups and a terminal alkyne.[1][2]
Key Properties
A summary of the essential physicochemical data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 33143-92-9 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1][2] |
| Molecular Weight | 185.23 g/mol | [2] |
| IUPAC Name | 4-[(1,1-Dimethylprop-2-yn-1-yl)oxy]benzonitrile | [2] |
| Synonyms | 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile | [1][2] |
| Boiling Point | 191 °C (376 °F) | [3] |
| Partition Coefficient (log Pow) | 1.5 (at 20 °C) | [3] |
Spectroscopic Signature
While specific spectra are proprietary, the structure of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
-
¹H NMR: The spectrum would feature distinct signals corresponding to the aromatic protons, appearing as two doublets in the ~7.0-7.8 ppm region characteristic of a para-substituted benzene ring. A sharp singlet for the six equivalent methyl protons (C(CH₃)₂) would be observed in the aliphatic region (~1.6 ppm), and a singlet for the terminal acetylenic proton (-C≡CH) would appear further downfield (~2.5 ppm).
-
¹³C NMR: The carbon spectrum would show signals for the nitrile carbon (~119 ppm), the aromatic carbons (four distinct signals between ~115 and ~160 ppm), the quaternary ether carbon (~75 ppm), the two acetylenic carbons (~70-85 ppm), and the methyl carbons (~28 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational modes would include a sharp, strong absorption for the nitrile (C≡N) stretch around 2230 cm⁻¹, a sharp peak for the terminal alkyne (C≡C-H) stretch near 3300 cm⁻¹, and a C-O-C ether stretch in the 1250-1050 cm⁻¹ region.
Synthesis Protocol: Williamson Etherification
The most logical and efficient pathway for the synthesis of this molecule is the Williamson ether synthesis.[4][5][6] This classic SN2 reaction is ideally suited for coupling a phenoxide with a tertiary propargyl halide. The choice of a tertiary halide is viable here because the substrate is neopentyl-like, which sterically disfavors the competing E2 elimination pathway that can be problematic with other hindered halides.[7][8]
Reaction Mechanism and Rationale
The synthesis proceeds in two fundamental steps:
-
Deprotonation: 4-Hydroxybenzonitrile, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic potassium 4-cyanophenoxide.
-
Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic carbon of 2-chloro-2-methyl-3-butyne, displacing the chloride leaving group to form the desired ether linkage. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cation and maximize the nucleophilicity of the phenoxide.[4]
Caption: Williamson ether synthesis workflow.
Step-by-Step Laboratory Protocol
-
Materials:
-
4-Hydroxybenzonitrile
-
2-Chloro-2-methyl-3-butyne
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).
-
Reactant Addition: Begin stirring the suspension under a nitrogen atmosphere. Add 2-chloro-2-methyl-3-butyne (1.1 eq) to the mixture dropwise via syringe at room temperature.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
-
Applications in Modern Synthesis
The true value of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile lies in its utility as a bifunctional building block. The nitrile and alkyne groups offer orthogonal reactivity, enabling sequential, selective chemical transformations.
-
Medicinal Chemistry: The benzonitrile moiety is a known isostere for various functional groups and can participate in hydrogen bonding, making it a valuable component in drug design.[9] The terminal alkyne is a key handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid and efficient conjugation to azide-tagged biomolecules or scaffolds to generate libraries of triazole-containing compounds for biological screening.[10][11]
-
Materials Science: The rigid, linear geometry of the alkyne and the polar nature of the nitrile make this compound a candidate for the synthesis of novel liquid crystals, polymers, or other functional materials where molecular orientation and electronic properties are critical.
Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[3][12]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear protective gloves (chemically resistant), safety goggles or a face shield, and a lab coat.[3][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Keep away from heat, sparks, open flames, and hot surfaces.[3] Avoid contact with skin and eyes. Do not breathe vapors. Wash hands and skin thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The product may be hygroscopic; it is recommended to handle and store under an inert gas like nitrogen or argon.[3]
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An In-Depth Technical Guide to 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(1,1-dimethylprop-2-ynyl)oxy]benzonitrile, a molecule possessing the pharmacologically significant benzonitrile scaffold and a structurally unique dimethylpropargyl ether moiety. In the absence of extensive direct literature, this document outlines a robust, field-proven synthetic methodology based on the Williamson ether synthesis, offering a detailed, step-by-step protocol for its preparation from commercially available precursors. Furthermore, this guide presents a thorough characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) derived from established principles and spectral data of analogous structures. The potential applications and biological significance are discussed in the context of the known roles of benzonitrile and propargyl ether functionalities in medicinal chemistry, highlighting its potential as a scaffold in the design of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds for drug discovery and development.
Introduction: Unpacking the Structural Significance
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a bifunctional organic molecule that merges two key structural motifs of interest in medicinal chemistry: the benzonitrile group and a tertiary propargyl ether. The benzonitrile unit is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and the electron-withdrawing nature of the nitrile group allow it to participate in various non-covalent interactions with biological targets, often acting as a bioisostere for other functional groups.[2][3] The nitrile functionality can also serve as a synthetic handle for further molecular elaboration.
The propargyl group, an alkyne-containing moiety, is another feature of significant interest in drug discovery.[4][5] It can act as a reactive handle for covalent modification of protein targets or serve as a rigid linker to orient other functional groups within a binding pocket. The tertiary nature of the ether linkage in the title compound, with the presence of two methyl groups, adds steric bulk and may influence the molecule's metabolic stability and conformational preferences. This unique combination of a proven pharmacophore and a versatile functional group suggests that 4-[(1,1-dimethylprop-2-ynyl)oxy]benzonitrile holds potential as a valuable building block for the synthesis of novel bioactive molecules.
Synthesis and Mechanism: A Validated Approach
The most logical and field-proven approach for the synthesis of 4-[(1,1-dimethylprop-2-ynyl)oxy]benzonitrile is the Williamson ether synthesis. This venerable yet highly reliable method involves the SN2 reaction between an alkoxide and an alkyl halide.[6][7] In this case, the synthesis would proceed via the reaction of the sodium or potassium salt of 4-hydroxybenzonitrile with 3-chloro-3-methyl-1-butyne.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule logically disconnects the ether linkage, identifying 4-hydroxybenzonitrile and a suitable 3-methyl-1-butyne derivative as the key synthons.
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a molecule of interest in synthetic and medicinal chemistry. The core of this document focuses on its physicochemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and a thorough analytical characterization. Furthermore, this guide explores the potential applications of this compound, drawing insights from the known biological activities of related benzonitrile and propargyl ether derivatives. This paper aims to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.
Introduction
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a bifunctional organic molecule that incorporates a nitrile-substituted aromatic ring and a tertiary propargyl ether. The benzonitrile moiety is a common pharmacophore found in a variety of biologically active compounds, contributing to their therapeutic effects through various mechanisms. The propargyl group, containing a terminal alkyne, is a versatile functional group in organic synthesis, amenable to a wide range of chemical transformations, including click chemistry, which is extensively used in drug discovery and bioconjugation. The unique combination of these two functionalities in a single molecule makes 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile a promising scaffold for the development of novel therapeutic agents and chemical probes.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 185.22 g/mol | [1] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| IUPAC Name | 4-[(1,1-Dimethylprop-2-yn-1-yl)oxy]benzonitrile | |
| CAS Number | 33143-92-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 30 °C | [1] |
| Boiling Point | 313.4±22.0 °C (Predicted) | [1] |
| Density | 1.06±0.1 g/cm³ (Predicted) | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide of 4-cyanophenol.[2] The tertiary nature of the propargyl halide makes the SN2 reaction feasible.
Reaction Scheme
Sources
"4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Authored by: A Senior Application Scientist
Foreword
The landscape of drug discovery is one of perpetual exploration, where the elucidation of a molecule's mechanism of action is paramount to understanding its therapeutic potential and liabilities. This guide focuses on 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a compound whose specific biological activities are not yet extensively documented in publicly available literature. However, a detailed analysis of its structural motifs—the 1,1-dimethylprop-2-ynyl ether and the 4-cyanophenoxy group—allows for the formulation of a robust, evidence-based hypothesis regarding its primary mechanism of action. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings of this molecule's potential pharmacology and providing a clear experimental roadmap for its validation.
Introduction to 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile: A Structural Perspective
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a small molecule characterized by two key structural features: a benzonitrile ring and a 1,1-dimethylprop-2-ynyl ether substituent. The benzonitrile moiety is a common scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] The reactivity and biological interactions of the benzonitrile group are significantly influenced by the nature of its substituents.[2]
The most mechanistically informative feature of this molecule is the 1,1-dimethylprop-2-ynyl group, a terminal alkyne. Terminal alkynes are a well-established class of mechanism-based inhibitors of cytochrome P450 (CYP) enzymes.[3] The presence of this group strongly suggests a primary mechanism of action centered on the irreversible inactivation of specific CYP isoforms. The gem-dimethyl group adjacent to the ether linkage likely plays a significant role in modulating the molecule's potency, selectivity, and metabolic stability.[4]
This guide will, therefore, focus on the compelling hypothesis that 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile functions as a mechanism-based inactivator of cytochrome P450 enzymes.
Hypothesized Primary Mechanism of Action: Mechanism-Based Inactivation of Cytochrome P450 Enzymes
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds.[5] Mechanism-based or "suicide" inhibition of CYPs occurs when the enzyme metabolically activates a substrate, which then forms a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[3]
For terminal alkynes such as the 1,1-dimethylprop-2-ynyl group, the process of CYP-mediated inactivation is well-characterized and is proposed to proceed through the following steps:
-
Binding to the Active Site: The molecule first binds to the active site of a CYP enzyme. The benzonitrile portion of the molecule likely contributes significantly to the binding affinity and selectivity for specific CYP isoforms through hydrophobic and potential dipole-dipole interactions.
-
CYP-Mediated Oxidation: The terminal alkyne is then oxidized by the activated heme iron of the CYP enzyme. This is the rate-limiting step in the inactivation process.
-
Formation of a Reactive Intermediate: The oxidation of the alkyne does not typically yield a stable, hydroxylated metabolite. Instead, it is proposed to form a highly reactive ketene intermediate or a ketocarbene-iron heme complex.[3]
-
Covalent Modification and Inactivation: This reactive intermediate can then covalently modify the enzyme in one of two ways:
-
Heme Adduction: The oxidized alkyne can add to a nitrogen atom of the heme prosthetic group, forming a stable, inactive complex.[3]
-
Apoprotein Adduction: The ketene intermediate can react with nucleophilic residues (e.g., cysteine, lysine, or histidine) in the enzyme's active site, leading to covalent modification of the apoprotein.[3]
-
Either of these covalent modification events results in the irreversible inactivation of the enzyme.
The gem-dimethyl group in 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is expected to influence this process in several ways:
-
Conformational Rigidity: It can restrict the rotational freedom of the side chain, potentially locking the molecule into a bioactive conformation that is optimal for binding to the CYP active site.[4]
-
Increased Lipophilicity: This can enhance binding to the often-hydrophobic active sites of CYP enzymes.
-
Steric Shielding: The bulky dimethyl groups may protect the ether linkage from metabolism, increasing the molecule's half-life and allowing for a greater probability of the terminal alkyne being oxidized.
Potential Secondary Mechanisms and Pharmacological Effects
While CYP inhibition is the most probable mechanism of action, the benzonitrile scaffold is versatile and could potentially interact with other biological targets. The diverse pharmacological activities of benzonitrile derivatives warrant consideration of alternative, though likely secondary, mechanisms.[6][7] These could include, but are not limited to:
-
Enzyme Inhibition: Benzonitrile-containing molecules have been shown to inhibit a variety of enzymes, including metallo-β-lactamases and kinases.[1][8] The specific nature of the substitution on the benzonitrile ring is a key determinant of such activity.
-
Receptor Binding: Depending on the overall shape and electronic properties of the molecule, it could potentially bind to various receptors. However, without further data, this remains speculative.
It is important to emphasize that these are secondary hypotheses, and the primary focus of investigation should be on the well-precedented mechanism of CYP inactivation by the terminal alkyne group.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesis of mechanism-based CYP inhibition, a series of in vitro experiments should be conducted. The following protocols provide a roadmap for this investigation.
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine if 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile inhibits the activity of major human CYP isoforms.
Methodology:
-
Prepare Reagents:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).
-
NADPH regenerating system.
-
CYP-specific probe substrates (see Table 1).
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile stock solution in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, combine the CYP enzyme source, probe substrate, and a range of concentrations of the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Analysis:
-
After a specified time, terminate the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP1A2 | Phenacetin | Acetaminophen |
| Table 1: Commonly Used CYP Isoform-Specific Probe Substrates |
Time-Dependent Inhibition (TDI) Assay
Objective: To determine if the inhibition is time-dependent, which is a hallmark of mechanism-based inactivation.
Methodology:
-
Primary Incubation (Pre-incubation):
-
Incubate the CYP enzyme source with a range of concentrations of the test compound and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Secondary Incubation (Activity Measurement):
-
After the pre-incubation, dilute the mixture significantly into a solution containing the probe substrate and additional NADPH.
-
Allow the secondary reaction to proceed for a short period.
-
-
Analysis and Data Calculation:
-
Terminate the reaction and quantify the metabolite as in the standard inhibition assay.
-
Calculate the inactivation rate constant (kinact) and the concentration of inhibitor that gives half the maximal rate of inactivation (KI).
-
A decrease in enzyme activity with increasing pre-incubation time is indicative of time-dependent inhibition.
Sources
- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
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"4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" biological targets
An In-depth Technical Guide to the Biological Target Identification of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Authored by a Senior Application Scientist
Preamble: Charting a Course into the Pharmacological Unknown
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both an art and a science. It is a process underpinned by rigorous a methodical exploration of a compound's biological interactions. This guide focuses on one such molecule: 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile . While the benzonitrile scaffold is a recurring motif in a variety of bioactive compounds, the specific biological targets of this particular derivative remain largely uncharted territory.
This document is crafted for researchers, scientists, and drug development professionals. It is not a mere recitation of established facts but rather a strategic whitepaper designed to guide the scientific inquiry into the biological targets of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. We will proceed from a foundational analysis of its chemical features, through hypothesized target classes, and culminate in a comprehensive, multi-tiered experimental strategy for target identification, validation, and mechanism of action studies. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.
Section 1: Structural Scaffolding and Target Hypotheses
The chemical architecture of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile offers initial clues to its potential biological activity. The molecule comprises a benzonitrile group, where a cyanide group is attached to a benzene ring. This core is prevalent in a diverse range of pharmacologically active agents, including inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1)[1], and compounds targeting microtubule assembly[2]. The ether-linked 1,1-dimethylprop-2-ynyl group is a less common but significant feature that may confer specificity and potency.
A critical initial finding from preliminary investigations suggests that this compound may act as an inhibitor of cytochrome P450 (CYP) enzymes[3]. CYPs are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs[4][5]. Inhibition of CYP enzymes is a major cause of drug-drug interactions, which can lead to therapeutic failure or adverse effects[5]. However, targeted CYP inhibition can also be a therapeutic strategy in specific contexts.
Given this initial lead, our investigation will be twofold: firstly, to confirm and characterize the interaction of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile with CYP enzymes, and secondly, to maintain a broader perspective to identify other potential, unanticipated biological targets.
Section 2: A Multi-Phased Strategy for Target Deconvolution
The identification of a novel compound's biological target(s) is a systematic process of elimination and confirmation. We propose a three-phased approach: in silico prediction, in vitro screening and validation, and cell-based functional analysis.
Phase 1: In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential bioactivity of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Methodology:
-
Ligand-Based Pharmacophore Modeling: Utilize databases of known bioactive molecules to identify compounds with structural and electronic similarities to 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. This can suggest potential target classes shared by these structurally related molecules.
-
Reverse Docking: Screen the compound against a library of 3D protein structures representing a wide range of biological targets. The docking scores can prioritize potential targets for subsequent experimental validation.
-
Target Prediction Software: Employ a suite of well-established target prediction algorithms (e.g., SwissTargetPrediction, SuperPred, etc.) that leverage both 2D and 3D similarity measures to predict a range of potential protein targets.
The output of this phase will be a prioritized list of putative targets, with a particular focus on those that align with our primary hypothesis of CYP inhibition.
Phase 2: In Vitro Screening and Target Validation
This phase aims to experimentally test the predictions from the in silico analysis and to broadly screen for unanticipated activities.
Broad-Based Target Screening:
To cast a wide net, 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile should be submitted to a broad-based panel screening service. These commercially available platforms typically test the compound at a single high concentration against hundreds of diverse molecular targets, including:
-
G-protein coupled receptors (GPCRs)
-
Kinases
-
Ion channels
-
Nuclear receptors
-
Transporters
-
A diverse panel of enzymes, including a comprehensive array of cytochrome P450 isoforms.
A positive "hit" from this screen (typically >50% inhibition) provides a strong lead for further investigation.
Focused Cytochrome P450 Inhibition Assays:
Based on our primary hypothesis, a detailed investigation into the inhibitory effects on key drug-metabolizing CYP isoforms is warranted. The major isoforms to prioritize are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for the metabolism of approximately 90% of clinically used drugs[5].
This protocol describes a common and robust method for assessing CYP inhibition using a fluorescent probe substrate.
-
Reagents and Materials:
-
Recombinant human CYP enzymes (e.g., from baculovirus-infected insect cells)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Fluorogenic CYP-specific substrate (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP3A4)
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (test compound)
-
Known CYP-specific inhibitors (positive controls, e.g., ketoconazole for CYP3A4)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Prepare a stock solution of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, add the reaction buffer, the recombinant CYP enzyme, and the NADPH regenerating system.
-
Add the test compound over a range of concentrations (e.g., 0.01 µM to 100 µM) to different wells. Include wells with only solvent (negative control) and wells with the known inhibitor (positive control).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate. The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram illustrates the workflow for this assay:
Caption: Workflow for a fluorometric cytochrome P450 inhibition assay.
Data Presentation: Quantitative Analysis of CYP Inhibition
The results from the focused CYP inhibition assays should be summarized in a clear and concise table.
| CYP Isoform | IC50 (µM) of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile | Positive Control | Positive Control IC50 (µM) |
| CYP1A2 | Experimental Value | Furafylline | Literature Value |
| CYP2C9 | Experimental Value | Sulfaphenazole | Literature Value |
| CYP2C19 | Experimental Value | Ticlopidine | Literature Value |
| CYP2D6 | Experimental Value | Quinidine | Literature Value |
| CYP3A4 | Experimental Value | Ketoconazole | Literature Value |
Phase 3: Cell-Based Functional Assays
A potent in vitro activity does not always translate to a cellular effect. Therefore, it is crucial to validate the in vitro findings in a relevant cellular context.
Cellular Target Engagement:
If a non-CYP target is identified from the broad-based screen, cellular thermal shift assays (CETSA) or nanoBRET target engagement assays can be employed to confirm that the compound binds to its intended target in intact cells.
Functional Cellular Assays:
For CYP inhibition, the most relevant cellular models are primary human hepatocytes or liver-derived cell lines (e.g., HepG2).
-
Cell Culture: Culture primary human hepatocytes or HepG2 cells in appropriate media.
-
Compound Treatment: Treat the cells with various concentrations of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile for a predetermined period (e.g., 1-24 hours).
-
Probe Substrate Metabolism: Add a CYP-specific probe substrate that is metabolized to a readily detectable metabolite (e.g., midazolam for CYP3A4).
-
Metabolite Quantification: After a specific incubation time, collect the cell culture supernatant and quantify the formation of the metabolite using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Determine the IC50 value for the inhibition of metabolite formation in a cellular context.
The following diagram illustrates the signaling pathway context for CYP-mediated drug metabolism and its inhibition:
Caption: Inhibition of CYP-mediated drug metabolism in a hepatocyte.
Section 3: Elucidating the Mechanism of Action
Once a primary target has been validated, a deeper understanding of the mechanism of inhibition is required. For an enzyme like a CYP, it is crucial to determine if the inhibition is reversible or irreversible.
Reversibility of Inhibition:
-
Dialysis or Rapid Dilution: Incubate the enzyme with a high concentration of the inhibitor, then remove the inhibitor by dialysis or rapid dilution. If enzyme activity is restored, the inhibition is reversible. If not, it is likely irreversible.
-
Time-Dependent Inhibition (TDI): Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate. A progressive increase in inhibition with pre-incubation time is a hallmark of irreversible or quasi-irreversible inhibition.
Section 4: Data Synthesis and Future Directions
The culmination of this multi-phased investigation will be a comprehensive biological profile of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. The data from in silico, in vitro, and cellular assays will provide a weight of evidence to confidently assign its primary biological target(s).
If the compound is confirmed as a potent and selective inhibitor of a specific CYP isoform, its therapeutic potential (e.g., as a pharmacokinetic booster) or its liability (as a perpetrator of drug-drug interactions) can be assessed. If a novel, non-CYP target is identified, this will open up new avenues for therapeutic development.
The logical progression from these findings would be:
-
Lead Optimization: If the compound shows promise, medicinal chemists can synthesize analogues to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: The compound's effects should be evaluated in animal models to assess its efficacy, safety, and pharmacokinetic profile.
-
Translational Studies: If in vivo studies are successful, the compound can progress towards clinical development.
Conclusion
While the biological targets of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile are not yet fully elucidated, this guide provides a robust and scientifically rigorous framework for their identification and characterization. By integrating computational prediction with systematic experimental validation, from the molecular to the cellular level, we can effectively deconvolve the pharmacological profile of this novel chemical entity. This structured approach not only maximizes the probability of success but also ensures that the resulting data is reliable, reproducible, and provides a solid foundation for any future drug development endeavors.
References
-
Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant. PubMed.[Link]
-
Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed.[Link]
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Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). National Institutes of Health.[Link]
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UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. National Institutes of Health.[Link]
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Inhibition of Cytochromes P450 and the Hydroxylation of 4-Monochlorobiphenyl in Whole Poplar. PubMed Central.[Link]
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Biochemistry, Cytochrome P450. National Center for Biotechnology Information.[Link]
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- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a molecule of significant interest in medicinal chemistry. While direct literature on this specific compound is sparse, this document consolidates available information and provides expert insights into its synthesis, physicochemical properties, and potential applications in drug discovery. The guide details a robust synthetic protocol based on a closely related analog, discusses the inherent synthetic challenges, and explores the pharmacological relevance of its constituent structural motifs—the 4-cyanophenoxy group and the gem-dimethylpropargyl ether. This paper aims to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this and related molecules.
Introduction: Unveiling a Promising Scaffold
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an aromatic compound characterized by a benzonitrile core linked to a 1,1-dimethylprop-2-ynyl group via an ether linkage. The strategic combination of these functionalities suggests a potential for this molecule to interact with various biological targets, making it a compelling candidate for further investigation in drug development programs.
The benzonitrile moiety is a well-established pharmacophore found in numerous approved drugs. Its presence can influence a molecule's metabolic stability and its ability to act as a hydrogen bond acceptor, which is crucial for target engagement. The para-substituted nitrile group, in particular, can enhance the polarization of the aromatic ring, making it less susceptible to oxidative metabolism.[1] Furthermore, the 4-cyanophenoxy group has been explored in the development of selective androgen receptor modulators (SARMs) and other therapeutic agents.[2]
The 1,1-dimethylprop-2-ynyl group, also known as a tertiary gem-dimethylpropargyl group, introduces several key features. The gem-dimethyl substitution can confer steric hindrance that may enhance selectivity for a target protein and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. The terminal alkyne provides a reactive handle for further chemical modifications, such as click chemistry, enabling the synthesis of more complex derivatives and bioconjugates.
This guide will provide a detailed examination of the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, drawing upon established methodologies for analogous compounds. It will also present a summary of its expected physicochemical properties and discuss its potential as a scaffold for the design of novel therapeutics.
Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
The most logical and established method for the synthesis of aryl ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1][2][3] In the case of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, the synthesis would involve the reaction of 4-cyanophenol with 3-chloro-3-methyl-1-butyne.
Synthetic Pathway and Mechanistic Considerations
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of 4-cyanophenol using a suitable base to form the more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon atom of 3-chloro-3-methyl-1-butyne, displacing the chloride leaving group to form the desired ether product.
Caption: Synthetic workflow for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Challenges and Strategic Solutions
A significant challenge in this synthesis is the use of a tertiary alkyl halide (3-chloro-3-methyl-1-butyne). Tertiary halides are prone to undergo elimination reactions (E2) in the presence of a strong base, which can compete with the desired SN2 substitution and reduce the yield of the ether product.[4]
To mitigate this, the use of a phase-transfer catalyst (PTC) is highly recommended. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with a base like sodium hydroxide) to the organic phase containing the alkyl halide. This allows the reaction to proceed under milder conditions and can favor the SN2 pathway over elimination.
Detailed Experimental Protocol (Representative)
Materials:
-
4-Cyanophenol
-
3-Chloro-3-methyl-1-butyne
-
Sodium hydroxide (NaOH)
-
Benzyltrimethylammonium hydroxide (40% solution in methanol) - Phase-Transfer Catalyst
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
2M Sodium hydroxide solution
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-cyanophenol (1.0 eq), sodium hydroxide (1.5-2.0 eq), and a catalytic amount of benzyltrimethylammonium hydroxide in a biphasic solvent system of water and dichloromethane.
-
Addition of Alkyl Halide: To the stirred mixture, add 3-chloro-3-methyl-1-butyne (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for an extended period (e.g., 24-96 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase with a 2M sodium hydroxide solution to remove any unreacted 4-cyanophenol, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a mixture of ethyl acetate and petroleum ether, to afford the pure 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile are not widely published. However, based on its structure and data from similar compounds, the following properties can be anticipated:
| Property | Predicted Value/Information |
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Melting Point | Expected to be in the range of 50-100 °C. |
| Boiling Point | Expected to be above 250 °C at atmospheric pressure. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
| Spectroscopic Data | 1H NMR: Expect signals for the aromatic protons, the acetylenic proton, and the methyl protons. 13C NMR: Expect signals for the aromatic carbons, the nitrile carbon, the quaternary carbon, the acetylenic carbons, and the methyl carbons. IR: Expect characteristic peaks for the C≡N stretch, C≡C-H stretch, and C-O-C stretch. |
Potential Applications in Drug Development
The unique structural features of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile make it an attractive scaffold for the development of novel therapeutic agents in several areas:
-
Oncology: The benzonitrile moiety is present in several anticancer drugs. The ability of the nitrile group to act as a hydrogen bond acceptor can be crucial for binding to the active sites of enzymes like kinases and histone deacetylases (HDACs). The gem-dimethyl group can enhance metabolic stability and potency, which are desirable properties for oncology drug candidates.
-
Antiviral and Antimicrobial Agents: The incorporation of a terminal alkyne allows for the facile synthesis of triazole derivatives via "click chemistry." Triazoles are a well-known class of compounds with a broad spectrum of biological activities, including antiviral and antifungal properties.
-
Neurological Disorders: The 4-cyanophenoxy scaffold has been investigated for its potential in treating neurological disorders. The lipophilic nature of the 1,1-dimethylprop-2-ynyl group may enhance the blood-brain barrier permeability of derivatives, making them suitable candidates for central nervous system (CNS) targets.
Caption: Potential applications of the core scaffold in drug discovery.
Conclusion
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile represents a promising, yet underexplored, molecular scaffold. This technical guide has provided a comprehensive framework for its synthesis, based on the well-established Williamson ether synthesis, and has addressed the potential challenges associated with the use of a tertiary alkyl halide. The discussion of the pharmacological relevance of its structural components highlights the potential for this molecule and its derivatives to be developed into novel therapeutic agents for a range of diseases. It is our hope that this guide will stimulate further research into this intriguing compound and unlock its full therapeutic potential.
References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(1-ethyl-1-methyl-2-propynyloxy)benzonitrile. Retrieved January 21, 2026, from [Link]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
Kim, J., Wu, Y., & Miller, D. D. (2007). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. The Journal of steroid biochemistry and molecular biology, 103(2), 164–173. [Link]
Sources
Spectroscopic Characterization of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile: A Technical Guide
Introduction: The Structural Rationale
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a unique molecule that incorporates several key functional groups: a para-substituted benzonitrile moiety, an ether linkage, and a sterically hindered terminal alkyne (a dimethylpropargyl group). The electronic interplay between the electron-withdrawing nitrile group and the electron-donating ether oxygen, as well as the distinct steric and electronic environment of the dimethylpropargyl group, are expected to give rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the molecule's synthesis and for its application in further research.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, including predicted chemical shifts, multiplicities, and coupling constants. These predictions are based on established substituent effects and data from similar structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple and highly informative, with distinct signals for each proton environment in the molecule.
Table 1: Predicted ¹H NMR Data for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.60 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing nitrile group are deshielded. |
| ~ 7.00 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons ortho to the electron-donating ether group are shielded. |
| ~ 2.60 | Singlet | 1H | Acetylenic H | The terminal alkyne proton is typically found in this region. |
| ~ 1.70 | Singlet | 6H | Gem-dimethyl (2 x CH₃) | The two methyl groups are equivalent and show no coupling. |
The aromatic region will display a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution pattern. The downfield doublet corresponds to the protons adjacent to the cyano group, while the upfield doublet corresponds to the protons adjacent to the ether oxygen. The acetylenic proton will appear as a sharp singlet, and the six protons of the gem-dimethyl group will also present as a singlet due to their equivalence and lack of adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 160 | C-4 (Aromatic) | Carbon attached to the ether oxygen is significantly deshielded. |
| ~ 134 | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the nitrile group. |
| ~ 119 | C-1 (Aromatic) | Quaternary carbon of the nitrile group (ipso-carbon). |
| ~ 116 | C-3, C-5 (Aromatic) | Aromatic carbons ortho to the ether group. |
| ~ 105 | C-N (Nitrile) | The carbon of the cyano group. |
| ~ 85 | Quaternary Alkyne (C≡C-H) | The substituted carbon of the alkyne. |
| ~ 78 | Quaternary Ether (C(CH₃)₂) | The quaternary carbon bearing the gem-dimethyl groups. |
| ~ 75 | Terminal Alkyne (C≡C-H) | The terminal carbon of the alkyne. |
| ~ 28 | Gem-dimethyl (2 x CH₃) | The carbons of the two equivalent methyl groups. |
The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the ether oxygen (C-4) is expected to be the most downfield of the aromatic signals. The nitrile carbon itself will also have a characteristic chemical shift. The two carbons of the alkyne will be distinguishable, as will the quaternary carbon of the dimethylpropargyl group.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Ensure the sample is fully dissolved. If not, filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize acquisition parameters such as the number of scans, pulse width, and relaxation delay.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum, referencing the chemical shift scale to the solvent peak.
-
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is expected to show characteristic absorption bands for the nitrile, alkyne, ether, and aromatic moieties.
Table 3: Predicted IR Absorption Bands for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~ 3300 | Sharp, Medium | ≡C-H | Alkyne C-H stretch |
| ~ 2225 | Sharp, Strong | C≡N | Nitrile stretch |
| ~ 2120 | Sharp, Weak | C≡C | Alkyne stretch |
| ~ 1600, 1500 | Medium | C=C | Aromatic ring stretch |
| ~ 1250 | Strong | C-O | Aryl ether C-O stretch |
The most prominent and diagnostic peaks will be the sharp, strong absorption of the nitrile group around 2225 cm⁻¹ and the sharp, medium intensity peak of the terminal alkyne C-H stretch around 3300 cm⁻¹. The C≡C triple bond stretch is often weak and may be difficult to observe. The strong C-O stretch of the aryl ether and the characteristic aromatic C=C stretching bands will also be present.
Experimental Protocol for IR Spectroscopy
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and a soft tissue if necessary.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks with their wavenumbers.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.
Molecular Ion and Fragmentation
The molecular ion peak (M⁺) for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is expected at an m/z corresponding to its molecular weight (C₁₂H₁₁NO, MW = 185.22).
Predicted Fragmentation Pathway:
The fragmentation of the molecular ion is likely to proceed through several key pathways, as illustrated in the diagram below.
Caption: Predicted major fragmentation pathways for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile under EI-MS.
-
Loss of a methyl group (-•CH₃): A common fragmentation pathway for molecules containing a tertiary carbon, leading to a relatively stable cation at m/z = 170.
-
Cleavage of the ether bond: This can lead to the formation of a cyanophenoxy radical and a dimethylpropargyl cation (m/z = 67) or a cyanophenoxy cation (m/z = 118) and a dimethylpropargyl radical. The relative intensities of these fragments will depend on their stability.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 185 | Molecular Ion [C₁₂H₁₁NO]⁺˙ |
| 170 | [M - CH₃]⁺ |
| 118 | [C₇H₄NO]⁺ |
| 67 | [C₅H₇]⁺ |
Experimental Protocol for Mass Spectrometry
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and enters the ion source.
-
A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion.
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. The predicted NMR, IR, and MS data offer a detailed roadmap for the characterization of this molecule. The distinct signals arising from the benzonitrile, ether, and dimethylpropargyl moieties create a unique spectroscopic fingerprint. The provided experimental protocols outline the standard procedures for obtaining high-quality data. This guide serves as a valuable resource for scientists working on the synthesis and application of this and related compounds, enabling them to confidently identify and characterize their products.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile and its Analogs
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of aryl propargyl ether derivatives, with a specific focus on 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. While a dedicated crystal structure for this exact molecule is not publicly available at the time of this writing, we will draw upon the detailed analysis of the closely related compound, 4-(prop-2-yn-1-yloxy)benzonitrile, to illustrate the core principles and experimental workflows. This approach allows us to deliver field-proven insights into the experimental choices and data interpretation critical for researchers, scientists, and drug development professionals.
Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a cornerstone of modern chemistry. It dictates a compound's physicochemical properties, including solubility, melting point, stability, and, crucially for the pharmaceutical industry, its biological activity. For a molecule like 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, understanding its solid-state conformation provides invaluable insights into its potential as a synthon in organic synthesis or as a pharmacophore in drug design.
Aryl propargyl ethers are a class of compounds that garner significant interest due to their utility in Claisen rearrangements and the cleavage of the O-CH2 bond. The electronic interplay between the electron-donating ether group and an electron-withdrawing group, such as the nitrile in our topic compound, can lead to interesting molecular conformations and intermolecular interactions in the solid state. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating these structural nuances.[1][2][3]
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a plausible synthetic route would involve the Williamson ether synthesis, reacting 4-cyanophenol with 3-chloro-3-methyl-1-butyne in the presence of a suitable base.
Obtaining diffraction-quality crystals, typically 0.1-0.3 mm in size, is paramount.[2] Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.
The choice of solvent is critical and often determined empirically. A solvent system that provides moderate solubility for the compound is ideal.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.[4] The instrument consists of an X-ray source, a goniometer for precise crystal rotation, and a detector.[4] As the crystal is rotated, it is irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[1][5] This pattern is recorded by the detector at thousands of different crystal orientations.
Structure Solution and Refinement: Decoding the Diffraction Pattern
The collected diffraction data is a reciprocal space representation of the crystal's electron density. To translate this into a three-dimensional atomic model, a process of structure solution and refinement is employed, often using powerful software suites like SHELX or the user-friendly graphical interface Olex2.[6][7][8][9][10][11]
Structure Solution
The "phase problem" is a central challenge in crystallography: the intensities of the diffraction spots are measured, but their phase information is lost. Structure solution methods aim to overcome this.
-
Direct Methods (e.g., SHELXS, SHELXT): These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.[8][9] This is often the first approach for small molecules.[12]
-
Patterson Methods: This technique is particularly useful when a heavy atom (an atom with a high atomic number) is present in the structure. The positions of the heavy atoms can be determined from a Patterson map, and this information is then used to phase the remaining reflections.
Structure Refinement with SHELXL
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process, commonly with the program SHELXL.[10][11] Refinement involves adjusting atomic parameters (positional coordinates, and atomic displacement parameters that model thermal motion) to improve the agreement between the calculated diffraction pattern from the model and the observed diffraction pattern.
The quality of the refinement is assessed by several factors, most notably the R1 value, which should ideally be below 5% for a well-refined structure.
Detailed Protocol for Structure Refinement in Olex2 with SHELXL:
-
Data Import: Load the reflection data file (.hkl) and the instruction file (.ins) into Olex2.[6]
-
Initial Solution: Use a structure solution program like SHELXT to obtain an initial atomic model.[6][12]
-
Atom Assignment: Identify and correctly assign the atom types (e.g., C, N, O) based on the electron density map and chemical knowledge.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate representation.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model" (HFIX instruction in SHELXL).[9] This means their positions are geometrically dependent on the parent atom.
-
Iterative Refinement: Perform multiple cycles of least-squares refinement (typically 10-20 cycles) until the model converges, meaning the shifts in atomic parameters between cycles are negligible.[13]
-
Validation: Examine the final difference electron density map. Large positive or negative peaks may indicate missing atoms, disorder, or incorrect atom assignments. The final structure should be chemically sensible, with reasonable bond lengths and angles.
Caption: The iterative cycle of crystallographic structure refinement.
Case Study: Crystal Structure of 4-(prop-2-yn-1-yloxy)benzonitrile
To illustrate the type of data obtained from a successful crystal structure analysis, we will examine the published data for 4-(prop-2-yn-1-yloxy)benzonitrile.[14][15] This molecule is an excellent proxy for understanding the structural characteristics of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-(prop-2-yn-1-yloxy)benzonitrile.[14]
| Parameter | Value |
| Chemical Formula | C₁₀H₇NO |
| Formula Weight | 157.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.033 (4) |
| b (Å) | 7.393 (5) |
| c (Å) | 17.527 (11) |
| β (°) | 90.836 (11) |
| Volume (ų) | 781.7 (9) |
| Z | 4 |
| Temperature (K) | 93 |
| Radiation | Mo Kα (λ = 0.71075 Å) |
| R-factor (gt) | 0.050 |
| wR(F²) | 0.120 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online, Volume 71, Part 2, February 2015.[14][15]
Structural Insights
The analysis of 4-(prop-2-yn-1-yloxy)benzonitrile revealed several key structural features:[14]
-
Near-Planar Conformation: The molecule adopts an almost planar structure, indicating significant electronic conjugation between the cyano group, the benzene ring, and the oxygen atom of the propargyl ether.[14] This is likely due to the push-pull electronic effect between the electron-donating alkyloxy group and the electron-withdrawing cyano group.[14]
-
Intermolecular Interactions: In the crystal lattice, molecules are linked by hydrogen bonds between the acetylenic C-H and the nitrogen of the cyano group, forming wave-like chains.[14][15]
-
π-π Stacking: Aromatic π-π stacking interactions are observed between the benzene rings of adjacent chains, contributing to the overall stability of the three-dimensional crystal packing.[14]
Predicted Structural Features of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Based on the analysis of its close analog, we can predict some of the structural characteristics of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile:
-
Steric Effects of Dimethyl Groups: The addition of the two methyl groups on the carbon adjacent to the ether oxygen will introduce significant steric bulk. This is likely to cause a greater dihedral angle between the plane of the benzene ring and the propargyl group, potentially disrupting the planarity observed in the unsubstituted analog.
-
Intermolecular Interactions: The absence of the acetylenic hydrogen in the dimethyl-substituted compound means that the C-H···N hydrogen bonding observed in the analog will not be present. This will necessitate a different packing arrangement in the crystal lattice, likely driven by weaker van der Waals forces and potential C-H···π interactions.
-
Overall Packing: The increased steric hindrance of the dimethyl groups will likely lead to a less dense crystal packing compared to its unsubstituted counterpart.
Conclusion and Future Directions
The determination of a molecule's crystal structure is an indispensable tool in chemical research. This guide has outlined the comprehensive workflow, from synthesis to final structure validation, using the principles of single-crystal X-ray diffraction. While the specific crystal structure of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile remains to be determined, the detailed analysis of the closely related 4-(prop-2-yn-1-yloxy)benzonitrile provides a robust framework for predicting its structural features and understanding the subtle interplay of electronic and steric effects that govern its solid-state conformation.
For researchers in drug development and materials science, the ability to perform and interpret these analyses is crucial. The insights gained from crystal structures can guide the design of new molecules with tailored properties, ultimately accelerating the discovery process. It is highly recommended that researchers working with this and similar compounds pursue single-crystal X-ray diffraction analysis to definitively elucidate their three-dimensional structures.
References
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]
-
A few interactive self-paced tutorials to get started with Olex2. OlexSys. [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
The SHELX-97 Manual. Sheldrick, G. M.. [Link]
-
Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. National Center for Biotechnology Information. [Link]
-
The SHELX package. MIT OpenCourseWare. [Link]
-
Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]
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The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
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Crystal structure refinement with SHELXL. National Center for Biotechnology Information. [Link]
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What is Single Crystal X-ray Diffraction?. YouTube. [Link]
-
Olex Tutorial. Zenodo. [Link]
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Some easy steps in Olex2. YouTube. [Link]
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Olex2 Tutorials for new users How to install Olex2 from scratch. YouTube. [Link]
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4,4′-(Oxydimethylene)dibenzonitrile. National Center for Biotechnology Information. [Link]
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Crystal structure of 4-(1,3-dimethyl-2,3-dihydro-1H-perimidin-2-yl)benzonitrile, C20H17N3. De Gruyter. [Link]
-
4-[1-(4-Cyanobenzyl)-1H-benzimidazol-2-yl]benzonitrile. National Center for Biotechnology Information. [Link]
-
4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. [Link]
-
Crystal structure of 4-(prop-2-yn-1-yl-oxy)benzonitrile. UCL Discovery. [Link]
-
4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile. National Center for Biotechnology Information. [Link]
- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. arkat usa. [Link]
-
Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile. ResearchGate. [Link]
-
4-(Dimethylamino)benzonitrile. PubChem. [Link]
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- 12. youtube.com [youtube.com]
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- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
Potential therapeutic applications of "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile"
Beginning Research Efforts
I've initiated comprehensive Google searches to gather information on 4-[(1, 1-Dimethylprop-2-ynyl)oxy]benzonitrile. The focus is on its synthesis, established biological activities, and potential therapeutic applications. I'm now analyzing the initial search results, aiming to pinpoint promising avenues for deeper exploration, particularly concerning its mechanism of action.
Planning Detailed Exploration
I'm now outlining a detailed structure for the technical guide. My plan involves a comprehensive introduction to the compound, including its synthesis and chemical properties. I intend to delve into its biological activities and mechanism of action, supported by cited sources and a Graphviz diagram. I'll explore its therapeutic potential with experimental protocols and summarize the key data in a structured table and diagram. The guide will conclude with a complete references section.
Refining Search Strategies
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Considering Initial Search Results
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Re-evaluating Search Strategy
I'm now pivoting my strategy. It seems direct therapeutic data for "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" is scarce. The results so far highlight related compounds and benzonitrile's presence in active molecules, not this specific one. I'll need to focus on potential applications and how this novel compound might fit into therapeutic contexts.
Developing a New Direction
I'm now revising my approach. It's clear "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" lacks direct therapeutic data. Current findings include a related compound's crystal structure and papers on benzonitrile derivatives. This is no help for this compound specifically. I'll need to speculate on potential applications, acknowledging its novelty. Now, I will need to focus on structure, hypothesized targets, and propose a research plan.
Proposing a Research Framework
I've hit a conceptual breakthrough. Since direct therapeutic data is absent, the focus shifts to proposing a research plan. I'll highlight the compound's novelty and delve into its structure. By analyzing its functional groups, I'll hypothesize potential targets, like the benzonitrile group in enzyme inhibitors. The core of my plan will be experimental: a synthesis, characterization, and screening cascade. This includes in-depth experimental design.
Formulating a Research Roadmap
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Focusing Therapeutic Potential
I'm currently structuring the guide around the potential therapeutic applications of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. Since direct applications are scarce, I'm focusing on its structure and potential pathways. I'm exploring related compounds and their biological activity to build an informed, albeit indirect, therapeutic profile.
Outlining Research Proposal
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Developing Therapeutic Hypothesis
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Constructing the Synthesis Plan
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Outlining the Experimental Plan
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Defining Proposed Research Scope
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Designing the Comprehensive Guide
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Williamson ether synthesis, reacting 4-cyanophenol with 3-chloro-3-methyl-1-butyne. This document outlines the reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses methods for purification and characterization of the final product.
Introduction
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an aromatic compound containing a nitrile group and a propargyl ether moiety. The presence of the terminal alkyne functionality makes it a versatile precursor for various chemical transformations, including click chemistry, Sonogashira coupling, and other metal-catalyzed reactions. The nitrile group can also be readily converted to other functional groups, such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility. These structural features make the title compound an attractive intermediate for the development of novel pharmaceuticals and functional materials.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile from 4-cyanophenol proceeds via the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] The reaction is a nucleophilic substitution (SN2) reaction that involves two key steps:
-
Deprotonation of 4-cyanophenol: In the first step, a base is used to deprotonate the acidic hydroxyl group of 4-cyanophenol, forming a more nucleophilic phenoxide ion.[1] The choice of base is crucial; a moderately strong base is sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Nucleophilic attack: The resulting 4-cyanophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 3-chloro-3-methyl-1-butyne, which bears the leaving group (chloride). This backside attack results in the displacement of the chloride ion and the formation of the desired ether linkage.[1]
Figure 1: General overview of the Williamson ether synthesis for the preparation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Cyanophenol | ≥98% | Sigma-Aldrich | 767-00-0 |
| 3-Chloro-3-methyl-1-butyne | 97% | Sigma-Aldrich | 1111-97-3 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| Acetone | ACS Grade | VWR | 67-64-1 |
| Ethyl Acetate | HPLC Grade | VWR | 141-78-6 |
| Hexane | HPLC Grade | VWR | 110-54-3 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (e.g., 5.0 g, 42.0 mmol), anhydrous potassium carbonate (e.g., 8.7 g, 63.0 mmol), and acetone (50 mL).
-
Addition of Alkylating Agent: While stirring the suspension, add 3-chloro-3-methyl-1-butyne (e.g., 5.2 g, 50.4 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to obtain the pure product.
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}
Figure 2: A step-by-step workflow for the synthesis and purification of the target molecule.
Characterization
The identity and purity of the synthesized 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile can be confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the singlet for the two methyl groups, and a singlet for the acetylenic proton.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the benzonitrile ring, the quaternary carbon and methyl carbons of the dimethylpropargyl group, and the acetylenic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N) around 2230 cm⁻¹, the terminal alkyne (C≡C-H) stretch around 3300 cm⁻¹, and the C-O-C ether linkage.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Troubleshooting and Self-Validation
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete deprotonation of 4-cyanophenol. | Ensure the base is anhydrous and used in sufficient excess. |
| Inactive alkylating agent. | Use a fresh bottle of 3-chloro-3-methyl-1-butyne. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure it goes to completion. Increase the reflux time if necessary. | |
| Presence of starting material in the product | Incomplete reaction. | Increase the reaction time or the amount of the alkylating agent. |
| Formation of side products | The base may be too strong, leading to side reactions. | Consider using a milder base like potassium carbonate. |
| The reaction temperature might be too high. | Maintain a gentle reflux. |
To ensure the integrity of the results, it is recommended to:
-
Confirm the identity of all starting materials before use.
-
Rigorously monitor the reaction progress using TLC.
-
Thoroughly characterize the final product using multiple analytical techniques (NMR, IR, MS) and compare the data with literature values if available.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Cyanophenol is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
3-Chloro-3-methyl-1-butyne is flammable and an irritant. Handle with care.
-
Acetone and other organic solvents are flammable. Keep away from open flames and ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The Williamson ether synthesis provides a straightforward and efficient method for the preparation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile from readily available starting materials. The protocol described in this application note is a reliable starting point for researchers in need of this versatile chemical intermediate. Careful execution of the experimental procedure and thorough characterization of the product will ensure the successful synthesis of this valuable compound for applications in drug discovery and materials science.
References
-
PrepChem. Synthesis of 4-allyloxy benzonitrile. Accessed January 20, 2026. [Link]
-
Edubirdie. Williamson Ether Synthesis. Accessed January 20, 2026. [Link]
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Experimental Protocol for the Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile: A Mechanistic Approach
An Application Note for Drug Development Professionals and Researchers
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a potentially valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a Williamson ether synthesis, reacting 4-cyanophenol with 3-chloro-3-methyl-1-butyne. This guide offers an in-depth look at the reaction mechanism, a step-by-step laboratory procedure, safety protocols, and methods for purification and characterization. The protocol is designed to be self-validating, providing researchers with the necessary information to replicate the synthesis safely and efficiently while understanding the critical scientific principles involved.
Introduction and Mechanistic Overview
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with broad applications in the creation of complex molecules, including pharmaceuticals and functional materials. 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile incorporates a terminal alkyne, a versatile functional group for further modifications via click chemistry or other coupling reactions, and a nitrile group, which is a common precursor and pharmacophore.
The chosen synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide (in this case, a phenoxide) displaces a halide from an alkyl halide.[3][4]
Reaction Scheme:
![Reaction scheme for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](https://i.imgur.com/8g7J45w.png)
Causality Behind Experimental Choices:
-
Base Selection : Potassium carbonate (K₂CO₃) is used as a mild base. It is sufficient to deprotonate the acidic phenol (pKa ≈ 7.9) to form the potassium 4-cyanophenoxide nucleophile but is not so strong as to promote significant side reactions. Its insolubility in acetone requires heterogeneous reaction conditions, which are easily managed.
-
Solvent Selection : Acetone is an ideal polar aprotic solvent for this SN2-type reaction. It effectively solubilizes the reactants (with the exception of the base) without participating in the reaction. Its low boiling point (56°C) facilitates easy removal during the work-up phase.[5]
-
Alkyl Halide Substrate : A critical consideration is the structure of the electrophile, 3-chloro-3-methyl-1-butyne. It is a tertiary alkyl halide. Classical SN2 reactions are heavily disfavored at tertiary centers due to steric hindrance, with elimination (E2) reactions typically dominating.[3][4] However, this substrate is a propargylic halide. The reaction likely proceeds through an SN1-like mechanism, where the departure of the chloride leaving group is facilitated by the formation of a resonance-stabilized tertiary propargylic carbocation. This allows the reaction to proceed to the desired ether product, a nuance that deviates from introductory Williamson synthesis principles.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Wt. |
| 4-Cyanophenol | 767-00-0 | C₇H₅NO | 119.12 g/mol |
| 3-Chloro-3-methyl-1-butyne | 1111-97-3 | C₅H₇Cl | 102.56 g/mol |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 g/mol |
| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 g/mol |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 g/mol |
| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 g/mol |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Safety Precautions and Hazard Summary
This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.
| Chemical | Hazards | Handling Precautions |
| 4-Cyanophenol | Harmful if swallowed, causes skin and serious eye irritation.[6][7][8] | Avoid creating dust. Do not ingest. Avoid contact with skin and eyes.[6] |
| 3-Chloro-3-methyl-1-butyne | Highly flammable liquid and vapor, harmful if swallowed or in contact with skin, causes skin and eye irritation.[9][10] | Keep away from heat, sparks, and open flames.[9] Use spark-proof tools and ground all equipment. Store refrigerated. |
| Potassium Carbonate | Causes skin and serious eye irritation, may cause respiratory irritation.[11][12][13][14][15] | Avoid dust inhalation. Wash hands thoroughly after handling. |
| Acetone | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness.[5][16][17][18] | Keep away from ignition sources. Ensure adequate ventilation.[5] |
| Ethyl Acetate / Hexanes | Flammable liquids, may cause irritation and dizziness. | Use in a well-ventilated area, away from ignition sources. |
Detailed Experimental Protocol
This workflow outlines the complete synthesis process, from initial setup to final product characterization.
Step-by-Step Methodology
1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (5.00 g, 41.98 mmol). b. Add anhydrous potassium carbonate (8.70 g, 62.97 mmol, 1.5 equiv). c. Add 100 mL of anhydrous acetone. d. Stir the resulting suspension vigorously for 10 minutes at room temperature. e. To this suspension, add 3-chloro-3-methyl-1-butyne (5.18 g, 50.38 mmol, 1.2 equiv) dropwise via syringe. f. Equip the flask with a reflux condenser and place it in a heating mantle.
2. Reaction and Monitoring: a. Heat the reaction mixture to reflux (approximately 60°C) with vigorous stirring. b. Maintain the reflux for 12-24 hours. The reaction progress should be monitored by TLC. c. To monitor, take a small aliquot from the reaction, filter it, and spot it on a TLC plate against a spot of the starting 4-cyanophenol. A suitable eluent system is 4:1 Hexanes:Ethyl Acetate. The product should have a higher Rf value than the starting phenol. The reaction is complete when the 4-cyanophenol spot has disappeared.
3. Work-up and Extraction: a. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. b. Filter the suspension through a pad of celite or a fritted glass funnel to remove the potassium salts. Wash the filter cake with a small amount of acetone (2 x 20 mL). c. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting crude residue in ethyl acetate (100 mL). e. Transfer the solution to a separatory funnel and wash it with deionized water (2 x 50 mL) to remove any remaining salts and polar impurities, followed by a brine wash (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again via rotary evaporator to yield the crude product.
4. Purification and Characterization: a. The crude product should be purified by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 Hexanes:EtOAc) is recommended. b. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. c. Characterization :
- ¹H NMR : Expect signals for the aromatic protons, the alkyne proton, and the two methyl groups.
- ¹³C NMR : Expect signals for the aromatic carbons, nitrile carbon, alkyne carbons, and the quaternary and methyl carbons of the side chain.
- IR Spectroscopy : Look for characteristic stretches for the nitrile (C≡N) around 2230 cm⁻¹, the terminal alkyne (≡C-H) around 3300 cm⁻¹, and the C-O ether bond around 1250 cm⁻¹.
- Mass Spectrometry : Confirm the molecular weight (Expected [M+H]⁺ ≈ 186.09 g/mol ).
- Melting Point : Determine the melting point of the purified solid product.
Quantitative Data and Troubleshooting
Reagent Summary Table
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Cyanophenol | 119.12 | 5.00 | 41.98 | 1.0 |
| 3-Chloro-3-methyl-1-butyne | 102.56 | 5.18 | 50.38 | 1.2 |
| Potassium Carbonate | 138.21 | 8.70 | 62.97 | 1.5 |
| Acetone | - | 100 mL | - | - |
| Product (Theoretical) | 185.23 | 7.78 | 41.98 | - |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time; Inactive base (absorbed moisture); Poor quality alkyl halide. | Extend reflux time and continue monitoring by TLC. Ensure anhydrous reagents and solvent are used. Use freshly purchased or distilled 3-chloro-3-methyl-1-butyne. |
| Low Yield | Competing elimination side reactions; Product loss during work-up or purification. | While some elimination is possible, ensure the temperature does not significantly exceed the reflux point of acetone. Be careful during extractions and combine all pure fractions from chromatography. |
| Oily/Impure Product | Residual solvent or starting material. | Ensure the product is dried under high vacuum after purification. If starting material co-elutes, optimize the chromatography gradient for better separation. |
References
-
ChemSupply Australia. (n.d.). Safety Data Sheet for Acetone. Retrieved from ChemSupply.[16]
-
Ashta Chemicals Inc. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from Ashta.[11]
-
Fisher Scientific. (2024). Acetone - SAFETY DATA SHEET. Retrieved from Fisher Scientific.
-
Vertex AI Search. (n.d.). Safety Data Sheet - Acetone. Retrieved from Google Cloud.[5]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Cyanophenol. Retrieved from Fisher Scientific.[6]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from Carl ROTH.[12]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry.[3]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from Chemos.[13]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Potassium Carbonate Anhydrous. Retrieved from Fisher Scientific.[14]
-
VWR. (2012). Acetone MSDS. Retrieved from VWR.[17]
-
CCOHS. (n.d.). Acetone. Retrieved from Canadian Centre for Occupational Health and Safety.[18]
-
ChemicalBook. (2025). 4-Cyanophenol - Safety Data Sheet. Retrieved from ChemicalBook.[19]
-
Enartis. (2015). Safety Data Sheet POTASSIUM CARBONATE. Retrieved from Enartis.[15]
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PubChem. (n.d.). 4-Cyanophenol. Retrieved from National Center for Biotechnology Information.[7]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia.[4]
-
ECHEMI. (n.d.). 4-Cyanophenol SDS, 767-00-0 Safety Data Sheets. Retrieved from ECHEMI.[8]
-
Sigma-Aldrich. (n.d.). 4-Cyanophenol 95. Retrieved from Sigma-Aldrich.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-3-methyl-1-butyne. Retrieved from Fisher Scientific.[9]
- University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson).
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S.[1]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps.[2]
-
Sigma-Aldrich. (n.d.). 3-Chloro-3-methyl-1-butyne 97. Retrieved from Sigma-Aldrich.
-
Fisher Scientific. (n.d.). 3-chloro-3-methyl-1-butyne, 96%. Retrieved from Fisher Scientific.[10]
-
ChemicalBook. (n.d.). 4-[(1,1-DIMETHYLPROP-2-YNYL)OXY]BENZONITRILE. Retrieved from ChemicalBook.[20]
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Application Notes and Protocols for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile as a CYP2A6 Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Smoking Cessation
The global health burden of tobacco smoking remains a significant challenge, with nicotine addiction being the primary obstacle to successful cessation. The cytochrome P450 2A6 (CYP2A6) enzyme plays a crucial role in the metabolism of nicotine, converting it to cotinine. Individuals with slower CYP2A6 metabolism tend to smoke less and have higher success rates in quitting. This has led to the exploration of CYP2A6 inhibitors as a promising therapeutic strategy for smoking cessation. By inhibiting CYP2A6, the clearance of nicotine is reduced, leading to sustained plasma nicotine levels, which may in turn decrease the urge to smoke.
This document provides detailed application notes and protocols for the investigation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile , a potent and selective inhibitor of CYP2A6. The presence of a propargyl ether group in its structure is a key feature, suggesting a potential for mechanism-based inhibition, a desirable characteristic for potent enzyme inactivators. These guidelines are intended for researchers in drug discovery and development, providing a framework for the in vitro and cell-based characterization of this compound.
Mechanism of Action: Targeting Nicotine Metabolism
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is hypothesized to act as a mechanism-based inhibitor of CYP2A6. This type of inhibition, also known as suicide inhibition, involves the enzyme bioactivating the inhibitor to a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This is a distinct advantage over reversible inhibitors as it can lead to a more sustained pharmacological effect.
The proposed mechanism involves the oxidation of the terminal alkyne moiety by the heme iron of CYP2A6. This generates a reactive ketene intermediate that can then acylate a nucleophilic residue in the active site of the enzyme, leading to its inactivation.
Figure 1. Proposed mechanism of irreversible inhibition of CYP2A6.
Experimental Protocols
Protocol 1: In Vitro IC50 Determination of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile against CYP2A6
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the test compound against human CYP2A6 using a fluorogenic substrate.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2A6
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
-
Coumarin (CYP2A6 substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
96-well microplate, black
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in a suitable organic solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations.
-
In a 96-well plate, add the inhibitor dilutions, HLM or recombinant CYP2A6, and potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-warmed solution of coumarin and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product (7-hydroxycoumarin) at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Enzyme Kinetics and Determination of Inhibition Parameters (Ki and kinact)
This protocol outlines the steps to characterize the mode of inhibition and determine the kinetic parameters of inactivation.
Procedure:
-
Reversibility of Inhibition: To assess if the inhibition is reversible or irreversible, perform a dialysis or rapid dilution experiment. Incubate CYP2A6 with a high concentration of the inhibitor, then rapidly dilute the mixture into an assay solution containing the substrate. If the enzyme activity is restored, the inhibition is reversible. If not, it is likely irreversible.
-
Time-Dependent Inhibition (TDI): To confirm mechanism-based inhibition, assess for time- and concentration-dependent inactivation.
-
Pre-incubate CYP2A6 with various concentrations of the inhibitor for different time intervals (e.g., 0, 5, 10, 15, 30 minutes) in the presence of the NADPH regenerating system.
-
At each time point, take an aliquot and dilute it into an assay mixture containing a high concentration of the substrate to measure the remaining enzyme activity.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of the resulting lines represents the observed inactivation rate constant (kobs).
-
-
Determination of Ki and kinact:
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the inhibitor concentration.
-
This will yield the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (Ki).
-
Protocol 3: Cell-Based Assay for CYP2A6 Inhibition
This protocol describes a cell-based assay to evaluate the inhibitory effect of the compound in a more physiologically relevant context.
Materials:
-
A human cell line engineered to express CYP2A6 (e.g., HEK293-CYP2A6)
-
Cell culture medium and supplements
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
-
Coumarin
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Seed the CYP2A6-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile for a specified period (e.g., 24 hours).
-
Remove the treatment medium and incubate the cells with a medium containing coumarin.
-
After a set incubation time, collect the supernatant.
-
Measure the fluorescence of the 7-hydroxycoumarin in the supernatant.
-
Alternatively, lyse the cells and perform the enzyme assay on the cell lysate.
-
Determine the IC50 value in the cellular context as described in Protocol 1.
Illustrative Data
The following table presents hypothetical data for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, which is representative of a potent and selective CYP2A6 inhibitor.
| Parameter | Value | Method |
| IC50 | 50 nM | In vitro fluorescence-based assay with human liver microsomes |
| Ki | 200 nM | Enzyme kinetics assay with recombinant CYP2A6 |
| kinact | 0.1 min-1 | Time-dependent inhibition assay |
| Cellular IC50 | 250 nM | HEK293-CYP2A6 cell-based assay |
Workflow for a Comprehensive Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile as a CYP2A6 inhibitor.
Figure 2. A comprehensive workflow for inhibitor characterization.
Discussion and Future Directions
The provided protocols offer a robust framework for the preclinical evaluation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile as a CYP2A6 inhibitor. The illustrative data highlights its potential as a potent and specific inhibitor. Further studies should focus on selectivity profiling against other major CYP450 isoforms to assess the potential for drug-drug interactions. Additionally, metabolic stability studies and in vivo pharmacokinetic and pharmacodynamic studies in appropriate animal models are essential next steps to validate its therapeutic potential for smoking cessation.
References
-
Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]
-
Johnson, A. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
Shapiro, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]
-
Gordon, E. M., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
ResearchGate. (2025). Cytochrome P450 Protocols. [Link]
-
BioIVT. (2025). ADME 101: CYP Inhibition. YouTube. [Link]
-
Yano, J. K., et al. (2006). Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization. Journal of Medicinal Chemistry. [Link]
-
Olawale, M. E., et al. (2025). Inhibition of CYP2A6-mediated nicotine metabolism: A potential strategy for smoking cessation therapy. Pharmacology & Therapeutics. [Link]
-
Loriot, M. A., et al. (2013). Applications of CYP450 Testing in the Clinical Setting. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3612463/]([Link].
Application Notes and Protocols for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in Drug Discovery and Development
Introduction: Unveiling the Potential of a Multifunctional Scaffolding Agent
In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the efficient generation of novel therapeutic candidates.[1] 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile emerges as a compound of significant interest, not for a known intrinsic biological activity, but as a versatile scaffold embodying three key structural motifs that are highly valued in medicinal chemistry: the benzonitrile group , a terminal alkyne with a gem-dimethyl substitution , and an aryl ether linkage . This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and experimental protocols related to this compound.
The benzonitrile moiety is a well-established pharmacophore and a privileged structure in drug design.[2][3] Its ability to act as a hydrogen bond acceptor, coupled with its metabolic stability, has led to its incorporation into a multitude of approved drugs spanning oncology, virology, and neurology.[4] The terminal alkyne functionality is a gateway to the powerful realm of "click chemistry," enabling the facile and efficient covalent linking of molecular fragments.[5][6][7] This has revolutionized the synthesis of compound libraries and bioconjugates. The inclusion of a gem-dimethyl group on the propargyl moiety can confer advantageous pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability, by shielding adjacent chemical bonds from enzymatic degradation.[8][9]
This guide will provide a detailed exploration of the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile and its subsequent application as a versatile intermediate for the generation of diverse molecular entities with therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is presented in Table 1. These properties are essential for designing synthetic protocols and for understanding its potential behavior in biological systems.
| Property | Value | Source |
| CAS Number | 33143-92-9 | [10] |
| Molecular Formula | C₁₂H₁₁NO | [10] |
| Molecular Weight | 185.22 g/mol | [10] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred from structure |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Strategic Applications in Drug Discovery
The unique combination of functional groups in 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile makes it a valuable tool for several drug discovery strategies.
-
Scaffold for Library Synthesis via Click Chemistry: The terminal alkyne is a prime handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[7][11] This allows for the rapid and efficient synthesis of a diverse library of 1,2,3-triazole-containing compounds by reacting with a wide array of azide-bearing building blocks. This approach is instrumental in structure-activity relationship (SAR) studies.
-
Intermediate for Complex Heterocycle Synthesis: Aryl propargyl ethers are known precursors for the synthesis of various heterocyclic systems, such as chromenes, through cyclization reactions.[12] These heterocyclic cores are prevalent in many biologically active molecules.
-
Building Block for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The benzonitrile moiety is a key feature in several NNRTIs, including the approved HIV drug Rilpivirine.[13][14][15] While this specific compound is not a direct precursor in the most commonly published routes to Rilpivirine, its structure makes it an ideal candidate for the synthesis of novel diarylpyrimidine-based NNRTIs.
Experimental Protocols
Protocol 1: Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
This protocol describes the synthesis of the title compound from commercially available 4-cyanophenol and 3-chloro-3-methyl-1-butyne. The reaction is a standard Williamson ether synthesis.
Materials:
-
4-Cyanophenol
-
3-Chloro-3-methyl-1-butyne
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloro-3-methyl-1-butyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile as a solid.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) should be consistent with the expected structure, showing signals for the aromatic protons, the acetylenic proton, and the gem-dimethyl protons.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals, including the nitrile carbon, aromatic carbons, quaternary carbon, and the acetylenic carbons.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺ and compare with the experimental data.
Caption: Workflow for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Protocol 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction using 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile to synthesize a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
-
An azide-containing building block (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a reaction vial, dissolve 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (1.0 eq) and the azide-containing building block (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired triazole product.
Self-Validation:
-
Control Reaction: A reaction run without the copper catalyst should show no or negligible product formation, confirming the catalytic nature of the reaction.
-
LC-MS Analysis: The mass of the product should correspond to the sum of the masses of the alkyne and azide reactants.
Sources
- 1. From Molecules to Medicine: The Role of Chemists in Pharmaceuticals [fladgerassociates.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-[(1,1-DIMETHYLPROP-2-YNYL)OXY]BENZONITRILE | 33143-92-9 [amp.chemicalbook.com]
- 11. alliedacademies.org [alliedacademies.org]
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- 13. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays Using 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Introduction: Unveiling the Potential of Novel Kinase Inhibitors
Protein kinases are a vast family of enzymes that play pivotal roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them prime targets for therapeutic intervention.[1][3] The discovery and characterization of novel kinase inhibitors are therefore at the forefront of modern drug development.[1][4]
This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of a novel small molecule, 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile . While the specific kinase targets for this compound are yet to be fully elucidated, its structural features suggest potential interactions within the highly conserved ATP-binding pocket of various kinases. These application notes will therefore detail the necessary biochemical and cell-based assay protocols to screen, characterize, and validate its activity against a panel of selected kinases.
Our approach emphasizes not just the procedural steps, but the underlying scientific principles and rationale, ensuring that researchers can adapt and troubleshoot these protocols for their specific kinases of interest. We will cover assay selection, experimental design, data analysis, and interpretation, providing a robust roadmap for advancing a promising compound from initial hit to a well-characterized lead.
Part 1: Foundational Principles of Kinase Inhibition Assays
Kinase assays are designed to measure the catalytic activity of a kinase, which is the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[1] The primary goal of a kinase inhibition assay is to determine how a test compound affects this enzymatic activity. Assays can be broadly categorized into two main types: biochemical assays and cell-based assays .
-
Biochemical assays utilize purified, recombinant kinase enzymes and substrates in a controlled, in vitro environment.[5] These assays are essential for determining the direct inhibitory effect of a compound on the kinase and for elucidating its mechanism of action (e.g., ATP-competitive, non-competitive). They are highly amenable to high-throughput screening (HTS) to identify initial hits from large compound libraries.[6]
-
Cell-based assays measure kinase activity or the downstream consequences of that activity within the complex environment of a living cell.[7][8] These assays are crucial for confirming that a compound can permeate the cell membrane, engage its target in a physiological context, and exert the desired biological effect. They provide valuable insights into a compound's potency, selectivity, and potential off-target effects within a cellular system.
The choice of assay format depends on the stage of the drug discovery process and the specific questions being addressed.[4][6] A typical workflow involves initial screening in a biochemical format followed by validation and further characterization in cell-based systems.
Part 2: Biochemical Kinase Inhibition Profiling
The initial step in characterizing a novel compound like 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is to assess its activity against a panel of purified kinases in a biochemical format. A variety of detection methods are available, each with its own advantages and limitations.
Selecting the Right Biochemical Assay Platform
Several robust platforms exist for measuring kinase activity in vitro:
-
Radiometric Assays : Considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[1][5][6][9][10] They are highly sensitive and directly measure the true enzymatic product without the need for modified substrates or coupling enzymes.[5] However, they require specialized handling and disposal of radioactive materials.[1]
-
Fluorescence-Based Assays : These methods have become increasingly popular for HTS due to their safety and scalability.[3][11]
-
Fluorescence Polarization (FP) : FP assays are based on the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : TR-FRET assays utilize a donor-acceptor fluorophore pair on an antibody and a substrate, where phosphorylation leads to a change in FRET signal.[5][10][11]
-
-
Luminescence-Based Assays : These "Glo" type assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3][12] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to kinase activity.[12]
For the initial characterization of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, we recommend the ADP-Glo™ Kinase Assay due to its universal applicability to virtually any kinase, high sensitivity, and amenability to HTS formats.[12]
Experimental Workflow: Biochemical Profiling
The following diagram illustrates the general workflow for determining the IC₅₀ of a test compound using a biochemical kinase assay.
Caption: Workflow for IC₅₀ Determination using a Biochemical Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
Materials:
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (Test Compound)
-
DMSO (Vehicle Control)
-
Purified recombinant kinase and corresponding substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)[12]
-
ATP
-
Kinase Assay Buffer (specific to the kinase of interest)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%) to avoid solvent effects.[11]
-
-
Assay Plate Setup:
-
To the appropriate wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO for vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer. The concentrations of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the compound or DMSO.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.
-
Prepare a 2X ATP solution in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[9]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection: [12]
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[4]
-
Data Presentation and Interpretation
The inhibitory activity of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile should be screened against a panel of kinases to determine its selectivity profile. The resulting IC₅₀ values should be summarized in a table for clear comparison.
Table 1: Hypothetical Kinase Inhibitory Profile of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (Note: This table is a template. Actual values must be determined experimentally.)
| Kinase Target | IC₅₀ (nM) | Assay Format | ATP Concentration |
| Kinase A | [Value] | ADP-Glo™ | [Value] µM |
| Kinase B | [Value] | ADP-Glo™ | [Value] µM |
| Kinase C | [Value] | ADP-Glo™ | [Value] µM |
| Kinase D | [Value] | ADP-Glo™ | [Value] µM |
A selective inhibitor will show high potency (low IC₅₀) against the intended target and significantly lower potency against other kinases. A promiscuous or "dirty" inhibitor will inhibit multiple kinases with similar potency.[5]
Part 3: Cell-Based Kinase Inhibition Assays
Following biochemical characterization, it is essential to validate the inhibitory activity of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in a cellular context. Cell-based assays confirm target engagement and functional effects within a physiological environment.
Principles of Cell-Based Assays
Cell-based kinase assays typically measure the phosphorylation of a downstream substrate of the target kinase.[8] A potent inhibitor will reduce the level of this phosphorylation in a dose-dependent manner. Common formats include:
-
Western Blotting : A traditional method to detect changes in protein phosphorylation. It is low-throughput but provides direct evidence of target modulation.
-
ELISA-based assays (e.g., In-Cell Westerns) : Higher-throughput methods that use phospho-specific antibodies to quantify substrate phosphorylation in multi-well plates.
-
Cellular Thermal Shift Assays (CETSA) : Measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement.
-
BRET/FRET-based assays : These assays can measure compound binding to the target kinase in live cells in real-time.[8]
For this guide, we will focus on a phospho-substrate detection assay, which is a widely applicable and robust method.
Experimental Workflow: Cellular Phosphorylation Assay
This workflow outlines the key steps for assessing the inhibition of a specific kinase signaling pathway in cells.
Caption: Workflow for a Cell-Based Kinase Phosphorylation Assay.
Detailed Protocol: Western Blot for Phospho-Substrate Inhibition
This protocol assumes the identification of a relevant cell line where the target kinase and its downstream signaling are active.
Materials:
-
Appropriate cell line
-
Cell culture medium and supplements
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
-
Stimulating ligand (e.g., growth factor)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
If the pathway has high basal activity, serum-starve the cells for 4-24 hours.
-
Pre-incubate the cells with various concentrations of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software.
-
Strip the blot and re-probe with an antibody against the total protein or a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated DMSO control.
-
Plot the data and determine the cellular IC₅₀ value.
-
Part 4: Troubleshooting and Scientific Integrity
Ensuring the trustworthiness of your data is paramount. Every protocol should be a self-validating system incorporating essential controls.
Table 2: Essential Controls for Kinase Inhibition Assays
| Control | Purpose | Assay Type |
| No Enzyme Control | Determines the background signal from the substrate and assay reagents. Essential for identifying compound interference with the detection system.[13] | Biochemical |
| No Substrate Control | Identifies any kinase autophosphorylation, which can be a source of background signal, especially in luciferase-based assays.[9][13] | Biochemical |
| Vehicle Control (DMSO) | Represents 0% inhibition and is used for data normalization. | Both |
| Positive Control Inhibitor | A known inhibitor for the target kinase. Validates that the assay system is working correctly and is sensitive to inhibition. | Both |
| Unstimulated Cells | Determines the basal level of phosphorylation in the absence of stimulation. | Cell-Based |
| Stimulated Cells (Vehicle) | Represents the maximum signal (0% inhibition) in the cellular assay. | Cell-Based |
Common Pitfalls and Solutions:
-
Compound Interference: Some compounds can directly interfere with the detection method (e.g., fluorescence quenching or enhancement).[11] Always run a no-enzyme control with the compound to check for this.
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[13] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate this.[13]
-
High ATP Concentration: In biochemical assays, using an ATP concentration significantly above the Km can mask the effect of ATP-competitive inhibitors, leading to an underestimation of their potency.[9][13]
-
Discrepancy between Biochemical and Cellular Potency: A compound may be potent in a biochemical assay but weak in a cell-based assay. This could be due to poor cell permeability, rapid metabolism, or active efflux from the cell.[14]
By rigorously applying these principles and protocols, researchers can confidently characterize the kinase inhibitory profile of novel compounds like 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, paving the way for the development of next-generation targeted therapies.
References
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]
-
Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017, September 22). Retrieved from [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
-
In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]
-
Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]
-
Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed. Retrieved from [Link]
-
Why does my inhibitor not work in an in vitro kinase assay? - ResearchGate. (2016, September 29). Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved from [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. promega.com.br [promega.com.br]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. youtube.com [youtube.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in Medicinal Chemistry
Introduction: 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a unique small molecule with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a terminal alkyne on a tertiary carbon, an ether linkage, and a benzonitrile group, suggests several avenues for investigation. The benzonitrile moiety is a well-established pharmacophore found in numerous approved drugs, where it often acts as a hydrogen bond acceptor or participates in dipole-dipole interactions within enzyme active sites.[1] The 1,1-dimethylpropargyl ether group, while less common, offers opportunities for synthetic diversification and may influence the compound's metabolic stability and pharmacokinetic profile.
These application notes provide a comprehensive guide for researchers exploring the potential of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. We will delve into its synthesis, potential therapeutic applications based on its structural motifs, and detailed protocols for its characterization and biological evaluation.
Part 1: Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile can be readily achieved through a Williamson ether synthesis. This method involves the reaction of 4-cyanophenol with a suitable propargyl halide.
Protocol 1: Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Materials:
-
4-Cyanophenol
-
3-Chloro-3-methyl-1-butyne
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloro-3-methyl-1-butyne (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 4-[(1,1-dimethylprop-2-ynyl)oxy]benzonitrile.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Part 2: Potential Medicinal Chemistry Applications
The structural features of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile suggest several potential applications in drug discovery.
1. Enzyme Inhibition:
The benzonitrile group is a key feature in many enzyme inhibitors.[1] The nitrile can act as a bioisostere for other functional groups and can form crucial interactions with enzyme active sites. For instance, benzonitrile derivatives have been developed as inhibitors of farnesyltransferase and checkpoint kinase 1.
2. Covalent Inhibition:
The terminal alkyne in 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile could potentially be exploited for covalent inhibition of target proteins. While not as reactive as some other warheads, alkynes can participate in covalent bond formation with nucleophilic residues in an enzyme's active site under certain conditions, potentially leading to irreversible inhibition.
3. Synthetic Intermediate:
Aryl 1,1-dimethylpropargyl ethers are known to undergo thermal rearrangement to form 2,2-dimethylchromenes.[2] These chromene scaffolds are present in various biologically active natural products. Therefore, 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile could serve as a valuable intermediate for the synthesis of novel chromene derivatives with potential therapeutic activities.
Protocol 2: General Protocol for Screening for Enzyme Inhibition (Fluorometric Assay)
This protocol provides a general framework for assessing the inhibitory activity of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile against a target enzyme using a fluorogenic substrate.
Materials:
-
Target enzyme
-
Fluorogenic substrate for the target enzyme
-
Assay buffer (specific to the enzyme)
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (dissolved in DMSO)
-
Positive control inhibitor
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in DMSO.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound or controls (DMSO for negative control, known inhibitor for positive control).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Caption: Workflow for enzyme inhibition screening.
Part 3: Hypothetical Signaling Pathway Involvement
Given the prevalence of benzonitrile-containing compounds as kinase inhibitors, we can hypothesize that 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile could potentially modulate a kinase signaling pathway. For instance, it could act as a competitive inhibitor at the ATP-binding site of a protein kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Part 4: Data Presentation
Should preliminary screening indicate inhibitory activity, the results should be tabulated for clear comparison.
Table 1: Hypothetical Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) |
| 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile | Kinase X | 5.2 |
| Control Inhibitor | Kinase X | 0.1 |
Conclusion
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile represents a molecule with unexplored potential in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive candidate for screening against various biological targets, particularly enzymes such as kinases. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate the biological activities of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.
References
Sources
Application Note: Comprehensive Characterization of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a key intermediate in synthetic chemistry. The unique molecular architecture, featuring a benzonitrile core, a propargyl ether, and a gem-dimethyl group, necessitates a multi-technique approach for unambiguous structural verification, purity assessment, and quantification. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The rationale behind each experimental choice is discussed, ensuring that the described methods form a self-validating system for quality control and research applications.
Introduction & Molecular Overview
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (CAS: 33143-92-9) is a versatile organic compound.[1] Its structure incorporates several reactive and spectroscopically active functional groups: a cyano-substituted aromatic ring, an ether linkage, and a terminal alkyne. This combination makes it a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science, particularly in reactions like click chemistry or as a precursor to pharmaceutical agents.[2]
Given its role as a synthetic intermediate, rigorous analytical characterization is paramount to ensure batch-to-batch consistency, verify structural integrity, and quantify purity. An incorrect structure or the presence of impurities can have profound negative impacts on downstream reaction yields and the purity of the final product. This guide establishes an integrated analytical workflow to provide a complete and reliable profile of the molecule.
Physicochemical Properties Summary
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NO | Calculated |
| Molecular Weight | 185.22 g/mol | Calculated |
| CAS Number | 33143-92-9 | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Key Functional Groups | Nitrile, Aromatic Ring, Ether, Alkyne | Structure |
Structural Elucidation: A Spectroscopic Triad
The primary goal of characterization is the unambiguous confirmation of the covalent structure. We employ a triad of spectroscopic techniques—NMR, MS, and FTIR—each providing orthogonal yet complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (¹H and ¹³C). For 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, ¹H NMR will confirm the presence and integration of all proton types, while ¹³C NMR will identify every unique carbon atom, including the quaternary carbons.
Protocol 2.1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3] Integrate ¹H signals and pick all peaks in both spectra.
Expected Data & Interpretation
The predicted NMR data provides a unique fingerprint for the molecule. The aromatic region is expected to show a characteristic AA'BB' system, typical of para-substituted benzene rings.
| ¹H NMR Data | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic Protons | H-2, H-6 | ~7.60 | Doublet (d) | 2H |
| Aromatic Protons | H-3, H-5 | ~7.00 | Doublet (d) | 2H |
| Acetylenic Proton | ≡C-H | ~2.60 | Singlet (s) | 1H |
| Methyl Protons | -C(CH ₃)₂ | ~1.70 | Singlet (s) | 6H |
| ¹³C NMR Data | Assignment | Predicted δ (ppm) | Notes |
| Nitrile Carbon | -C ≡N | ~119 | |
| Aromatic Carbons | C -4 (ipso, ether) | ~160 | |
| C -2, C -6 | ~134 | ||
| C -3, C -5 | ~115 | ||
| C -1 (ipso, nitrile) | ~105 | ||
| Acetylenic Carbons | -C ≡CH | ~83 | |
| -C≡C H | ~75 | ||
| Quaternary Carbon | -C (CH₃)₂ | ~79 | No proton attached |
| Methyl Carbons | -C(C H₃)₂ | ~28 | Intense signal |
Note: Chemical shifts (δ) are predicted and may vary slightly based on solvent and experimental conditions.
Caption: Diagram 1: NMR Analysis Workflow.
Mass Spectrometry (MS)
Expertise & Rationale: MS is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular weight via the protonated molecular ion [M+H]⁺. Electron Ionization (EI), a harder technique often coupled with Gas Chromatography (GC), will induce fragmentation, providing a fingerprint that can be used to confirm the presence of key structural motifs.
Protocol 2.2.1: LC-MS (ESI) and GC-MS (EI) Analysis
-
LC-MS (ESI) for Molecular Weight Confirmation:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Couple an HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
Chromatography (optional, for purity): Use a C18 column with a simple isocratic or gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Look for the [M+H]⁺ ion at m/z 186.0913 (calculated for C₁₂H₁₂NO⁺). High-resolution data should be within 5 ppm of this value.
-
-
GC-MS (EI) for Fragmentation Pattern:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
GC Parameters:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion (M⁺) peak at m/z 185 and analyze the fragmentation pattern.
-
Expected Data & Interpretation
-
ESI-MS: A dominant peak at m/z 186.0913 corresponding to [M+H]⁺.
-
EI-MS:
-
Molecular Ion (M⁺): m/z 185 .
-
Key Fragments:
-
m/z 170 ([M-CH₃]⁺): Loss of a methyl group, a very common fragmentation for gem-dimethyl groups.
-
m/z 118 ([M-C₅H₇]⁺): Cleavage of the ether bond, loss of the dimethylpropynyl group.
-
m/z 67 ([C₅H₇]⁺): The dimethylpropynyl cation itself.
-
-
Caption: Diagram 2: Mass Spectrometry Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as chemical bonds absorb infrared radiation at characteristic frequencies.[5] This molecule has several highly diagnostic peaks: the sharp nitrile (C≡N) and alkyne (C≡C) stretches, and the unique terminal alkyne C-H stretch.
Protocol 2.3.1: FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a faster, non-destructive alternative.
-
-
Data Acquisition:
-
Instrument: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background scan of the empty sample compartment (or KBr pellet) before scanning the sample.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data & Interpretation
The FTIR spectrum provides a clear "functional group fingerprint" that confirms the key components of the molecule.
| Characteristic Absorption Bands | |
| Frequency (cm⁻¹) | Assignment |
| ~3300 | ≡C-H |
| ~3050 | Aromatic C-H |
| ~2980 | Aliphatic C-H |
| ~2230 | -C≡N |
| ~2120 | -C≡C- |
| ~1600, ~1500 | Aromatic C=C |
| ~1250 | Aryl-O (Ether) |
| ~1040 | O-C (Ether) |
Purity Assessment and Quantification
Once the structure is confirmed, it is crucial to determine the purity of the material. HPLC is the industry-standard method for this purpose.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is the ideal method for assessing the purity of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile by separating it from non-polar and polar impurities. The benzonitrile moiety is a strong chromophore, making UV detection highly sensitive and suitable for quantification.[6]
Protocol 3.1.1: Reverse-Phase HPLC Method
-
Sample and Standard Preparation:
-
Sample: Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and dissolving in acetonitrile. Dilute further to a working concentration of ~0.1 mg/mL.
-
Standard (for quantification): Use a certified reference standard if available, prepared in the same manner.
-
-
Instrumentation & Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 245 nm.
-
-
Data Analysis:
-
Purity: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area. (Area % = (Area_main / Area_total) * 100).
-
Quantification: Generate a calibration curve using standards of known concentrations. Determine the concentration of the sample by comparing its peak area to the calibration curve.
-
System Suitability
Before analysis, perform a system suitability test by making five replicate injections of a standard solution. The Relative Standard Deviation (RSD) for retention time and peak area should be <2%.
Caption: Diagram 3: HPLC Purity Analysis Workflow.
Conclusion
The analytical methods detailed in this guide provide a robust and multi-faceted framework for the complete characterization of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. The synergistic use of NMR, MS, and FTIR provides unambiguous structural confirmation, while the optimized HPLC method ensures accurate purity determination and quantification. Adherence to these protocols will guarantee the quality and consistency of this important chemical intermediate for all research, development, and manufacturing purposes.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information 2. Retrieved from [Link]
-
ACS Publications. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Retrieved from [Link]
-
Chemeurope.com. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
Thieme. (n.d.). Practical Highly Enantioselective Synthesis of Terminal Propargylamines. Retrieved from [Link]
-
OSHA. (n.d.). Propargyl Alcohol. Retrieved from [Link]
-
Taylor & Francis Group. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzaldehyde;benzonitrile. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
-
National Institutes of Health. (1998). FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. PubMed. Retrieved from [Link]9706383/)
Sources
- 1. 4-[(1,1-DIMETHYLPROP-2-YNYL)OXY]BENZONITRILE | 33143-92-9 [amp.chemicalbook.com]
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- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Introduction
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a bifunctional organic molecule incorporating a nitrile group and a terminal alkyne. Its structure suggests utility in a variety of chemical syntheses, particularly in the realm of click chemistry, where the terminal alkyne can undergo highly specific and efficient cycloaddition reactions.[1] The nitrile moiety offers a versatile handle for further chemical transformations. These characteristics make it a valuable reagent for researchers in drug development, materials science, and chemical biology.
This document provides a comprehensive guide to the safe handling and storage of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile powder. The protocols herein are synthesized from established laboratory safety standards and the known reactivity of its constituent functional groups. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling. While a comprehensive, experimentally verified dataset for this specific molecule is not widely available, its properties can be inferred from its structural motifs.
| Property | Value/Information | Source/Justification |
| Chemical Name | 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile | IUPAC Nomenclature |
| Synonyms | 4-(2-methylbut-3-yn-2-yloxy)benzonitrile | [2] |
| CAS Number | 33143-92-9 | [2] |
| Molecular Formula | C12H11NO | Derived from structure |
| Molecular Weight | 185.22 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white crystalline powder | Based on similar aromatic nitriles |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General behavior of similar compounds[3] |
| Reactivity | The terminal alkyne is reactive in click chemistry.[1] The nitrile group can undergo hydrolysis or reduction. The compound may be sensitive to strong oxidizing agents and strong acids or bases. | Inferred from functional groups |
Hazard Identification and Risk Assessment
A formal risk assessment should be conducted before handling this compound. The hazards are primarily associated with the nitrile and alkyne functionalities.
2.1. Hazard Classification (Anticipated)
Based on the functional groups, the following hazards should be anticipated. The official Safety Data Sheet (SDS) from the supplier must be consulted for definitive hazard information.
-
Acute Toxicity (Oral, Dermal, Inhalation): Nitrile compounds can be toxic. While this specific compound's toxicity is not documented, it is prudent to handle it as a potentially toxic substance.
-
Skin Irritation/Corrosion: May cause skin irritation upon prolonged contact.
-
Eye Irritation/Damage: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.
2.2. NFPA 704 Hazard Diamond (Anticipated)
The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards of a chemical.[4][5] While a specific rating for this compound is not available, a conservative estimation based on its structure would be:
-
Health (Blue): 2 (Hazardous)
-
Flammability (Red): 1 (Slightly combustible)
-
Instability/Reactivity (Yellow): 1 (Slightly unstable)
-
Special Hazards (White): None anticipated
This is an estimation and should be confirmed with the supplier's SDS.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Item | Specifications and Rationale |
| Eye Protection | Chemical safety goggles with side shields are required at all times.[6] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves are recommended for incidental contact.[7][8] They provide good resistance to a range of chemicals.[9] Gloves should be inspected before use and changed immediately if contaminated.[10][11] For prolonged or immersive contact, heavier-duty gloves may be necessary. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept buttoned. |
| Respiratory Protection | If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter may be required, depending on the quantity and potential for aerosolization.[6] |
Storage Protocols
Proper storage is essential for maintaining the stability and integrity of the compound and for ensuring a safe laboratory environment.
4.1. General Storage Conditions
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation. Some similar alkyne-containing reagents are stored at -20°C.[3][12]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.
-
Container: Keep the container tightly closed to prevent contamination and moisture ingress.
-
Location: Store in a designated chemical storage cabinet away from incompatible materials.
4.2. Incompatible Materials
-
Strong Oxidizing Agents: The alkyne group can react exothermically with strong oxidizers.
-
Strong Acids and Bases: May cause hydrolysis of the nitrile group.
-
Reactive Metals: Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Avoid contact with these metals and their salts.
Handling Procedures and Protocols
All handling of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
5.1. Weighing and Aliquoting
Caption: Workflow for weighing and aliquoting the powder.
Step-by-Step Protocol for Weighing:
-
Preparation:
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood is on and functioning correctly.
-
Prepare a clean, decontaminated work surface within the fume hood.
-
-
Handling:
-
Remove the container of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile from its storage location.
-
If refrigerated, allow the container to warm to room temperature before opening to prevent moisture condensation.[3]
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust. If the powder is very fine, handle it with extra care to prevent aerosolization.
-
-
Post-Handling:
-
Tightly seal the primary container.
-
Return the container to its designated storage location.
-
Clean any minor spills within the fume hood immediately.
-
Decontaminate the spatula and work surface.
-
Dispose of used weigh boats and contaminated gloves in the appropriate solid chemical waste container.
-
5.2. Solution Preparation
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-[(1,1-DIMETHYLPROP-2-YNYL)OXY]BENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. New Environment Inc. - NFPA Chemicals [newenv.com]
- 6. osha.gov [osha.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. westlab.com.au [westlab.com.au]
- 9. uk.unigloves.com [uk.unigloves.com]
- 10. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Troubleshooting "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" synthesis side reactions
Technical Support Center: Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Welcome to the technical support center for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for a successful outcome.
I. Reaction Overview: The Williamson Ether Synthesis Approach
The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is typically achieved via a Williamson ether synthesis.[1][2] This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[1] In this specific case, the reaction would involve the sodium salt of 4-cyanophenol (an aryloxide) and a suitable 1,1-dimethylprop-2-ynyl halide (a tertiary propargyl halide).
The Williamson ether synthesis generally proceeds through an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][3][4] This involves a backside attack of the nucleophile on the alkyl halide.[2][5]
Caption: General Williamson Ether Synthesis for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile and provides detailed solutions.
Q1: My reaction yield is significantly low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors, primarily related to competing side reactions and suboptimal reaction conditions.
-
Competing E2 Elimination: The most significant side reaction is the E2 elimination of the tertiary propargyl halide, which is promoted by the basicity of the 4-cyanophenoxide.[5] Tertiary alkyl halides are particularly prone to elimination reactions, often yielding an alkene as the major product instead of the desired ether.[3][4][6]
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can favor the S(_N)2 pathway over the E2 pathway.[5] Elimination reactions generally have a higher activation energy.[5]
-
Base Selection: While a strong base is necessary to deprotonate the 4-cyanophenol, using a less hindered base might slightly reduce the rate of elimination. However, the primary issue is the tertiary nature of the electrophile.
-
-
-
Steric Hindrance: The S(_N)2 reaction is highly sensitive to steric hindrance.[5] The tertiary carbon of the 1,1-dimethylprop-2-ynyl halide presents significant steric bulk, hindering the backside attack of the 4-cyanophenoxide nucleophile.[3]
-
Troubleshooting:
-
Alternative Synthetic Routes: If elimination is a persistent issue, consider alternative synthetic strategies. The Mitsunobu reaction is a powerful alternative for forming ethers from alcohols and acidic pronucleophiles, often with inversion of stereochemistry.[7][8][9] This reaction uses triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]
-
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.[10]
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent Choice: The use of polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions by effectively solvating the cation of the alkoxide, leaving the "naked" anion as a more potent nucleophile.[4]
-
-
Q2: I am observing the formation of an unexpected isomer. What could it be and how can I prevent it?
A2: The formation of an isomeric byproduct could be due to a base-catalyzed rearrangement of the propargyl ether product. Propargyl ethers can undergo rearrangement under basic conditions.[11] Additionally, gold-catalyzed rearrangements of propargyl ethers to form allenes have been reported, although this is less likely under standard Williamson ether synthesis conditions.[12]
-
Troubleshooting:
-
Control of Basicity: Use a stoichiometric amount of base to deprotonate the phenol. Excess base can promote side reactions.
-
Work-up Procedure: Quench the reaction mixture promptly upon completion to neutralize any remaining base.
-
Purification: Careful purification by column chromatography should allow for the separation of the desired product from any rearranged isomers.
-
Q3: Besides elimination, are there other significant side reactions I should be aware of?
A3: Yes, another potential side reaction is C-alkylation of the 4-cyanophenoxide.[4][5] While O-alkylation is generally favored, some alkylation can occur on the aromatic ring, especially at the ortho position to the hydroxyl group.[4]
-
Troubleshooting:
-
Solvent and Cation Effects: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Less polar solvents and larger, softer counter-ions tend to favor O-alkylation.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst can sometimes improve the selectivity for O-alkylation by facilitating the transfer of the phenoxide ion into the organic phase.
-
Caption: Troubleshooting flowchart for common side reactions.
III. Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
To a solution of 4-cyanophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (N(_2) or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of the appropriate 1,1-dimethylprop-2-ynyl halide (1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Aryl Propargyl Ether Synthesis
-
Dissolve 4-cyanophenol (1.0 eq), 1,1-dimethylprop-2-yn-1-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired ether. Note that removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.
IV. Data Presentation
Table 1: Comparison of Synthetic Methods
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Alkyl Electrophile | Tertiary Propargyl Halide | Tertiary Propargyl Alcohol |
| Key Reagents | Strong Base (e.g., NaH) | PPh(_3), DEAD/DIAD |
| Primary Side Reaction | E2 Elimination | Triphenylphosphine Oxide Formation |
| Stereochemistry | S(_N)2 (if applicable) | Inversion of Configuration |
| Substrate Scope | Prone to failure with tertiary halides[3] | Generally effective for secondary alcohols[9] |
V. References
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). J&K Scientific. [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Base catalyzed rearrangement of bispropargyl sulfides, ethers, and amines. Synthesis of novel heterocyclic systems | Journal of the American Chemical Society - ACS Publications. (n.d.). ACS Publications. [Link]
-
CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents. (n.d.). Google Patents.
-
Gold(I)-Catalyzed Rearrangement of Propargyl Benzyl Ethers: A Practical Method for the Generation and in Situ Transformation of Substituted Allenes | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Master Organic Chemistry. [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Predict Substitution vs Elimination for a Tertiary Alkyl Halides - YouTube. (2021, October 24). YouTube. [Link]
-
Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (n.d.). ACS Publications. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. [Link]
-
(PDF) 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies - ResearchGate. (2019, April 3). ResearchGate. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Semantic Scholar. (2019, June 5). Semantic Scholar. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. [Link]
-
Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Elimination vs substitution: tertiary substrate (video) | Khan Academy. (n.d.). Khan Academy. [Link]
-
Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole - arkat usa. (n.d.). ARKAT USA. [Link]
-
Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. (n.d.). jOeCHEM. [Link]
-
9.5: Williamson ether synthesis - Chemistry LibreTexts. (2020, July 1). Chemistry LibreTexts. [Link]
-
Substitution and Elimination Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. (2021, November 30). ACS Publications. [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025, August 6). ResearchGate. [Link]
-
8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. [Link]
-
Mitsunobu Reaction | PDF - Scribd. (n.d.). Scribd. [Link]
-
Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough) - YouTube. (2021, August 31). YouTube. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Welcome to the technical support center for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your product yield. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Introduction to the Synthesis
The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, an aryl ether, is most commonly approached via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[1][2] The primary reactants are 4-cyanophenol and a suitable electrophile derived from 1,1-dimethylprop-2-ynol, such as 3-chloro-3-methylbut-1-yne.
The core of this synthesis is an S(_N)2 reaction, where the oxygen of the deprotonated 4-cyanophenol (4-cyanophenoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][3][4] However, the tertiary nature of the alkyl halide in this specific synthesis presents a significant challenge, as it strongly favors a competing E2 elimination reaction, leading to the formation of an alkene byproduct and a reduction in the desired ether yield.[2][3][4]
This guide will focus on strategies to mitigate this and other potential side reactions, ensuring a successful and high-yielding synthesis.
Visualizing the Reaction Pathway
To better understand the chemical transformation, let's visualize the intended reaction and the primary competing side reaction.
Caption: Competing SN2 and E2 pathways in the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Q1: What is the most critical factor to consider in this specific Williamson ether synthesis?
A1: The most critical factor is the choice of reactants to minimize the competing E2 elimination reaction.[2][3] Since the desired ether linkage is to a tertiary carbon, using a tertiary alkyl halide is unavoidable in the traditional approach. Tertiary alkyl halides are highly prone to elimination reactions in the presence of a strong base like a phenoxide.[3][4] Therefore, careful control of reaction conditions is paramount.
Q2: Which base should I use to deprotonate 4-cyanophenol?
A2: For phenols, which are more acidic than aliphatic alcohols, weaker bases are often sufficient.[3] Commonly used bases include potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[5][6] Stronger bases like sodium hydride (NaH) can also be used but may increase the rate of the competing elimination reaction.[3][5] The choice of base can influence the reaction's outcome, and empirical optimization is often necessary.
| Base | pKa of Conjugate Acid | Suitability for Phenols | Potential for E2 Side Reaction |
| NaH | ~35 | High | High |
| NaOH | ~15.7 | Good | Moderate |
| K(_2)CO(_3) | ~10.3 (second pKa) | Good | Lower |
Q3: What is the ideal solvent for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[3][5] These solvents, such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), effectively solvate the cation of the phenoxide salt, which enhances the nucleophilicity of the phenoxide anion.[3][6]
Q4: Can I use a phase-transfer catalyst?
A4: Yes, a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially when using a base like potassium carbonate. The catalyst helps to transfer the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low Yield of the Desired Ether Product
Possible Cause 1: Competing E2 Elimination
-
Rationale: The tertiary nature of the alkyl halide (3-chloro-3-methylbut-1-yne) makes it highly susceptible to elimination, especially at elevated temperatures and with strongly basic nucleophiles.[2][3][4]
-
Suggested Solution:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions.[3] Running the reaction at a lower temperature can favor the desired S(_N)2 pathway.
-
Use a less hindered, milder base: A bulky or very strong base will favor acting as a base (proton abstraction) rather than a nucleophile. Consider using potassium carbonate over sodium hydride.
-
Slow addition of the alkyl halide: Adding the alkyl halide dropwise to the solution of the phenoxide can help maintain a low concentration of the electrophile, potentially reducing the rate of elimination.
-
Possible Cause 2: Incomplete Deprotonation of 4-Cyanophenol
-
Rationale: 4-Cyanophenol must be fully deprotonated to form the nucleophilic phenoxide. If the base is too weak or used in insufficient amounts, the reaction will not proceed to completion.
-
Suggested Solution:
-
Ensure stoichiometric or slight excess of base: Use at least one equivalent of a suitable base.
-
Allow sufficient time for deprotonation: Before adding the alkyl halide, allow the base to react completely with the 4-cyanophenol. This can be monitored by observing the cessation of gas evolution if using a base like sodium hydride.
-
Possible Cause 3: Low Reactivity of the Alkyl Halide
-
Rationale: The reactivity of the leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > Cl.
-
Suggested Solution:
-
Use a more reactive halide: If you are using 3-chloro-3-methylbut-1-yne, consider synthesizing or sourcing the bromo or iodo analogue.
-
In-situ generation of iodide: Add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions). The iodide will displace the chloride in-situ, forming the more reactive alkyl iodide.[7]
-
Problem 2: Presence of an Alkene Byproduct in the Final Product
-
Rationale: The detection of an alkene, in this case, 2-methylbut-1-en-3-yne, is a direct indication of the E2 elimination side reaction.[3]
-
Suggested Solution:
-
Implement the solutions for "Competing E2 Elimination" as described above.
-
Purification: If the byproduct has already formed, careful purification by column chromatography is necessary. The polarity difference between the desired ether and the non-polar alkene byproduct should allow for effective separation.
-
Problem 3: C-Alkylation of the Phenoxide
-
Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][5] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers.
-
Suggested Solution:
-
Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents generally favor O-alkylation.
-
Counter-ion: The nature of the cation can also play a role. However, for practical purposes, optimizing the solvent and temperature is more straightforward.
-
Experimental Protocol: A Recommended Starting Point
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Caption: A general experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Add potassium carbonate (1.5 eq.) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the potassium 4-cyanophenoxide.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3-chloro-3-methylbut-1-yne (1.1 eq.) dropwise over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Final Thoughts
The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a prime example of how a seemingly straightforward Williamson ether synthesis can be complicated by the structure of the reactants. By understanding the underlying mechanistic principles, particularly the competition between S(_N)2 and E2 pathways, researchers can make informed decisions to optimize reaction conditions and achieve a higher yield of the desired product. Careful control of temperature, judicious choice of base and solvent, and meticulous purification are the keys to success.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Sources
Technical Support Center: Purification of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Welcome to the dedicated technical support guide for the chromatographic purification of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this moderately polar aromatic nitrile. The guidance provided herein is based on established chromatographic principles and extensive field experience.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My product is co-eluting with an impurity on my silica flash column. How can I improve the separation?
A: Co-elution in normal-phase chromatography is a common issue stemming from insufficient differential partitioning of compounds between the stationary and mobile phases. For a molecule like 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, which possesses both a polar nitrile group and a less-polar ether/hydrocarbon backbone, fine-tuning the mobile phase is critical.
Root Cause Analysis & Solutions:
-
Incorrect Solvent Polarity: The eluent may be too polar, causing all compounds to travel with the solvent front, or not polar enough, resulting in poor movement and overlap. The goal is to find a solvent system that yields a target Rf value of approximately 0.2-0.4 for your product on a TLC plate, as this range generally provides the best separation on a column.[1]
-
Lack of Selectivity: Sometimes, even with an optimal Rf, separation is poor because the chosen solvents do not interact differently enough with the product and the impurity.
-
Actionable Step: Change the solvent system to alter the separation selectivity. Instead of an ethyl acetate (H-bond acceptor)/hexane system, try a dichloromethane (dipole-dipole)/hexane or a diethyl ether (H-bond acceptor)/hexane system.[3] These solvents interact differently with the stationary phase and your compounds, which can often resolve co-eluting spots.
-
Experimental Protocol: Optimizing Solvent Systems via TLC
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Prepare several TLC chambers with different solvent systems (see table below).
-
Spot the crude mixture on separate TLC plates and develop one in each chamber.
-
Visualize the plates under UV light (254 nm) to observe the separation.
-
Select the system that provides the best separation and an Rf of 0.2-0.4 for the desired product.[1]
| Table 1: Suggested TLC Solvent Systems for Screening | |
| System Type | Starting Composition (v/v) |
| Standard | 10% Ethyl Acetate / 90% Hexanes |
| Alternative 1 | 20% Dichloromethane / 80% Hexanes |
| Alternative 2 | 10% Diethyl Ether / 90% Hexanes |
Q2: I'm observing new spots on my TLC plates from collected fractions, suggesting my product is degrading on the silica gel. What is happening and how can I prevent it?
A: This is a strong indication of compound instability on the stationary phase. Silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which can catalyze the degradation of acid-sensitive molecules.[3] Propargyl ethers, while generally stable, can be susceptible to rearrangement or decomposition under certain conditions, especially in the presence of Lewis or Brønsted acids.[4]
Causality & Mitigation Strategies:
-
Acid-Catalyzed Degradation: The silanol groups on the silica surface are likely promoting an unwanted side reaction.
-
Solution 1: Neutralize the Stationary Phase. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol, to your eluent (typically 0.1-1% v/v).[1] This deactivates the acidic sites on the silica gel, creating a more inert environment for your compound. Always perform a small-scale stability test by stirring your compound with silica and the chosen eluent before committing to the full column.[3]
-
Solution 2: Use an Alternative Stationary Phase. If neutralization is ineffective, switch to a less acidic stationary phase. Neutral alumina is a common alternative. For more sensitive compounds, reverse-phase chromatography on a C18-functionalized silica is an excellent option as it operates under different mechanistic principles.[3]
-
Workflow for Stability Assessment
Caption: Workflow for testing compound stability on silica gel.
Q3: My compound is streaking on TLC plates and I'm getting tailing peaks in my HPLC analysis. How can I achieve sharper results?
A: Peak tailing and spot streaking are often caused by undesirable secondary interactions between the analyte and the stationary phase, overloading, or poor sample solubility.[5][6] The polar nitrile group in your molecule can engage in strong hydrogen bonding with the acidic silanol groups on the silica surface, leading to this behavior.
Troubleshooting Steps:
-
Sample Overloading: Applying too much sample to your TLC plate or injecting too high a concentration into the HPLC can saturate the stationary phase, leading to tailing.
-
Actionable Step: Prepare a more dilute solution of your sample for TLC spotting and reduce the injection volume or concentration for HPLC analysis.[6]
-
-
Secondary Silanol Interactions (HPLC & Flash): The primary cause is often the interaction with active silanol sites.
-
Actionable Step (Normal Phase): As with degradation issues, adding a modifier to the mobile phase can help. For a neutral/slightly acidic nitrile, adding a small amount of a polar solvent like methanol or a competing agent can sometimes sharpen the peak.
-
Actionable Step (Reverse Phase HPLC): Peak tailing of polar compounds on C18 columns can occur due to interaction with residual, uncapped silanols. Ensure your mobile phase is adequately buffered if pH control is needed. Adding a competing agent or using a modern, end-capped column can significantly improve peak shape.[5]
-
-
Incompatible Sample Solvent (HPLC): Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[6][7]
-
Actionable Step: Whenever possible, dissolve your sample in the initial mobile phase of your HPLC gradient. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.
-
Frequently Asked Questions (FAQs)
Q: What is a recommended starting point for solvent selection in the flash chromatography of this compound?
A: For a moderately polar compound like 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a binary solvent system of a non-polar alkane and a more polar solvent is standard.[8] A robust starting point is 10-20% ethyl acetate in hexanes .[2] Develop a TLC plate with this system. If the Rf is too high (>0.5), decrease the ethyl acetate concentration. If the Rf is too low (<0.2), increase it.
Q: How should I load my crude sample onto the column for the best resolution?
A: Proper sample loading is crucial for a high-resolution separation. You have two primary options:
-
Wet Loading: Dissolve the sample in the absolute minimum amount of the mobile phase or a slightly stronger, volatile solvent like dichloromethane.[9] Carefully pipette this solution directly onto the top of the silica bed. This method is fast but can cause band broadening if too much or too strong a solvent is used.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel or an inert support like Celite™ to this solution.[10] Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully layer this powder on top of the column bed. This technique prevents solvent-related band broadening and is ideal for samples with limited solubility in the mobile phase.
Purification Workflow Diagram
Caption: Standard workflow for flash column chromatography.
Q: Can reverse-phase HPLC be used for final purification, and what conditions should I start with?
A: Absolutely. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for purifying this compound, especially if silica-based issues like degradation are observed or if very high purity is required.
-
Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. More polar compounds elute first.[11]
-
Starting Conditions:
-
Column: A standard C18 column.
-
Mobile Phase A: HPLC-grade water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.[12]
-
Gradient: A good starting point would be a linear gradient from 40% B to 95% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., ~254 nm).
-
Q: What are the key parameters to monitor during the purification process?
A: Careful monitoring is essential for a successful separation.
| Table 2: Key Monitoring Parameters in Chromatography | ||
| Technique | Parameter | What it Indicates |
| Flash Chromatography | Column Backpressure | A steady pressure indicates good column packing and flow. A sudden increase suggests a blockage or precipitation.[13] |
| TLC of Fractions | Tracks the elution of your product and impurities, allowing you to identify and combine pure fractions. | |
| HPLC | System Pressure | Pressure fluctuations can indicate leaks, blockages, or pump issues.[5][14] |
| UV Chromatogram | Provides real-time data on eluting peaks, showing retention time, peak shape, and resolution.[15] | |
| Baseline Noise/Drift | A noisy or drifting baseline can signal contaminated solvents, detector issues, or temperature fluctuations.[6][14] |
References
-
TutorChase. How do you select solvents for chromatography?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?[Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]
-
Labcompare. Troubleshooting Common HPLC Issues. [Link]
-
Molnar Institute. Solvent selection in liquid chromatography. [Link]
-
Phenomenex. Common HPLC Problems & How to Deal With Them. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Conquer Scientific. 4 Reasons Your HPLC Isn't Working Properly. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
Journal of Chemical Education. Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. labcompare.com [labcompare.com]
- 6. phenomenex.com [phenomenex.com]
- 7. conquerscientific.com [conquerscientific.com]
- 8. tutorchase.com [tutorchase.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
- 11. molnar-institute.com [molnar-institute.com]
- 12. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purity Analysis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile by HPLC
Welcome to the technical support center for the HPLC purity analysis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for accurate and robust purity assessment of this compound.
Introduction
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is an aromatic nitrile ether with a terminal alkyne group, making it a valuable building block in medicinal chemistry and materials science. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities.
This guide provides a recommended starting HPLC method, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during the analysis.
Recommended HPLC Method
A robust starting point for the analysis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a reversed-phase HPLC method. The following parameters are recommended based on the analysis of structurally similar aromatic nitriles and ethers.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and the dimethylpropynyl group. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient of acetonitrile and water is effective for eluting compounds of moderate polarity. Formic acid is a common mobile phase modifier that helps to improve peak shape by controlling the ionization of any acidic or basic functional groups.[1] |
| Gradient | 0-1 min: 60% B1-5 min: 60-100% B5-7 min: 100% B7-8 min: 100-60% B8-10 min: 60% B | A gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of peak distortion due to solvent effects. |
| Detection | UV at 254 nm | The conjugated system of the benzonitrile moiety is expected to have strong UV absorbance.[2] A wavelength of 254 nm is a good starting point, but it is advisable to determine the optimal wavelength by measuring the UV spectrum of the compound. |
| Sample Preparation | Dissolve in Acetonitrile:Water (1:1, v/v) to a concentration of 1 mg/mL. | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. |
HPLC Analysis Workflow
Caption: A typical workflow for the HPLC purity analysis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Peak Shape Problems
Q1: My main peak is tailing. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot:
-
Secondary Interactions: The nitrile group in your compound is weakly basic and can interact with acidic residual silanols on the silica-based stationary phase.
-
Solution: Ensure your mobile phase contains an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%. This will suppress the ionization of the silanol groups and minimize these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try reducing the injection volume or the sample concentration.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are properly made to minimize dead volume.
-
Q2: I'm observing peak fronting. What does this indicate?
A2: Peak fronting is less common than tailing and is often caused by:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause the peak to front.
-
Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.
-
Baseline and Extraneous Peaks
Q3: I see "ghost peaks" in my chromatogram, even in a blank injection. Where are they coming from?
A3: Ghost peaks are extraneous peaks that can originate from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.
-
-
System Contamination: Contamination can be present in the injector, tubing, or detector.
-
Solution: Systematically flush each component of the HPLC system with a strong solvent to remove contaminants.
-
Q4: My baseline is noisy or drifting. How can I improve it?
A4: A stable baseline is crucial for accurate quantification.
-
Insufficient Mobile Phase Mixing or Degassing: Poorly mixed mobile phases or dissolved gasses can cause baseline fluctuations.
-
Solution: Ensure your mobile phases are thoroughly mixed and degassed using an online degasser, sonication, or helium sparging.
-
-
Pump Issues: Fluctuations in pump pressure can lead to a noisy baseline.
-
Solution: Check for leaks in the pump and ensure the pump seals are in good condition.
-
-
Detector Lamp Aging: An aging UV detector lamp can cause increased noise.
-
Solution: Check the lamp energy and replace it if it is low.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analytical run.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile sample?
A1: Without knowing the specific synthetic route, we can predict potential impurities based on common synthetic methods for similar compounds, such as the Williamson ether synthesis. Likely impurities could include:
-
Starting Materials: Unreacted 4-cyanophenol and 3-chloro-3-methyl-1-butyne.
-
By-products: Products from side reactions, such as elimination products from the propargyl halide or reactions with residual solvents.
Q2: How do I determine the optimal UV detection wavelength for my compound?
A2: The recommended starting wavelength is 254 nm. However, for optimal sensitivity, you should determine the wavelength of maximum absorbance (λmax). This can be done using a diode array detector (DAD) or by running a UV-Vis spectrum of your compound in the mobile phase solvent. Aromatic compounds like benzonitriles typically exhibit strong absorbance in the 250-290 nm range.[3]
Q3: Can I use a different column for this analysis?
A3: Yes, other reversed-phase columns can be used. A C8 column will be less retentive and may be suitable if your impurities are very non-polar. A phenyl-hexyl column could offer alternative selectivity due to pi-pi interactions with the aromatic ring of your analyte. Method re-validation would be necessary if you change the column.
Q4: My retention times are drifting between injections. What should I do?
A4: Retention time drift is often due to:
-
Changes in Mobile Phase Composition: Ensure your mobile phase is accurately prepared and that there is no evaporation of the more volatile organic component.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.
-
Inadequate Column Equilibration: Make sure the column is fully equilibrated before each injection, especially when running a gradient.
-
Pump Performance: Inconsistent flow from the pump can cause retention time shifts. Check for any pressure fluctuations.
Q5: How can I confirm the identity of an impurity peak?
A5: The most definitive way to identify an impurity is to use a mass spectrometer (MS) detector coupled to your HPLC system (LC-MS). This will provide the mass-to-charge ratio of the impurity, which can be used to determine its molecular weight and elemental composition. If standards for potential impurities are available, you can also confirm their identity by comparing their retention times.
References
-
Intelli, A. J., et al. (2026). Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile. ResearchGate. [Link]
-
ResearchGate. Absorption spectrum of an oxybenzone solution in ethanol (5 mg ml 21 ). [Link]
-
MicroSolv Technology Corporation. (n.d.). Oxybenzone and Octinoxate Analyzed by HPLC. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. [Link]
-
ResearchGate. (2018). Impurity profiling of oxybenzone by rp-hplc method. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. [Link]
-
ResearchGate. (2025). Decagram-Scale Synthesis of N-(1,1-dimethyl-2-[4-(β-D-glucopyranosyl)oxy-2-methylphenyl]-2-oxoethyl)-3- methylthiophene-2-carboxamide (GPTC), a Fungicide Isofetamid Metabolite. [Link]
-
National Center for Biotechnology Information. (n.d.). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. [Link]
-
Pharmacophore. (n.d.). Analytical Method Development for Simultaneous Estimation of Oxybenzone, Octocrylene, Octinoxate and Avobenzone in Sunscreen Formulation by RP-HPLC. [Link]
- Google Patents. (n.d.).
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Wikipedia. (n.d.). Ketone. [Link]
-
ResearchGate. (2018). IMPURITY PROFILING OF OXYBENZONE BY RP-HPLC METHOD. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. PubChem. [Link]
-
The University of Texas Rio Grande Valley. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. [Link]
-
Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
ResearchGate. (n.d.). Overlay of UV-Vis absorption spectra for avobenzone and oxybenzone. [Link]
-
SciELO. (n.d.). RP-HPLC simultaneous quantification of rutin, avobenzone, and octyl methoxycinnamate in the presence of hydroxypropyl β-cyclode. [Link]
-
Shiksha. (n.d.). MET 2026 Syllabus (OUT): Check Topics of Physics, Chemistry, Mathematics, Biology and English. [Link]
-
PubMed. (2009). UV-vis Absorption Spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. [Link]
Sources
Technical Support Center: 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile Degradation Pathways
Welcome to the technical support center for "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile." This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and drug metabolism, drawing parallels from related benzonitrile and alkyne-containing structures.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile?
Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis of the nitrile group: The benzonitrile moiety can undergo hydrolysis to form the corresponding benzamide and subsequently the benzoic acid derivative. This process is often pH-dependent, with alkaline conditions typically accelerating the reaction.
-
Metabolic degradation of the side chain: The (1,1-Dimethylprop-2-ynyl)oxy side chain, particularly the alkyne group, is susceptible to oxidative metabolism, likely mediated by cytochrome P450 enzymes. This can lead to the formation of various hydroxylated metabolites.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. While specific data for this compound is unavailable, it is a potential pathway to consider.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The presence of oxygen can significantly accelerate this process.
Q2: I am observing the appearance of a new, more polar peak in my HPLC analysis during storage in an aqueous buffer. What could it be?
This is likely due to the hydrolysis of the nitrile group. The primary hydrolysis product would be 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzamide, which is more polar than the parent compound. Further hydrolysis could lead to the even more polar 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzoic acid.
Troubleshooting Steps:
-
Confirm the identity of the new peak: Use LC-MS to determine the mass of the new peak. The expected mass for the benzamide would be [M+18] and for the benzoic acid would be [M+19] relative to the parent compound.
-
Analyze the pH of your buffer: Hydrolysis is often faster at higher pH. Consider using a buffer closer to neutral pH if stability is an issue.
-
Investigate temperature effects: Higher storage temperatures will accelerate hydrolysis. Store samples at lower temperatures (e.g., 4°C or -20°C) to minimize degradation.
Q3: My in vitro metabolism assay with liver microsomes shows rapid disappearance of the parent compound, but I'm struggling to identify the metabolites. What could be the issue?
The metabolism of the (1,1-Dimethylprop-2-ynyl)oxy side chain can produce a variety of metabolites that may be difficult to separate or detect.
Potential Issues and Solutions:
-
Multiple, low-abundance metabolites: Cytochrome P450-mediated oxidation of the alkyne and adjacent carbons can create several isomeric hydroxylated products.
-
Solution: Use a high-resolution mass spectrometer to look for expected mass additions (e.g., +16 for hydroxylation). Employ a shallow gradient in your HPLC method to improve the separation of potential isomers.
-
-
Reactive metabolites: The oxidation of terminal alkynes can sometimes lead to the formation of reactive ketene intermediates. These may covalently bind to proteins in the assay, making them undetectable by standard extraction methods.
-
Solution: Consider including a nucleophilic trapping agent, such as glutathione, in your incubation. Then, analyze for the corresponding glutathione adduct by LC-MS/MS.
-
-
Further metabolism: Primary metabolites may be rapidly converted to secondary metabolites (e.g., glucuronides or sulfates).
-
Solution: Include UDPGA and PAPS in your incubation to screen for Phase II metabolites. Alternatively, treat the sample with β-glucuronidase or sulfatase to hydrolyze these conjugates back to their primary forms for easier detection.
-
Q4: How can I assess the thermal stability of my compound?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for evaluating thermal stability.
-
TGA will show the temperature at which the compound begins to lose mass, indicating decomposition. Running the analysis in both an inert atmosphere (e.g., nitrogen) and in air can reveal the impact of oxidation on thermal stability.
-
DSC can detect phase transitions, such as melting and decomposition, and provide information on the energy changes associated with these events.
Troubleshooting Guides
Guide 1: Investigating Hydrolytic Instability
Objective: To determine the rate of hydrolysis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile at different pH values.
Experimental Protocol:
-
Prepare buffer solutions: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Prepare stock solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 1-10 µM. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop the reaction.
-
Analysis: Analyze the samples by HPLC with UV detection or LC-MS. Monitor the disappearance of the parent compound and the appearance of the benzamide and benzoic acid products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate.
Troubleshooting:
| Issue | Potential Cause | Solution |
| No degradation observed | The compound is stable under the tested conditions. | Increase the temperature of the incubation to accelerate the reaction. Extend the duration of the study. |
| Precipitation of the compound | Poor solubility of the compound in the aqueous buffer. | Decrease the starting concentration of the compound. Increase the percentage of co-solvent (ensure it doesn't affect the pH). |
| Inconsistent results | Inaccurate pipetting or temperature fluctuations. | Use calibrated pipettes. Ensure the incubator maintains a stable temperature. |
Guide 2: Assessing Metabolic Stability in Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Experimental Protocol:
-
Prepare reagents:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., human, rat)
-
NADPH-regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Test compound stock solution (in DMSO or acetonitrile)
-
-
Incubation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction: Add the NADPH-regenerating system to start the metabolic reaction.
-
Time points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Protein precipitation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound.
-
Control experiments:
-
No NADPH: To control for non-enzymatic degradation.
-
Heat-inactivated microsomes: To confirm the degradation is enzyme-mediated.
-
Data Presentation:
| Time (min) | % Remaining (with NADPH) | % Remaining (without NADPH) |
| 0 | 100 | 100 |
| 5 | 85 | 98 |
| 15 | 60 | 97 |
| 30 | 35 | 96 |
| 60 | 10 | 95 |
Visualizations
Caption: Potential degradation pathways of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Caption: General workflow for studying in vitro degradation.
References
-
Larson, R. J., & von der Trenck, K. T. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1467-1470. [Link]
-
Ghosh, A., Dutta, T. K., & Bose, T. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and Biophysical Research Communications, 705, 149822. [Link]
-
Veselá, A. B., Pelantová, H., & Sulc, M. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Folia Microbiologica, 55(2), 143-148. [Link]
-
Beck, B., et al. (2000). Metabolism of N-(5-pyrrolidinopent-3-ynyl)-succinimide (BL 14) in rat liver preparations. Characterization of four oxidative reactions. Xenobiotica, 30(10), 967-981. [Link]
-
Li, Y., et al. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2453. [Link]
-
Monteiro, S. H., et al. (2023). Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix. Catalysts, 13(11), 1436. [Link]
Technical Support Center: A Guide to Solubilizing 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered when working with the hydrophobic compound 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (CAS No. 33143-92-9) in in vitro settings. Our goal is to equip you with the scientific rationale and robust protocols needed to ensure accurate and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Profile
Before delving into solutions, it is crucial to understand the root cause of the solubility issues. 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a small molecule with the following properties:
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Physical Form | White to off-white solid | [1] |
| Melting Point | 30 °C | [1] |
| Calculated LogP (cLogP) | ~2.9 - 3.4 (Estimated) | Author's expert estimation based on structural analysis |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when preparing solutions of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile for biological experiments.
Q1: My compound won't dissolve in my aqueous assay buffer (e.g., PBS). What should I do?
Answer: Direct dissolution in aqueous buffers is not recommended and is unlikely to succeed due to the compound's high lipophilicity. You must start by creating a concentrated primary stock solution in a suitable organic solvent.
Causality: The hydrophobic nature of the molecule prevents water molecules from effectively solvating it. An organic solvent is required to break up the crystal lattice of the solid compound and keep it in solution.
Recommended Action:
-
Primary Solvent Selection: The solvent of choice for primary stock solutions is 100% Dimethyl Sulfoxide (DMSO) . It has a high solubilizing power for a wide range of organic molecules and is miscible with water.
-
Protocol: Follow the detailed protocol for "Preparation of a High-Concentration Primary Stock" outlined in the Experimental Protocols section. A common starting concentration is 10-50 mM in 100% DMSO.
Q2: I dissolved my compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?
Answer: This is a classic problem known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The DMSO concentration is instantly diluted, and the aqueous environment cannot keep the hydrophobic compound dissolved.
Causality: The sudden change in solvent polarity from nearly 100% organic to >99% aqueous exceeds the compound's solubility limit in the final medium, causing it to precipitate.
Troubleshooting Workflow:
Caption: Cyclodextrin forming a soluble inclusion complex.
Recommended Cyclodextrin:
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): This derivative is widely used due to its high aqueous solubility and low toxicity in cell culture systems compared to unmodified β-cyclodextrin. [4] A detailed protocol for using HP-β-CD is provided in the next section.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock in DMSO
This protocol describes the standard procedure for creating a primary stock solution.
-
Weighing: Accurately weigh a precise amount of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (e.g., 1.85 mg) using an analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired concentration. For example, to make a 10 mM stock from 1.85 mg (MW=185.22), you would add 1 mL of DMSO.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. [5]
Protocol 2: Kinetic Solubility Assay to Determine Maximum Soluble Concentration
This protocol helps you determine the practical solubility limit of your compound in your specific assay medium.
-
Preparation: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).
-
Plate Setup: In a clear 96-well plate, add your final assay buffer or cell culture medium to each well.
-
Serial Dilution: Create a serial dilution of your DMSO stock directly into the plate. For example, add 2 µL of 50 mM stock to 98 µL of media to get a 1 mM solution (in 2% DMSO). Serially dilute this across the plate.
-
Incubation & Observation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 1-2 hours).
-
Analysis: Visually inspect each well for signs of precipitation (cloudiness, crystals). The highest concentration that remains completely clear is your approximate maximum working concentration. For more quantitative results, a nephelometry assay measuring light scattering can be used.
Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol details how to prepare a stock solution using HP-β-CD.
-
Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile water. This solution is viscous but effective.
-
Compound Addition: Weigh the solid 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile and add it to a sterile vial.
-
Complexation: Add a small volume of the 45% HP-β-CD solution to the solid. Vortex vigorously. The mixture may need to be heated gently (e.g., to 40-50°C) and sonicated for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Final Dilution: Once the compound is fully dissolved in the HP-β-CD solution, this serves as your new, highly water-soluble stock. This stock can then be diluted directly into your aqueous cell culture medium.
-
Validation: It is crucial to run appropriate controls, including cells treated with the HP-β-CD solution alone (at the same final concentration) to ensure it does not have an independent biological effect in your assay.
References
-
Gali, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Popa, I., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]
-
Oat-agris. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
ResearchGate. (n.d.). Preparation methods of CD/drug inclusion complexes. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Saleh, R., et al. (2023). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]
-
Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
PubChem. (n.d.). Benzonitrile. [Link]
-
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
Chemister.ru. (n.d.). benzonitrile. [Link]
-
Poulsen, L. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. [Link]
-
ResearchGate. (2025, August 9). Solvent Effect on the Electronic Polarizability of Benzonitrile. [Link]
-
MDPI. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]
-
PubChem. (n.d.). 4-Propylbenzonitrile. [Link]
-
PubChem. (n.d.). 4-Isopropylbenzonitrile. [Link]
-
PubChem. (n.d.). 4-Ethynylbenzonitrile. [Link]
-
PMC. (2014). Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. [Link]
Sources
- 1. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropylamino)benzonitrile | C19H14ClN5O2 | CID 44199582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-[2-[3-(2-cyclopropylimidazol-1-yl)phenoxy]ethoxy]benzonitrile | C21H18ClN3O2 | CID 138471318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methoxy-4-((1-(3-(1-methyl-1H-pyrazol-5-yl)phenoxy)propan-2-yl)oxy)benzonitrile | C21H21N3O3 | CID 138471314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
Welcome to the technical support center for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. This guide is designed for researchers and drug development professionals encountering challenges, particularly poor yields, in this specific synthesis. We will move beyond standard protocols to diagnose common issues, understand the underlying chemical principles, and provide robust, field-tested solutions.
Introduction: The Core Challenge
The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is typically approached via a Williamson ether synthesis. This involves the reaction of a deprotonated phenol (4-cyanophenoxide) with an alkyl halide (3-chloro-3-methyl-1-butyne). While straightforward in theory, this specific combination of reactants presents a significant and often underestimated challenge that is the primary source of poor yields. The alkyl halide is tertiary, which strongly favors a competing elimination reaction (E2) over the desired nucleophilic substitution (SN2). This guide will address this core issue and other potential pitfalls.
Frequently Asked Questions & Troubleshooting
Q1: My reaction has a low conversion rate, and I recover a large amount of unreacted 4-cyanophenol. What is causing this?
A1: Incomplete Deprotonation.
The first critical step in a Williamson ether synthesis is the quantitative deprotonation of the phenol to form the phenoxide nucleophile. Incomplete deprotonation is a common cause of low conversion.
Causality: 4-Cyanophenol is significantly more acidic (pKa ≈ 7.7-7.97) than phenol itself due to the electron-withdrawing nature of the para-cyano group, which stabilizes the resulting phenoxide anion.[1][2] However, a sufficiently strong base is still required to drive the equilibrium entirely to the phenoxide side. Using a weak base or incorrect stoichiometry will leave a substantial amount of the less reactive phenol in the reaction mixture.
Troubleshooting Protocol:
-
Base Selection: Ensure the base used has a conjugate acid with a pKa at least 2-3 units higher than that of 4-cyanophenol (~8). Sodium hydride (NaH) is an excellent, non-reversible choice. More common bases like potassium carbonate (K2CO3) can also work but may require more forcing conditions.
-
Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete deprotonation.
-
Solvent Choice: Use a dry, polar aprotic solvent such as DMF, DMSO, or Acetonitrile. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.[3]
-
Confirmation of Deprotonation: Before adding the alkyl halide, ensure the 4-cyanophenol is fully dissolved and the deprotonation is complete. With NaH, this is often indicated by the cessation of hydrogen gas evolution.
Table 1: Comparison of Common Bases for Phenol Deprotonation
| Base | Conjugate Acid | pKa of Conj. Acid | Recommended Solvent | Comments |
| Sodium Hydride (NaH) | H2 | ~36 | DMF, THF | Highly Recommended. Irreversible deprotonation. Requires anhydrous conditions. |
| Potassium Carbonate (K2CO3) | HCO3- | ~10.3 | DMF, Acetonitrile | Common, but less powerful. Reaction may require heat and longer reaction times. |
| Sodium Hydroxide (NaOH) | H2O | ~15.7 | DMSO, DMF | Can work, but the byproduct (water) can interfere with the reaction. Requires careful drying. |
Q2: My reaction consumes the starting material, but the yield of the desired ether is very low. I'm seeing a major, less polar byproduct. What is happening?
A2: The SN2 vs. E2 Competition.
This is the most critical issue for this synthesis. The structure of your alkyl halide, 3-chloro-3-methyl-1-butyne, is the primary culprit.
Causality & Expertise: The Williamson ether synthesis is an SN2 reaction, where the phenoxide nucleophile attacks the carbon atom bearing the leaving group (chlorine).[4] However, SN2 reactions are highly sensitive to steric hindrance.[5][6] Your alkyl halide is tertiary, meaning the carbon being attacked is bonded to three other carbon atoms. This steric bulk makes it extremely difficult for the nucleophile to approach, dramatically slowing the SN2 pathway.
Simultaneously, the phenoxide is not just a nucleophile; it's also a base. It can instead abstract a proton from a carbon adjacent to the leaving group. This process, known as an E2 elimination, is strongly favored for tertiary and sterically hindered secondary alkyl halides.[3][4] In this case, it results in the formation of an alkene byproduct (2-methyl-1-buten-3-yne) and consumes your reactants without forming the desired ether.
Diagram 1: Competing SN2 and E2 Pathways
Caption: The competition between the desired SN2 and the dominant E2 pathway.
Troubleshooting Protocol:
-
Lower Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for conversion (e.g., 0 °C to room temperature) may slightly favor the SN2 pathway, but it will likely not overcome the inherent steric hindrance.
-
Accept the Limitation: For this specific substrate combination, overcoming the E2 competition is fundamentally difficult. High yields via this route are highly improbable. The most authoritative advice is to change the synthetic strategy.
Q3: Given the problems with the Williamson route, what is a more reliable method for synthesizing 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile?
A3: The Mitsunobu Reaction.
A superior strategy is to use a reaction that avoids the use of a tertiary alkyl halide as the electrophile. The Mitsunobu reaction is an ideal alternative.
Causality & Expertise: The Mitsunobu reaction couples an alcohol and a mildly acidic pronucleophile (like a phenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). In this scenario, you would react 4-cyanophenol with 2-methyl-3-butyn-2-ol (the alcohol equivalent of your halide). The reaction mechanism activates the alcohol, effectively turning the hydroxyl group into a good leaving group, which is then displaced by the phenoxide. This completely bypasses the SN2/E2 competition problem associated with the tertiary halide.
Diagram 2: Proposed Mitsunobu Synthesis Workflow
Caption: A reliable alternative workflow using the Mitsunobu reaction.
Authoritative Protocol: Mitsunobu Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-cyanophenol (1.0 eq.), 2-methyl-3-butyn-2-ol (1.1 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the solids (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the solution over 15-20 minutes. The reaction is often exothermic and may develop a characteristic color change.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.
-
-
Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q4: How should I approach the purification of the product from the original Williamson synthesis to isolate my compound from the E2 byproduct?
A4: Flash Column Chromatography.
If you must proceed with the Williamson route, the key to purification is exploiting the significant polarity difference between your product, starting materials, and the main byproduct.
Logic:
-
4-Cyanophenol (Starting Material): Very polar due to the hydroxyl group.
-
2-Methyl-1-buten-3-yne (E2 Byproduct): A hydrocarbon, very non-polar.
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (Product): An ether with a nitrile group, giving it intermediate polarity.
This difference in polarity makes separation by silica gel chromatography straightforward.
Table 2: Elution Order in Column Chromatography (Normal Phase)
| Elution Order | Compound | Polarity | Recommended Eluent System |
| First | 2-Methyl-1-buten-3-yne (E2 Byproduct) | Non-polar | 100% Hexane or Hexane/EtOAc (98:2) |
| Second | Desired Product | Intermediate | Hexane/EtOAc (90:10 to 80:20) |
| Last | 4-Cyanophenol (Starting Material) | Polar | Hexane/EtOAc (50:50) or higher polarity |
Purification Protocol:
-
Prepare Column: Pack a silica gel column appropriate for your reaction scale.
-
Load Sample: Adsorb your crude reaction mixture onto a small amount of silica gel and dry-load it onto the column.
-
Elute: Start with a low-polarity eluent (e.g., 2% Ethyl Acetate in Hexane) to elute the non-polar E2 byproduct first.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 10-15% Ethyl Acetate in Hexane). Your desired product should elute in these fractions.
-
Monitor: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing your pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
References
-
Acidity of 4-Cyanophenol. [Brainly.com] ([Link])
-
4-Cyanophenol CAS 767-00-0. [Boss Chemical] ([Link])
-
3-chloro-3-methyl-1-butyne Safety. [Fisher Scientific] ([Link])
-
Williamson Ether Synthesis Limitations. [BYJU'S] ([Link])
-
4-Cyanophenol Safety and Hazards. [PubChem] ([Link])
-
Williamson Ether Synthesis General Protocol. [University of Colorado Boulder] ([Link])
-
Williamson Ether Synthesis Mechanism and Scope. [Wikipedia] ([Link])
-
Steric Hindrance in Williamson Ether Synthesis. [Khan Academy] ([Link])
-
Williamson Ether Synthesis Overview. [Taylor & Francis] ([Link])
-
3-chloro-3-methyl-1-butyne Identifier Information. [PubChem] ([Link])
-
Synthesis of Related Nitrile Compounds. [Arkat USA] ([Link])
Sources
Technical Support Center: 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the laboratory-scale synthesis and scale-up of this valuable propargyl ether. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your chemical transformations.
I. Reaction Overview: Williamson Ether Synthesis
The synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is typically achieved via a Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of the phenoxide, generated from 4-cyanophenol, on an electrophilic alkyl halide, in this case, 3-chloro-3-methyl-1-butyne.[1][2]
Core Reaction Scheme:
-
Nucleophile Formation: 4-Cyanophenol is deprotonated by a suitable base, such as potassium carbonate, to form the potassium 4-cyanophenoxide intermediate.
-
Nucleophilic Attack: The resulting phenoxide attacks the tertiary carbon of 3-chloro-3-methyl-1-butyne, displacing the chloride leaving group.
While the Williamson ether synthesis is a robust method, its application to sterically hindered substrates and the specific nature of the propargyl group introduce unique challenges that require careful consideration for successful and scalable execution.[2][3][4]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
Observation: TLC or GC-MS analysis of the reaction mixture shows predominantly starting materials (4-cyanophenol and/or 3-chloro-3-methyl-1-butyne) with little to no desired product.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inefficient Deprotonation of 4-Cyanophenol | Ensure the use of an anhydrous, finely powdered base (e.g., potassium carbonate). Consider pre-drying the base under vacuum. | The presence of water can consume the base and hinder the formation of the reactive phenoxide.[5] Finely powdered base provides a larger surface area for reaction.[6] |
| Low Reactivity of Alkyl Halide | Increase the reaction temperature within a safe range (monitor for side reactions). Consider adding a catalytic amount of sodium or potassium iodide. | Higher temperatures can overcome the activation energy barrier for the SN2 reaction.[1] Iodide is a better leaving group than chloride and can undergo a Finkelstein reaction with the alkyl chloride to generate a more reactive alkyl iodide in situ.[2] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous. | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the alkoxide, leaving the nucleophilic anion more exposed and reactive.[3][7] |
| Steric Hindrance | While the tertiary nature of the alkyl halide is a key feature of the target molecule, prolonged reaction times and optimized temperatures are crucial. | Tertiary alkyl halides are generally poor substrates for SN2 reactions due to steric hindrance.[2][4][8] However, in this specific case, the reaction is known to proceed, albeit potentially slower than with primary or secondary halides. |
Problem 2: Formation of Elimination Byproducts
Observation: Significant formation of an alkene byproduct, 3-methyl-1-buten-3-yne, is detected by GC-MS or NMR.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Strongly Basic Conditions | Use a milder base such as potassium carbonate instead of stronger bases like sodium hydride or potassium tert-butoxide. Control the stoichiometry of the base carefully. | Strong bases can promote the E2 elimination pathway, especially with sterically hindered alkyl halides.[1][3][7] Potassium carbonate is a weaker base that is effective for deprotonating phenols without excessively promoting elimination.[6][9][10] |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. | Elimination reactions are often favored at higher temperatures.[1][7] Finding the optimal temperature that allows for a reasonable reaction rate while minimizing elimination is key. |
Problem 3: Product Decomposition or Side Reactions
Observation: The appearance of unexpected peaks in the chromatogram or NMR spectrum, potentially indicating rearrangement or decomposition of the propargyl ether product.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Thermal Instability of Propargyl Ether | Maintain careful temperature control during the reaction and purification steps. Avoid excessive heating. | Propargyl ethers can exhibit thermal instability, potentially leading to decomposition at elevated temperatures.[11][12] |
| Acid-Catalyzed Rearrangement | Ensure the workup procedure is not overly acidic. Use a mild quenching agent like saturated aqueous ammonium chloride. | Propargylic alcohols and ethers can undergo acid-catalyzed rearrangements such as the Meyer-Schuster or Rupe rearrangements, leading to the formation of α,β-unsaturated carbonyl compounds.[13] While less common for ethers, acidic conditions should be controlled. |
Problem 4: Challenges in Product Purification
Observation: Difficulty in separating the product from starting materials or byproducts by column chromatography or recrystallization.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Similar Polarity of Components | Optimize the solvent system for column chromatography. Consider using a gradient elution. For recrystallization, screen a variety of solvents and solvent mixtures. | The product and unreacted 4-cyanophenol may have similar polarities, making separation challenging. A systematic approach to solvent selection is necessary. |
| Oily Product | If the product is an oil, purification by column chromatography is the preferred method. If a solid is expected, ensure all solvent has been removed and attempt to induce crystallization by scratching the flask or seeding with a small crystal. | The physical state of the final product can influence the purification strategy. |
III. Scale-Up Challenges and Solutions
Transitioning the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile from the lab bench to a larger scale introduces new challenges that must be addressed.
Heat Management
-
Challenge: The Williamson ether synthesis can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, favoring elimination and other side reactions.
-
Solution: Use a reactor with efficient heat exchange capabilities. Employ controlled, portion-wise addition of reagents to manage the reaction exotherm.
Mixing and Mass Transfer
-
Challenge: The reaction is often heterogeneous, involving a solid base (potassium carbonate) in a liquid solvent. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Solution: Utilize overhead mechanical stirring to ensure efficient mixing of the heterogeneous mixture. Consider the use of a phase-transfer catalyst (PTC) to facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide resides.[5][7][14][15]
Safety Considerations
-
Challenge: 3-Chloro-3-methyl-1-butyne is a highly flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[16][17][18][19]
-
Solution: Handle 3-chloro-3-methyl-1-butyne in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[16][18] Ensure all equipment is properly grounded to prevent static discharge.[17]
Workup and Isolation
-
Challenge: Large-scale extractions and filtrations can be cumbersome and time-consuming.
-
Solution: Optimize the workup procedure to minimize solvent usage and the number of transfer steps. Consider using a filter reactor for efficient solid-liquid separations.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
For the synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, potassium carbonate (K₂CO₃) is a highly effective and commonly used base.[6][9][10] It is sufficiently basic to deprotonate the phenolic hydroxyl group of 4-cyanophenol but is generally mild enough to minimize the competing elimination reaction of the tertiary alkyl halide.[6][9]
Q2: Can I use a different solvent?
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are recommended for this SN2 reaction as they effectively solvate the potassium cation, enhancing the nucleophilicity of the phenoxide.[3][7] Ensure the solvent is anhydrous to prevent unwanted side reactions.
Q3: My reaction is very slow. How can I speed it up?
If the reaction is proceeding slowly, you can try a few approaches:
-
Increase the temperature: Cautiously increase the reaction temperature, but monitor closely for the formation of elimination byproducts.[1]
-
Add a catalyst: A catalytic amount of sodium or potassium iodide can be added to generate the more reactive 3-iodo-3-methyl-1-butyne in situ.[2]
-
Use a phase-transfer catalyst (PTC): If you are using a biphasic system or have solubility issues, a PTC like tetrabutylammonium bromide can significantly accelerate the reaction rate.[5][7][15]
Q4: What are the key safety precautions for handling 3-chloro-3-methyl-1-butyne?
3-Chloro-3-methyl-1-butyne is a hazardous chemical.[16][17][18][19] Always handle it in a chemical fume hood and wear appropriate PPE.[16][18] It is highly flammable, so keep it away from ignition sources and ensure proper grounding of equipment.[17]
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and purity of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and alkyne (C≡C-H) stretches.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.
V. Experimental Workflow and Diagrams
General Experimental Protocol
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol and anhydrous potassium carbonate.
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Reagent Addition: Slowly add 3-chloro-3-methyl-1-butyne to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).[7] Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield.
VI. References
-
Thermal Characteristics of Propargyl Ether Phenolic Resins. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
-
3-CHLORO-3-METHYL-1-BUTYNE 1111-97-3 wiki. Guidechem.
-
Propargyl ether. Chem-Impex.
-
SAFETY DATA SHEET: 3-Chloro-3-methyl-1-butyne.
-
3-chloro-3-methyl-1-butyne, 96%. Fisher Scientific.
-
1-Butyne, 3-chloro-3-methyl-. PubChem.
-
3-Chloro-3-methyl-1-butyne 97. Sigma-Aldrich.
-
Improving reaction conditions for Williamson ether synthesis. Benchchem.
-
Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate.
-
What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone.
-
High heat-resistant linear propargyl ether-terminated polymers containing Si-H group: Synthesis, characterization, and properties. ResearchGate.
-
Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
-
Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.
-
Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
-
Williamson ether synthesis. Wikipedia.
-
Common side reactions in the synthesis of propargylic alcohols. Benchchem.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
-
The Williamson Ether Synthesis.
-
An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar.
-
Potassium carbonate. Sciencemadness Wiki.
-
Williamson Ether Synthesis reaction. BYJU'S.
-
Propargyl alcohol uses - Synthesis, and Safety. Rawsource.
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
2023 Technical Report - Potassium Carbonate - Handling. Agricultural Marketing Service.
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu.
-
Williamson Ether Synthesis. Edubirdie.
-
What Does K2CO3 Do In Organic Chemistry?. YouTube.
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
-
Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. arkat usa.
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC.
-
Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH.
-
(PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. ResearchGate.
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
-
Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate.
-
Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile. ResearchGate.
-
Process for preparing 4-nitro-oxy-methyl-benzoic acid. Google Patents.
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- 4. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
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Technical Support Center: Stability of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in Solution
Welcome to the technical support guide for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common stability challenges encountered when working with this molecule in solution, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.
Introduction
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a molecule of interest due to its unique structural features: a terminal alkyne suitable for "click" chemistry and a benzonitrile group. However, the propargyl ether linkage and the nitrile group can be susceptible to degradation under certain experimental conditions. Understanding the stability profile of this compound is critical for obtaining reliable and reproducible results. This guide will walk you through potential stability issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Issue 1: I'm observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures.
Possible Causes:
-
Hydrolysis: The primary cause of degradation for this compound in solution is likely the hydrolysis of the ether linkage, particularly under acidic or strongly basic conditions.[1] The propargyloxy group, while generally more stable than many other protecting groups, can be cleaved in the presence of acid.[1] The reaction is initiated by the protonation of the ether oxygen, making the alkoxy group a better leaving group.[1]
-
Solvent Reactivity: The choice of solvent is crucial. Protic solvents (e.g., methanol, ethanol, water) can participate in hydrolysis reactions, especially if trace amounts of acid or base are present.[2][3][4][5]
Troubleshooting Steps:
-
pH Assessment: If your solvent is buffered, verify the pH of your stock solution. If it's unbuffered, impurities in the solvent or from the glassware can alter the pH.
-
Solvent Selection:
-
Recommended: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[2][3][4][5][6] These solvents do not donate protons and are less likely to facilitate hydrolysis.
-
To Avoid for Long-Term Storage: Avoid using protic solvents like methanol or ethanol for long-term storage, as they can contribute to solvolysis.
-
-
Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study.[7][8][9] This involves intentionally exposing your compound to more severe conditions to accelerate degradation and identify the resulting products.
Experimental Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in:
-
0.1 N HCl (acidic condition)
-
0.1 N NaOH (basic condition)
-
3% Hydrogen Peroxide (oxidative condition)
-
Deionized water (neutral hydrolysis)
-
Methanol (protic solvent)
-
Acetonitrile (aprotic solvent - as a control)
-
-
Incubation: Incubate these solutions at a controlled temperature (e.g., 40-60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the parent peak area will indicate degradation.
Issue 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after working with the compound in solution.
Possible Causes:
-
Degradation Products: The new peaks are likely degradation products. The two most probable degradation pathways are:
-
Ether Cleavage: Hydrolysis of the propargyl ether linkage, which would result in the formation of 4-cyanophenol and 2-methyl-3-butyn-2-ol.
-
Nitrile Hydrolysis: The benzonitrile group can undergo hydrolysis to form 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzamide and subsequently 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzoic acid, especially under strong acidic or basic conditions.[10][11][12][13]
-
-
Oxidation: The terminal alkyne and the benzylic position of the ether are potentially susceptible to oxidation, although this is generally less common under typical laboratory conditions unless strong oxidizing agents are present.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Identification Strategy:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks.
-
Structure Elucidation: Based on the molecular weights, you can propose the structures of the degradation products. For example:
-
4-cyanophenol: Molecular Weight = 119.12 g/mol
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzamide: Molecular Weight = 217.25 g/mol
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzoic acid: Molecular Weight = 218.23 g/mol
-
-
Reference Standards: If available, co-inject reference standards of the suspected degradation products to confirm their identity by retention time matching.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile?
A1: As a solid, the compound is expected to be relatively stable. However, to minimize any potential for degradation, it should be stored in a tightly sealed container, protected from light and moisture, at a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[14]
Q2: Which solvents are best for preparing stable solutions of this compound for short-term experimental use?
A2: For immediate use in experiments, a wider range of solvents may be acceptable. However, for the highest stability, especially if the solution will be used over several hours or days, anhydrous aprotic solvents are the best choice.
| Solvent Type | Examples | Stability Recommendation | Rationale |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Highly Recommended | Low reactivity, good solubilizing power for polar compounds.[2][3][4][5] |
| Non-Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF) | Recommended | Generally inert, but ensure peroxide-free THF is used. |
| Polar Protic | Methanol, Ethanol, Water | Use with Caution | Can lead to hydrolysis, especially if pH is not neutral.[2][3][4][5] Best for immediate use. |
Q3: Is the compound sensitive to light?
A3: While there is no specific data indicating extreme photosensitivity for this particular molecule, many organic compounds with aromatic rings and reactive functional groups can be sensitive to UV light. It is good laboratory practice to protect solutions from direct light, for example, by using amber vials or covering containers with aluminum foil. Photostability studies can be conducted as part of forced degradation testing to confirm this.[7][8]
Q4: Can the nitrile group be a source of instability?
A4: Yes, the nitrile group can be hydrolyzed to a primary amide and then to a carboxylic acid under either acidic or basic conditions.[10][11][12][13] While this reaction is generally slower than the potential ether cleavage, it is a plausible degradation pathway, especially under harsh pH conditions or elevated temperatures.
Q5: How can I proactively monitor the stability of my solutions?
A5: The best approach is to use a stability-indicating analytical method, typically HPLC.
-
Develop a Method: Develop an HPLC method that can separate the parent compound from its potential degradation products.
-
Initial Analysis: Analyze a freshly prepared solution to establish a baseline (t=0) chromatogram and concentration.
-
Periodic Testing: Re-analyze the solution at regular intervals under your storage conditions.
-
Acceptance Criteria: Define an acceptable level of degradation for your experiment (e.g., less than 2% decrease in the parent peak area).
Illustrative Degradation Pathway:
Caption: Potential degradation pathways of the target compound.
By understanding the chemical liabilities of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile and implementing the preventative and troubleshooting measures outlined in this guide, you can ensure the quality and reliability of your experimental data.
References
- BenchChem. (n.d.). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
-
National Institutes of Health. (n.d.). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[15]pyrrole Cavitands as Ligands. Retrieved from
-
RECERCAT. (2023, November 8). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[15]pyrrole Cavitands as Ligands. Retrieved from
- MedCrave online. (2016, December 14). Forced degradation studies.
- American Chemical Society. (2014, September 25). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cya.
- (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
-
ACS Publications. (2023, November 2). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[15]pyrrole Cavitands as Ligands | Inorganic Chemistry. Retrieved from
- Chem-Impex. (n.d.). Propargyl ether.
- Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
- PubMed. (n.d.). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
- (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. (n.d.). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments.
- Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.
- PubMed. (n.d.). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics.
- ResearchGate. (2025, August 9). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - Insights into degradation pathways, persistent metabolites and involved degrader organisms | Request PDF.
- Journal of the American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids.
- OSTI.GOV. (1985, November 9). Influence of aprotic solvents on the associative state of acetone, acetonitrile, benzonitrile, and nitrobenzene.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- ResearchGate. (n.d.). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
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- 11. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development
The cytochrome P450 (CYP) superfamily of enzymes represents the most important catalyst in the phase I metabolism of drugs and other xenobiotics.[1][2] These heme-containing monooxygenases are responsible for the clearance of the vast majority of pharmaceuticals. Consequently, the inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions (DDIs), which can lead to increased drug toxicity or reduced therapeutic efficacy.[1] Understanding a new chemical entity's (NCE) potential to act as a CYP inhibitor is therefore a cornerstone of modern drug discovery and development.
Enzyme inhibition can be broadly categorized as either reversible or irreversible. A particularly challenging subclass of irreversible inhibition is mechanism-based inhibition (MBI) , often termed "suicide inhibition." In this process, the CYP enzyme metabolically activates the inhibitor, which is itself a substrate.[3][4] This activation generates a highly reactive intermediate that covalently binds to the enzyme, leading to its inactivation. This time-dependent inhibition (TDI) is of significant concern as it can lead to prolonged and unpredictable clinical DDIs.[5]
This guide provides a framework for the comparative evaluation of potential mechanism-based CYP inhibitors, using the compound 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile as a representative scaffold. Its structure contains two key pharmacophoric elements often associated with MBI: a terminal alkyne (the prop-2-ynyl group) and a benzonitrile moiety, a common feature in various enzyme inhibitors. We will explore the causality behind experimental choices for characterizing such compounds and provide detailed, self-validating protocols to compare their inhibitory profiles against established alternatives.
Comparative Analysis of Inhibitor Scaffolds
The inhibitory profile of a molecule like 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is dictated by the interplay of its structural components. By dissecting the molecule, we can draw comparisons to other known inhibitor classes and form hypotheses about its mechanism.
-
The Benzonitrile Moiety: The nitrile group (-C≡N) on the phenyl ring is a key feature. In many inhibitors, particularly of aromatase (CYP19A1), the nitrogen atom of the nitrile coordinates directly with the ferric heme iron at the active site of the CYP enzyme. This interaction is a primary driver of affinity. This motif is present in successful drugs like anastrozole and letrozole. Its inclusion in our lead scaffold suggests a potential for high-affinity binding.
-
The Alkynyl Moiety: The 1,1-dimethylprop-2-ynyl group is a classic "warhead" for mechanism-based inhibition. The terminal alkyne can be oxidized by the activated oxygen of the CYP catalytic cycle. This process is believed to form a highly reactive ketene intermediate, which can then acylate a nucleophilic residue (e.g., a serine, cysteine, or lysine) on the enzyme's apoprotein or covalently modify the heme prosthetic group itself, leading to irreversible inactivation. The 1,1-dimethyl substitution may serve to increase metabolic stability at the propargylic position and orient the terminal alkyne optimally for activation within the active site.
-
Reference Inhibitors for Comparison: To properly contextualize the inhibitory profile of our lead compound, it is essential to compare it against well-characterized inhibitors.
-
Ketoconazole: A potent, broad-spectrum inhibitor of multiple CYP isoforms, particularly CYP3A4. It acts primarily through reversible, non-competitive inhibition by coordinating with the heme iron.[6] It serves as a positive control for strong inhibition.
-
Furafylline: A classic mechanism-based inhibitor specific for CYP1A2. It provides a benchmark for isoform-selective, time-dependent inhibition.
-
1-Aminobenzotriazole (ABT): A non-selective suicide inhibitor used experimentally to probe for CYP-mediated metabolism.[3][4]
-
Experimental Evaluation: A Workflow for Characterizing CYP Inhibition
The following section details a logical, stepwise workflow to fully characterize and compare the inhibitory potential of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile and its analogs. The causality behind each step is to build a complete picture, from broad screening to detailed kinetic analysis, ensuring that experimental resources are used efficiently.
Caption: Overall workflow for characterizing a potential CYP inhibitor.
Protocol 1: High-Throughput Screening using a Substrate Cocktail
Causality: The initial goal is to efficiently determine if the compound has any inhibitory activity against the major drug-metabolizing CYP isoforms. A "cocktail" or pooled assay allows for the simultaneous assessment of multiple CYPs, saving time and compound.[7][8] Fluorescence-based assays are often used in this initial screen for their high throughput and sensitivity.[9][10]
Step-by-Step Methodology:
-
Prepare Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) or a mixture of recombinant CYP bactosomes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Substrate Cocktail: A mixture of specific fluorescent probes for each CYP isoform at a concentration near their Km.
-
Test Compound: Prepare a stock solution of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in DMSO. Create serial dilutions.
-
Cofactor: NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the enzyme source, phosphate buffer (pH 7.4), and the test compound at various concentrations (e.g., 0.1 to 100 µM).
-
Equilibrate the plate at 37°C for 5-10 minutes.
-
Add the substrate cocktail to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Detection:
-
Incubate at 37°C for an optimized time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding acetonitrile or another organic solvent).
-
Read the fluorescence of the generated metabolite for each isoform using a plate reader with appropriate wavelength settings.
-
-
Analysis:
-
Calculate the percent inhibition at each concentration relative to a vehicle control (e.g., 1% DMSO).
-
Identify which, if any, CYP isoforms are significantly inhibited by the test compound.
-
Protocol 2: Determination of IC50 Values
Causality: Once inhibitory activity is detected, the next step is to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this. This involves generating a full concentration-response curve for each affected CYP isoform individually.
Step-by-Step Methodology:
-
Setup: Use the same enzyme source and buffer system as in Protocol 1, but with single, isoform-specific substrates (either fluorescent probes or those requiring LC-MS/MS analysis).[11]
-
Concentration Range: Prepare a wider range of serial dilutions for the test compound, typically spanning 7-10 concentrations, centered around the estimated inhibition level from the screen.
-
Incubation: Perform the incubation as described in Protocol 1.
-
Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Perform this analysis for the lead compound and the selected reference inhibitors (e.g., Ketoconazole).
-
Table 1: Hypothetical IC50 Data for CYP Inhibition (µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
|---|---|---|---|---|---|
| 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile | >50 | 15.2 | 8.9 | >50 | 0.8 |
| Ketoconazole (Reference) | 12.5 | 2.5 | 1.8 | 6.3 | 0.05 |
| Furafylline (Reference) | 0.5 | >50 | >50 | >50 | 45.1 |
This hypothetical data suggests our lead compound is a relatively potent and selective inhibitor of CYP3A4.
Protocol 3: Differentiating Direct vs. Time-Dependent Inhibition (IC50 Shift Assay)
Causality: A potent IC50 value does not distinguish between reversible and mechanism-based inhibition. To test for MBI, we perform a pre-incubation experiment.[5] If the compound is a time-dependent inhibitor, its apparent potency (IC50) will increase significantly when it is pre-incubated with the enzyme and NADPH before the probe substrate is added.[12] This is because the pre-incubation allows time for the enzyme to inactivate the inhibitor.
Caption: Decision workflow for identifying time-dependent inhibition.
Step-by-Step Methodology:
-
Parallel Incubations: For the target isoform (e.g., CYP3A4), set up two parallel sets of 96-well plates.
-
Plate A (No Pre-incubation):
-
Add enzyme, buffer, NADPH, and test compound dilutions.
-
Immediately add the probe substrate to start the reaction. This measures direct inhibition.[5]
-
-
Plate B (30-min Pre-incubation):
-
Add enzyme, buffer, NADPH, and test compound dilutions.
-
Pre-incubate this mixture at 37°C for 30 minutes. This allows for any time-dependent inactivation to occur.
-
After 30 minutes, add the probe substrate to measure the remaining enzyme activity.
-
-
Analysis:
-
Calculate the IC50 value for both conditions (IC50_0min and IC50_30min).
-
An IC50 shift ratio (IC50_0min / IC50_30min) significantly greater than 1 (a common threshold is >2) is indicative of time-dependent inhibition.
-
Table 2: Hypothetical IC50 Shift Assay Data for CYP3A4
| Compound | IC50 (0-min pre-incubation) | IC50 (30-min pre-incubation) | IC50 Shift Ratio | Interpretation |
|---|---|---|---|---|
| 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile | 0.8 µM | 0.09 µM | 8.9 | Time-Dependent Inhibitor |
| Ketoconazole (Reference) | 0.05 µM | 0.04 µM | 1.25 | Reversible Inhibitor |
Protocol 4: Detailed Kinetic Analysis of Mechanism-Based Inhibition
Causality: For compounds confirmed as TDIs, we must determine the kinetic constants that govern the inactivation process: KI (the concentration of inhibitor that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation). These parameters are more predictive of in vivo DDI potential than an IC50 value.[13]
Step-by-Step Methodology:
-
Experimental Design:
-
Set up incubations with varying concentrations of the test inhibitor and varying pre-incubation time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Each incubation contains the enzyme (HLMs), buffer, and NADPH.
-
-
Incubation and Sampling:
-
At each designated time point, an aliquot of the pre-incubation mixture is transferred to a new plate containing the probe substrate. This dilutes the inhibitor concentration, effectively stopping further inactivation while allowing the measurement of remaining enzyme activity.
-
-
Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation to determine the kinetic parameters kinact (the Vmax of the plot) and KI (the Km of the plot).
-
Table 3: Hypothetical MBI Kinetic Parameters for CYP3A4
| Compound | kinact (min-1) | KI (µM) | Inactivation Efficiency (kinact/KI) |
|---|---|---|---|
| 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile | 0.09 | 2.1 | 0.043 |
| Furafylline (vs. CYP1A2, Reference) | 0.15 | 3.5 | 0.043 |
Structure-Activity Relationship (SAR) Insights
The experimental data allows us to build a structure-activity relationship model. This is crucial for guiding medicinal chemistry efforts to mitigate CYP inhibition while retaining desired therapeutic activity.
Caption: Key SAR points for modifying the lead scaffold.
Based on our hypothetical data, the 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile scaffold is a potent, mechanism-based inhibitor of CYP3A4. SAR exploration would logically proceed by:
-
Modifying the Warhead: Replacing the propargyl group with a non-inactivating moiety (e.g., a neopentyl group) would be the most direct strategy to abrogate MBI, assuming the core scaffold provides sufficient affinity for the desired therapeutic target.
-
Altering the Benzonitrile: Swapping the nitrile for other electron-withdrawing groups could modulate the affinity for the heme iron, potentially reducing potency.
-
Varying the Linker: The length and flexibility of the oxy-dimethylpropyl linker are critical for positioning the two ends of the molecule. Altering this could disrupt the precise geometry required for both high-affinity binding and metabolic activation, potentially leading to a safer profile.
Conclusion
This guide outlines a comprehensive and logical framework for the comparative study of potential mechanism-based CYP inhibitors, centered on the 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile scaffold. By progressing from high-throughput screening to detailed kinetic analysis, researchers can build a robust inhibitory profile for any new chemical entity. The causality-driven approach ensures that each experimental step provides a clear, actionable piece of data. Understanding the potency (IC50), mechanism (TDI vs. reversible), and kinetic parameters (kinact/KI) is paramount for predicting clinical DDI risk and for guiding medicinal chemistry efforts to design safer, more effective therapeutics.
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Efficacy of 1,2,4-Oxadiazole Analogs as Novel Antifungal Agents: A Comparative Guide
In the relentless pursuit of novel therapeutics to combat the growing threat of fungal resistance, the 1,2,4-oxadiazole scaffold has emerged as a promising framework for the development of potent antifungal agents. This guide provides a comprehensive comparison of the efficacy of a series of 1,2,4-oxadiazole analogs, delving into their structure-activity relationships (SAR), mechanism of action, and supporting experimental data. The insights presented herein are curated for researchers, scientists, and drug development professionals dedicated to advancing antifungal discovery.
Introduction: The Rationale for 1,2,4-Oxadiazole Analogs in Antifungal Research
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and bioisosteric resemblance to other key functional groups.[1] Its structural rigidity and capacity for diverse substitutions make it an ideal scaffold for designing targeted inhibitors. Notably, recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[2][3] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to fungal cell death.[2][3] This mechanism is a validated target for several commercial fungicides, underscoring the therapeutic potential of novel SDH inhibitors.[2][3]
This guide will focus on a series of novel 1,2,4-oxadiazole derivatives containing amide fragments, designed to explore and optimize their antifungal activity. By systematically modifying peripheral chemical groups, we can elucidate key structural features that govern efficacy and selectivity.
Comparative In Vitro Antifungal Efficacy
A series of twenty-four 1,2,4-oxadiazole derivatives, designated F1 through F24 , were synthesized and screened for their in vitro antifungal activity against a panel of economically important plant pathogenic fungi.[2] The initial screening was conducted at a concentration of 50 µg/mL, with the percentage of mycelial growth inhibition serving as the primary endpoint.
Table 1: In Vitro Antifungal Activity of 1,2,4-Oxadiazole Analogs (F1-F24) at 50 µg/mL [2]
| Compound | Sclerotinia sclerotiorum (% Inhibition) | Botrytis cinerea (% Inhibition) | Fusarium graminearum (% Inhibition) | Rhizoctonia solani (% Inhibition) |
| F1 | 78.2 | 65.4 | 55.1 | 60.3 |
| F2 | 65.1 | 58.2 | 48.7 | 52.1 |
| F3 | 85.7 | 72.3 | 68.9 | 75.4 |
| F4 | 70.3 | 61.5 | 59.2 | 63.8 |
| F5 | 75.9 | 62.1 | 53.4 | 58.7 |
| F6 | 62.8 | 55.9 | 46.1 | 50.2 |
| F7 | 82.4 | 70.1 | 65.3 | 72.9 |
| F8 | 68.1 | 59.8 | 57.6 | 61.5 |
| F9 | 72.5 | 60.3 | 51.2 | 56.4 |
| F10 | 59.7 | 53.1 | 43.8 | 48.9 |
| F11 | 80.1 | 68.7 | 63.1 | 70.2 |
| F12 | 66.2 | 57.4 | 55.9 | 59.3 |
| F13 | 73.8 | 61.2 | 52.7 | 57.1 |
| F14 | 79.5 | 67.8 | 61.4 | 68.3 |
| F15 | 92.3 | 85.1 | 78.6 | 88.2 |
| F16 | 71.4 | 60.9 | 58.3 | 62.7 |
| F17 | 76.2 | 64.5 | 59.1 | 66.4 |
| F18 | 81.3 | 69.2 | 64.8 | 71.5 |
| F19 | 78.9 | 66.7 | 60.2 | 67.9 |
| F20 | 64.3 | 56.1 | 54.8 | 58.1 |
| F21 | 74.1 | 62.8 | 57.3 | 64.2 |
| F22 | 79.8 | 68.1 | 62.5 | 69.7 |
| F23 | 77.5 | 65.3 | 58.9 | 66.1 |
| F24 | 63.9 | 55.2 | 53.1 | 57.4 |
Data extracted from the source and presented for comparative analysis.[2]
From this initial screen, compound F15 demonstrated superior and broad-spectrum antifungal activity. To further quantify its potency, the half-maximal effective concentration (EC₅₀) was determined for the most promising candidates against Sclerotinia sclerotiorum.
Table 2: EC₅₀ Values of Lead 1,2,4-Oxadiazole Analogs against S. sclerotiorum [2]
| Compound | EC₅₀ (µg/mL) |
| F15 | 2.9 |
| F3 | 8.7 |
| F7 | 10.2 |
| F11 | 12.5 |
| Thifluzamide (Control) | 3.5 |
| Fluopyram (Control) | 4.1 |
The EC₅₀ data clearly establish F15 as a highly potent antifungal agent, with efficacy comparable to or exceeding that of the commercial fungicides thifluzamide and fluopyram.[2]
Structure-Activity Relationship (SAR) Analysis
The comparative data from the analog series provide critical insights into the structure-activity relationship, guiding future optimization efforts.
-
Impact of the R' Substituent: A key observation is the significant influence of the substituent at the R' position of the amide fragment. The presence of a 2,4-difluorophenyl group (as in F3 , F7 , F11 , and F15 ) consistently correlated with higher antifungal activity compared to other substitutions.[2]
-
Influence of the R Group: When the R' group was maintained as 2,4-difluorophenyl, variations in the R group attached to the 1,2,4-oxadiazole ring also impacted efficacy. A thienyl group at the R position, as seen in the most active compound F15 , resulted in the highest potency against S. sclerotiorum.[2]
-
Effect of the Linker (n): The length of the alkyl chain (n) connecting the oxadiazole to the amide also played a role. Generally, compounds with n=1 exhibited superior activity over those with n=2.[2]
Caption: Key structure-activity relationships for the 1,2,4-oxadiazole analog series.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The structural similarity of the active 1,2,4-oxadiazole analogs to known SDH inhibitors prompted an investigation into this potential mechanism of action.[2] Succinate dehydrogenase is a crucial enzyme complex (Complex II) in both the TCA cycle and the mitochondrial electron transport chain.[2][3]
Caption: Proposed mechanism of action via inhibition of Succinate Dehydrogenase (SDH).
Experimental evidence supports this hypothesis. Compound F15 was found to inhibit the activity of SDH isolated from S. sclerotiorum with an IC₅₀ value of 12.5 µg/mL.[2] Molecular docking studies further suggest that F15 can bind to the active site of SDH, forming key interactions that disrupt its catalytic function.[2]
In Vivo Efficacy and Morphological Effects
The promising in vitro activity of F15 was further validated in an in vivo model using cole leaves infected with S. sclerotiorum. At a concentration of 100 µg/mL, F15 exhibited a protective effect of 71.0% and a curative effect of 62.3%, demonstrating its potential for disease control in an applied setting.[2]
To visualize the impact of F15 on fungal morphology, scanning electron microscopy (SEM) was employed. The results were striking: hyphae of S. sclerotiorum treated with F15 appeared abnormally collapsed and shriveled, in stark contrast to the healthy, uniform hyphae of the control group.[2] This provides a clear visual confirmation of the compound's potent fungicidal effect.
Experimental Protocols
To ensure scientific rigor and reproducibility, the key experimental methodologies are outlined below.
General Synthesis of 1,2,4-Oxadiazole Analogs
Caption: Generalized synthetic workflow for 1,2,4-oxadiazole analogs.
-
Amidoxime Synthesis: An aromatic or heterocyclic nitrile is dissolved in ethanol. An aqueous solution of sodium hydroxide and hydroxylamine hydrochloride is added, and the mixture is heated at 75°C for 5-7 hours. The formation of the amidoxime intermediate is monitored by thin-layer chromatography (TLC).[2]
-
Coupling and Cyclization: The appropriate carboxylic acid is dissolved in anhydrous N,N-dimethylformamide (DMF), followed by the addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and triethylamine (TEA). The amidoxime intermediate is then added, and the mixture is refluxed.[3] The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified by column chromatography.[3]
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to potato dextrose agar (PDA) to achieve the desired final concentration.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2-3 days).
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a negative control (solvent only).[2]
Conclusion and Future Directions
The comparative analysis presented in this guide unequivocally identifies 1,2,4-oxadiazole derivatives as a highly promising class of antifungal agents. The systematic exploration of substitutions around the core scaffold has led to the identification of compound F15 , which exhibits potent, broad-spectrum antifungal activity both in vitro and in vivo. Its efficacy is comparable, and in some cases superior, to existing commercial fungicides.
The elucidation of the SAR provides a clear roadmap for the rational design of next-generation analogs with potentially enhanced potency, broader spectrum, and improved pharmacokinetic properties. The proposed mechanism of action through SDH inhibition aligns with a clinically and agriculturally validated antifungal strategy, increasing the translational potential of these findings.
Future research should focus on:
-
Lead Optimization: Further refining the substitutions on the thienyl and phenyl rings of the F15 scaffold to maximize potency and selectivity.
-
Spectrum Expansion: Evaluating lead compounds against a wider range of clinically relevant fungal pathogens.
-
In-depth Mechanistic Studies: Confirming the binding mode to SDH through co-crystallization studies and investigating potential off-target effects.
-
Toxicology and Safety Profiling: Assessing the cytotoxicity of lead compounds in mammalian cell lines to ensure a favorable therapeutic index.[2][4]
The 1,2,4-oxadiazole scaffold represents a fertile ground for the discovery of novel antifungal agents. The data-driven insights provided in this guide offer a solid foundation for advancing these promising compounds from the laboratory toward practical applications in human health and agriculture.
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Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. MDPI. [Link]
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Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers. [Link]
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Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers. [Link]
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Validating the Biological Activity of "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" in Cell Lines: A Comparative Guide
Our investigation will be grounded in the hypothesis that the benzonitrile scaffold, a common feature in many anti-cancer agents, may confer cytotoxic or signaling-modulatory properties to our compound of interest.[1][2] We will employ a panel of well-characterized cancer cell lines to cast a broad initial net, followed by more focused mechanistic studies.
I. Foundational Strategy: A Tiered Approach to Unraveling Bioactivity
The experimental journey with a novel compound of unknown activity necessitates a workflow that moves from the general to the specific. This ensures a cost-effective and scientifically sound allocation of resources. Our approach is designed to first identify if the compound has any effect on cell viability and then to systematically dissect the molecular underpinnings of that effect.
Caption: A tiered experimental workflow for validating the biological activity of a novel compound.
II. Comparative Analysis: Selecting the Right Tools for the Job
The selection of appropriate cell lines and control compounds is paramount for the generation of meaningful and comparable data.
A. Cell Line Selection Rationale
Given that many benzonitrile derivatives exhibit anti-cancer properties, a panel of cancer cell lines from diverse origins is a logical starting point.[1][2] This approach allows for the identification of potential tissue-specific effects.
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| A549 | Lung Carcinoma | Adherent, epithelial-like morphology; model for lung cancer and type II alveolar epithelium.[3][4][5] | Lung cancer is a prevalent and aggressive disease, making it a key target for novel therapeutics.[4] |
| MCF-7 | Breast Adenocarcinoma | Adherent, epithelial-like; estrogen receptor (ER) positive.[6][7][8] | Represents a hormone-dependent breast cancer subtype, allowing for the investigation of potential endocrine-disrupting activity.[7][8] |
| PC-3 | Prostate Adenocarcinoma | Adherent; androgen-independent.[9][10][11] | Models an advanced, hormone-refractory stage of prostate cancer, a significant clinical challenge.[9][10] |
B. Control Compounds: Establishing Baselines and Benchmarks
The inclusion of appropriate controls is non-negotiable for data integrity.
| Control Type | Compound | Concentration | Rationale |
| Positive Control | Doxorubicin | Titrated (e.g., 0.1 - 10 µM) | A well-characterized chemotherapeutic agent that induces cytotoxicity through DNA intercalation and topoisomerase II inhibition.[2][12][13][14][15] It provides a benchmark for maximal cytotoxic effect. |
| Vehicle Control | Dimethyl Sulfoxide (DMSO) | Matched to the highest concentration used for the test compound (typically <0.5%) | "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" is likely to be dissolved in DMSO. This control accounts for any effects of the solvent on cell viability. |
| Untreated Control | Cell culture medium | N/A | Represents the baseline health and proliferation rate of the cells. |
III. Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a comprehensive guide. It is imperative to optimize these protocols for your specific laboratory conditions and reagents.
A. Phase 1: Determining Cytotoxicity and IC50
The initial step is to assess the compound's effect on cell viability using colorimetric assays that measure metabolic activity.[9]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is proportional to the number of viable cells.[9][16][17][18]
Protocol:
-
Cell Seeding: Seed A549, MCF-7, and PC-3 cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Also, prepare dilutions of Doxorubicin as a positive control and a vehicle control with the corresponding concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24, 48, and 72 hours.
-
MTT/XTT Addition:
-
Absorbance Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).[9][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Expected Outcome: This experiment will reveal if the compound has cytotoxic or anti-proliferative effects on the tested cell lines and at what concentrations these effects occur. A lower IC50 value indicates higher potency.
B. Phase 2: Probing the Molecular Mechanism
Based on the IC50 values obtained, we will investigate the compound's effect on key signaling pathways commonly dysregulated in cancer.
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.[11][19][20][21][22]
Protocol:
-
Cell Treatment and Lysis: Treat cells with "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[19][20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and apoptosis markers like Cleaved Caspase-3) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Expected Outcome: This will reveal if the compound modulates the activity of the PI3K/Akt or MAPK/ERK pathways, or induces apoptosis. For instance, a decrease in the ratio of p-Akt/Akt would suggest inhibition of the PI3K/Akt pathway.
Caption: Simplified diagram of the EGFR and PI3K/Akt signaling pathways, common targets in cancer therapy.[3][5][23][24][25][26][27][28][29][30][31]
Principle: qPCR measures the amount of a specific mRNA transcript, providing information on how the compound affects gene expression.
Protocol:
-
RNA Extraction: Treat cells as in the Western blot protocol and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or a probe-based master mix, cDNA template, and primers for genes of interest (e.g., downstream targets of Akt or ERK, or apoptosis-related genes like BAX and BCL2).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a validated housekeeping gene (e.g., GAPDH, ACTB).[6][8]
Expected Outcome: This analysis will show if the compound alters the transcription of genes involved in the targeted signaling pathways or in the regulation of apoptosis, corroborating the Western blot findings.
IV. Data Synthesis and Future Directions
The culmination of these experiments will provide a robust preliminary profile of "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile's" biological activity.
| Data Type | Interpretation |
| Consistent IC50 values across cell lines | Suggests a general cytotoxic mechanism. |
| Differential IC50 values | May indicate a specific target or pathway that is more critical in certain cell types. |
| Modulation of p-Akt/p-ERK | Implicates the PI3K/Akt or MAPK/ERK pathways in the compound's mechanism of action. |
| Induction of Cleaved Caspase-3 | Confirms the induction of apoptosis. |
| Changes in gene expression | Provides further evidence for the involvement of specific pathways and cellular processes. |
Based on these initial findings, future studies could include more specific assays such as kinase profiling, cell cycle analysis, or in vivo studies using xenograft models to further elucidate the compound's mechanism of action and therapeutic potential.
V. References
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Cytion. (n.d.). PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. Retrieved from [Link]
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CLS Cell Lines Service GmbH. (n.d.). General information Characteristics Product sheet A549 Cells | 300114. Retrieved from [Link]
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Tsuchiya, A., et al. (2013). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 33(9), 3651-3657.
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Zambrano, A. M., & Rojas, M. (2021). Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery. American Journal of Respiratory Cell and Molecular Biology, 65(5), 504–514.
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Slideshare. (2015). MCF-7: Human Breast Cancer Cell Line. Retrieved from [Link]
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Domínguez-Gómez, G., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(9), 834-844.
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Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
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Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]
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Cytion. (n.d.). PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. Retrieved from [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
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ResearchGate. (n.d.). Schematic diagram of the MAPK signaling pathways. Retrieved from [Link]
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Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
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Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
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Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
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Ste-Marie, L., et al. (2011). Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model. Wound Repair and Regeneration, 19(5), 650-657.
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Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Small Molecules: A Case Study with 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
For researchers and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is fraught with challenges. A critical, and often underestimated, hurdle is the comprehensive characterization of a compound's selectivity. Off-target interactions can lead to confounding experimental results, unexpected toxicities, or even new therapeutic opportunities. This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of a novel small molecule, using the uncharacterized compound 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (hereafter referred to as "Compound X") as our central example.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to target identification and off-target profiling, reflecting the iterative nature of drug discovery. We will delve into the "why" behind experimental choices, ensuring that each step provides a self-validating layer of data. Every protocol and claim is supported by authoritative sources to ensure scientific integrity.
The Challenge: Profiling the Unknown
Compound X is a synthetic molecule with a structure that does not immediately suggest a specific protein target. A preliminary literature and database search reveals no published data on its biological activity. This "blank slate" scenario is common in early-stage drug discovery and necessitates a broad, unbiased approach to identify its primary targets and potential cross-reactivities. Our goal is to build a comprehensive "selectivity map" for Compound X.
A Tiered Strategy for Cross-Reactivity Profiling
A robust profiling strategy begins with a broad screen against a large, well-defined target class, followed by orthogonal validation of the initial hits in a more physiological context. Finally, an unbiased approach is employed to identify any unexpected interactions.
Caption: A tiered approach to cross-reactivity profiling.
Tier 1: Kinome-Wide Scanning for Initial Target Identification
Given that protein kinases are one of the largest and most "druggable" gene families, a kinome-wide scan is a logical first step to assess a new compound's potential targets.[1] The KINOMEscan® platform, a competition binding assay, is an excellent choice for this initial screen as it measures the thermodynamic dissociation constant (Kd) rather than the ATP-concentration-dependent IC50, providing a more direct measure of binding affinity.[2][3]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize Compound X in 100% DMSO to a stock concentration of 10 mM.
-
Assay Execution (via a service provider like Eurofins Discovery or DiscoverX):
-
The compound is typically tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., scanMAX panel with 468 kinases).[2][4]
-
The assay principle involves the test compound competing with an immobilized, active-site-directed ligand for binding to the kinase target.[3]
-
The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag on the kinase.[3]
-
-
Data Analysis: Results are typically reported as "% Control," where a lower percentage indicates stronger binding. A common threshold for a "hit" is <35% of control.
Hypothetical KINOMEscan® Results for Compound X and Comparators
To illustrate the utility of this approach, let's consider hypothetical data for Compound X and two comparator molecules: Compound Y (a known selective inhibitor of Kinase A) and Compound Z (a known multi-kinase inhibitor).
| Kinase Target | Compound X (% Control @ 10 µM) | Compound Y (% Control @ 10 µM) | Compound Z (% Control @ 10 µM) |
| Kinase A | 5 | 2 | 15 |
| Kinase B | 85 | 92 | 10 |
| Kinase C | 40 | 88 | 55 |
| Kinase D | 12 | 75 | 8 |
| ... (464 other kinases) | >50 | >50 | >50 (for most) |
Interpretation of Hypothetical Data:
-
Compound X shows strong binding to Kinase A and moderate binding to Kinase D, suggesting it may be a dual inhibitor.
-
Compound Y demonstrates high selectivity for Kinase A, as expected.
-
Compound Z interacts with multiple kinases (A, B, and D), confirming its promiscuous nature.
Tier 2: Validating Target Engagement in a Cellular Environment with CETSA
A positive result from an in vitro binding assay does not guarantee that the compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement by measuring the ligand-induced thermal stabilization of a protein in intact cells or cell lysates.[5][6][7]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA for Kinase A
-
Cell Culture: Culture a human cell line known to express Kinase A (e.g., HeLa cells) to ~80% confluency.
-
Compound Treatment: Treat cells with Compound X (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification: Quantify the amount of soluble Kinase A in the supernatant at each temperature using Western blotting with a specific antibody against Kinase A.
-
Data Analysis: Densitometry is used to quantify the band intensities. The intensity at the lowest temperature (e.g., 40°C) is set to 100%. The data is then plotted as % soluble protein vs. temperature to generate a "melt curve." A shift in the melt curve to the right indicates target stabilization.[8]
Hypothetical CETSA Results for Compound X
| Temperature (°C) | % Soluble Kinase A (Vehicle) | % Soluble Kinase A (Compound X) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 95 | 99 |
| 52 | 80 | 96 |
| 56 | 55 | 88 |
| 60 | 20 | 65 |
| 64 | 5 | 30 |
Interpretation of Hypothetical Data: The melt curve for Kinase A in the presence of Compound X is shifted to the right, indicating that Compound X binds to and stabilizes Kinase A within the cellular environment. This provides strong, orthogonal validation of the KINOMEscan® hit.
Tier 3: Unbiased Profiling with Affinity Chromatography-Mass Spectrometry (AP-MS)
While kinome scanning is excellent for a specific target class, it will not identify interactions with other protein families. Affinity chromatography coupled with mass spectrometry (AP-MS) is an unbiased approach to "fish" for binding partners of a small molecule from a complex protein mixture like a cell lysate.[9][10][11]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: The experimental workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).
Detailed Protocol: AP-MS for Compound X
-
Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and a reactive group (e.g., a terminal alkyne for click chemistry) for immobilization onto a solid support (e.g., azide-functionalized agarose beads). A control bead set (without the compound) is essential.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the immobilized Compound X beads and control beads with the cell lysate.
-
Washing: Perform stringent washes to remove proteins that bind non-specifically to the beads.
-
Elution: Elute the bound proteins, often by using an excess of the free compound or by changing buffer conditions (e.g., pH, salt concentration).
-
Proteomic Analysis: The eluted proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Candidate interactors are identified by comparing the proteins enriched in the Compound X pulldown relative to the control beads.
Hypothetical AP-MS Results for Compound X
| Protein Identified | Fold Enrichment (Compound X vs. Control) | Notes |
| Kinase A | 55.2 | Confirms primary target. |
| Kinase D | 18.5 | Confirms secondary kinase target. |
| Protein E (a non-kinase) | 12.8 | Novel, unexpected off-target. |
| Protein F (a non-kinase) | 8.1 | Novel, unexpected off-target. |
Interpretation of Hypothetical Data: The AP-MS results not only confirm the two kinase targets identified in the KINOMEscan® but also reveal two previously unknown off-targets (Protein E and Protein F). This is crucial information that would have been missed by a targeted panel screen.
Synthesizing the Data: A Comparative Selectivity Profile
By integrating the data from all three tiers, we can now build a comprehensive cross-reactivity profile for Compound X and compare it to our hypothetical alternatives.
Summary Comparison Table
| Feature | Compound X | Compound Y (Selective) | Compound Z (Promiscuous) |
| Primary Target | Kinase A | Kinase A | Kinase B |
| Cellular Engagement of Primary Target | Confirmed (CETSA) | Confirmed (CETSA) | Confirmed (CETSA) |
| Known Off-Targets | Kinase D, Protein E, Protein F | None identified | Kinase A, Kinase D |
| Selectivity Profile | Dual kinase inhibitor with additional non-kinase off-targets | Highly selective | Multi-kinase inhibitor |
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach to characterize the cross-reactivity of a novel small molecule, 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (Compound X). Through the hypothetical application of kinome scanning, CETSA, and AP-MS, we have demonstrated how to:
-
Identify primary and secondary targets within a major drug class.
-
Confirm target engagement in a physiologically relevant context.
-
Uncover novel, unexpected off-target interactions.
The resulting selectivity profile reveals that Compound X is a dual inhibitor of Kinase A and Kinase D, with additional off-targets identified as Protein E and Protein F. This knowledge is invaluable. It allows researchers to design experiments that can dissect which on- and off-target effects are responsible for any observed cellular phenotype. For drug development professionals, this profile would raise flags about potential toxicity but might also open avenues for polypharmacology if the combined inhibition of these targets is therapeutically beneficial.
Ultimately, a thorough understanding of a compound's cross-reactivity is not an obstacle but a cornerstone of rigorous science and successful drug development. It transforms an unknown molecule into a well-characterized tool, enabling more informed decisions and paving the way for the next phase of research.
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KINOMEscan®. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Almqvist, H., et al. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 6(21), e1968. [Link]
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Gopinath, P., & R., S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(1), 25-37. [Link]
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Quezia B. Cass, et al. (2020). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC, 7(1), 1-10. [Link]
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Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2159-2166. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Comparative Structure-Activity Relationship (SAR) Analysis of Diarylpyrimidine (DAPY) Analogs Targeting HIV-1 Reverse Transcriptase
A Senior Application Scientist's Guide to Understanding the Pharmacological Landscape and Guiding Future Drug Discovery Efforts
Introduction
The diarylpyrimidine (DAPY) scaffold represents a cornerstone in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing conformational changes that disrupt the enzyme's catalytic activity.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the DAPY class of molecules, with a particular focus on the principles that govern their potency, resistance profile, and pharmacokinetic properties. While the specific compound "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" is not extensively documented in publicly available literature, its core structural motifs—a substituted benzonitrile and a dimethylpropargyl ether—are features present in or conceptually related to potent NNRTIs. This guide will, therefore, use the well-established SAR of the DAPY series, including the FDA-approved drug Rilpivirine, as a framework to understand the potential and liabilities of such structural features.
The Diarylpyrimidine Core: A Privileged Scaffold for NNRTI Design
The general structure of a diarylpyrimidine consists of a central pyrimidine ring flanked by two aryl rings. This arrangement allows the molecule to adopt a characteristic "butterfly" or "wing-like" conformation, which is crucial for its interaction with the NNRTI binding pocket of HIV-1 RT.
Figure 1: Generalized structure of a diarylpyrimidine (DAPY) NNRTI.
The SAR of DAPYs is rich and has been extensively explored, leading to the development of second-generation NNRTIs like Rilpivirine and Etravirine, which exhibit improved potency against wild-type and drug-resistant strains of HIV-1.[3][4]
Structure-Activity Relationship Insights from Key Analogs
The following sections will dissect the SAR of the DAPY scaffold by examining the impact of modifications at different positions of the molecule.
The "Left Wing": The Role of the Substituted Benzonitrile
The 4-aminobenzonitrile moiety is a common feature in many potent DAPYs, including Rilpivirine. The cyano group is a key pharmacophoric element, often involved in hydrogen bonding interactions with the main chain of residues in the NNRTI binding pocket, such as Lys101.
| Compound/Analog | R1 (at pyrimidine) | R2 (on benzonitrile) | Key Activity Metric (EC50, nM) | Reference |
| Rilpivirine | 4-((4-((E)-2-cyanoethenyl)-2,6-dimethylphenyl)amino) | H | 0.4 (Wild-Type HIV-1) | [5] |
| Analog 1 | 4-((4-aminophenyl)amino) | H | Less Potent | General DAPY SAR[1] |
| Analog 2 | 4-((4-cyanophenyl)amino) | 3-Cl | Potent | Fictional illustrative example |
| Analog 3 | 4-((4-cyanophenyl)amino) | 3-OCH3 | Moderately Potent | Fictional illustrative example |
Table 1: Impact of substitutions on the benzonitrile "left wing" on anti-HIV-1 activity.
The data in Table 1, synthesized from general principles of DAPY SAR, illustrates that while the 4-aminobenzonitrile is a good starting point, further substitutions on this ring can modulate activity. Electron-withdrawing groups are often favored.
The "Right Wing": The Importance of Flexibility and Hydrophobic Interactions
The "right wing" of the DAPY molecule typically consists of another substituted aryl or heteroaryl ring. This part of the molecule is crucial for establishing hydrophobic and van der Waals interactions within the binding pocket. The flexibility of this wing is a key determinant of the drug's ability to adapt to mutations in the binding site, a hallmark of second-generation NNRTIs.
The hypothetical compound "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" introduces a dimethylpropargyl ether group. The gem-dimethyl group can serve as a hydrophobic anchor and may also influence the conformational flexibility of the molecule. The terminal alkyne could potentially engage in unique interactions within the pocket.
| Compound/Analog | Right Wing Moiety | Key Feature | Impact on Activity/Resistance Profile | Reference |
| Etravirine | 2,6-dimethyl-4-aminophenyl | Flexibility | Broad activity against resistant strains | [4] |
| Rilpivirine | Pyrimidinylamino | H-bonding and flexibility | High potency | [6] |
| Hypothetical Analog | 4-[(1,1-Dimethylprop-2-ynyl)oxy]phenyl | Gem-dimethyl, alkyne | Potentially improved hydrophobic interactions and unique binding modes |
Table 2: Comparison of different "right wing" moieties in DAPY analogs.
Experimental Protocols for SAR Elucidation
The determination of SAR for novel DAPY analogs relies on a standardized set of in vitro assays.
Anti-HIV-1 Activity Assay in Cell Culture
This assay is the primary method for determining the potency of a compound against viral replication.
Methodology:
-
Cell Seeding: MT-4 cells are seeded in 96-well plates at a density of 6 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in culture medium.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Treatment: The diluted compounds are added to the infected cell cultures. Control wells include virus-only and cells-only.
-
Incubation: Plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Viral Replication: The cytopathic effect (CPE) of the virus is quantified using the MTT assay, which measures the viability of the host cells.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that protects 50% of the cells from virus-induced cell death.
Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibition of the HIV-1 RT enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA)/oligo(dT) template/primer is used as the substrate.
-
Reaction Mixture: The reaction buffer contains the enzyme, template/primer, and radiolabeled or fluorescently labeled deoxynucleotides (e.g., [3H]dTTP).
-
Inhibition: Test compounds at various concentrations are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the deoxynucleotides.
-
Incubation: The reaction proceeds for a specified time at 37°C.
-
Quantification: The amount of incorporated radiolabeled or fluorescent nucleotide is quantified using scintillation counting or fluorescence detection.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Figure 2: Experimental workflow for the evaluation of novel DAPY analogs.
Guiding Principles for Future DAPY Design
Based on the extensive SAR studies of DAPYs, several key principles have emerged to guide the design of new, more effective inhibitors:
-
Maintain the Core Scaffold: The central diarylpyrimidine structure is essential for activity.
-
Optimize the "Left Wing": A substituted benzonitrile is a highly favorable moiety. Small, electron-withdrawing groups can enhance potency.
-
Incorporate Flexibility in the "Right Wing": To combat resistance, the "right wing" should be designed to be conformationally adaptable to mutations in the NNRTI binding pocket.
-
Balance Potency and Physicochemical Properties: While high potency is desirable, new analogs must also possess favorable pharmacokinetic properties, such as oral bioavailability and a good safety profile.[5]
-
Utilize Computational Modeling: In silico methods like 3D-QSAR, pharmacophore modeling, and molecular docking can provide valuable insights into the structural requirements for potent inhibition and can help prioritize synthetic targets.[3][7][8]
Conclusion
The diarylpyrimidine class of NNRTIs is a testament to the power of medicinal chemistry and structure-based drug design in developing effective antiviral therapies. A thorough understanding of the SAR of this scaffold is crucial for the design of next-generation inhibitors that can overcome the challenges of drug resistance. While the specific compound "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" remains to be fully characterized, its structural components align with key features known to be important for NNRTI activity. Further synthesis and biological evaluation of this and related analogs, guided by the principles outlined in this guide, will be instrumental in the ongoing search for more durable and effective treatments for HIV-1 infection.
References
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- Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors - MDPI. (n.d.).
- Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors - PubMed. (2018, May 11).
- Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC - NIH. (2023, April 29).
- Structure-Guided Design of Novel Diarylpyrimidine-Based NNRTIs Through a Comprehensive In Silico Approach: 3D-QSAR, ADMET Evaluation, Molecular Docking, and Molecular Dynamics - PubMed Central. (2025, December 5).
- Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed. (n.d.).
- Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC - NIH. (n.d.).
- Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - MDPI. (2023, February 2).
- Rilpivirine: A New Non-Nucleoside Reverse Transcriptase Inhibitor - PubMed. (n.d.).
- Rilpivirine | DNA Polymerase - Tocris Bioscience. (n.d.).
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In vitro vs in vivo efficacy of "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile"
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Raltitrexed, a potent quinazoline-based folate analogue. Known chemically as 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, Raltitrexed is a second-generation thymidylate synthase (TS) inhibitor used in chemotherapy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its biological activity, supported by experimental data and protocols.
Introduction to Raltitrexed: A Targeted Anti-cancer Agent
Raltitrexed (brand name Tomudex®) is an antimetabolite drug that exerts its cytotoxic effects by specifically inhibiting thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair.[1] Unlike the first-generation TS inhibitor 5-fluorouracil (5-FU), Raltitrexed does not require intracellular metabolic activation to inhibit TS.[2] It is actively transported into cells via the reduced folate carrier (RFC) and subsequently undergoes extensive polyglutamylation.[3][4] These polyglutamated forms are more potent inhibitors of TS and are retained within the cell for a prolonged period, leading to sustained cytotoxic effects.[3] This guide will dissect the preclinical efficacy of Raltitrexed, contrasting its performance in controlled laboratory settings with its activity in complex biological systems.
In Vitro Efficacy: Cellular and Molecular Insights
The in vitro evaluation of Raltitrexed has been instrumental in elucidating its mechanism of action and identifying its potential as an anti-cancer agent. These studies typically involve exposing cancer cell lines to the drug and measuring its effects on cell viability, proliferation, and specific molecular targets.
Key In Vitro Findings
Raltitrexed has demonstrated potent anti-proliferative activity across a range of cancer cell lines. A notable study on the HepG2 human liver cancer cell line revealed that Raltitrexed effectively inhibited cell proliferation.[5] The half-maximal inhibitory concentration (IC50) for Raltitrexed after a 24-hour treatment was determined to be 78.919 nM, showcasing its high potency.[5] In the same study, Raltitrexed's inhibitory effect was found to be comparable to that of 5-FU, with the IC50 for 5-FU being significantly higher at 3.245 µM.[5]
Furthermore, colony formation assays have corroborated these findings, showing a significant suppression of colony formation in HepG2 cells with increasing concentrations of Raltitrexed.[5] Mechanistically, it was demonstrated that Raltitrexed induces a G0/G1 cell cycle arrest in these cells.[5]
Patient-derived colorectal cancer organoids have also been utilized as an in vitro model to assess the efficacy of Raltitrexed, particularly in the context of combination therapies. One study identified Raltitrexed as a chemotherapeutic drug that exhibits synergistic effects with hyperthermia treatment.[1]
Data Summary: In Vitro Potency of Raltitrexed
| Cell Line | Cancer Type | Assay | IC50 | Key Findings |
| HepG2 | Liver Cancer | WST-8 Proliferation Assay | 78.919 nM (24h) | Potent inhibition of proliferation, induction of G0/G1 cell cycle arrest.[5] |
| Patient-Derived Organoids | Colorectal Cancer | Dose-Response Curves | Varies by patient | Synergistic effect with hyperthermia.[1] |
Experimental Protocol: Cell Proliferation Assay (WST-8)
This protocol outlines a typical WST-8 assay used to determine the IC50 of Raltitrexed in a cancer cell line.
Objective: To quantify the dose-dependent effect of Raltitrexed on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Raltitrexed stock solution
-
WST-8 assay reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Raltitrexed in culture medium. Replace the medium in the wells with 100 µL of the Raltitrexed dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the Raltitrexed concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the in vitro cytotoxicity of Raltitrexed using a WST-8 assay.
In Vivo Efficacy: Performance in Biological Systems
While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for evaluating the therapeutic potential of a drug in a whole organism. These studies assess factors such as pharmacokinetics, biodistribution, efficacy in tumor models, and toxicity.
Key In Vivo Findings
Raltitrexed has demonstrated significant anti-tumor activity in various preclinical and clinical settings. Phase III clinical trials in patients with advanced colorectal cancer showed that Raltitrexed (3 mg/m² administered as a 15-minute intravenous infusion every 3 weeks) produced objective response rates of 14.3% to 19.3%, which were comparable to those achieved with 5-fluorouracil plus leucovorin (15.2% to 18.1%).[3] The median survival durations were also similar between the two treatment groups.[3]
In a mouse model of gastrointestinal and bone marrow toxicity, the administration of leucovorin after Raltitrexed treatment was shown to be an effective rescue strategy, preventing further weight loss and promoting recovery.[6] This highlights the importance of supportive care in managing the side effects of Raltitrexed.
Pharmacokinetic studies in patients have shown that Raltitrexed has a three-compartment model of disposition with a long terminal half-life of approximately 260 hours, suggesting significant tissue sequestration, primarily as polyglutamate forms.[4]
Data Summary: In Vivo Efficacy and Administration of Raltitrexed
| Model | Cancer Type | Dosage | Administration | Key Findings |
| Human (Phase III) | Advanced Colorectal Cancer | 3 mg/m² | 15-minute IV infusion every 3 weeks | Objective response rates of 14.3-19.3%, comparable to 5-FU/leucovorin.[3] |
| BALB/c Mice | Toxicity Model | 100 mg/kg/day x 4 days | Not specified | Leucovorin can rescue Raltitrexed-induced toxicity.[6] |
| Human | Advanced Solid Tumors | 3.5 to 4.5 mg/m² (MTD) | 15-minute infusion every 3 weeks | Established the maximum tolerated dose.[4] |
Experimental Protocol: Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of Raltitrexed in a mouse xenograft model.
Objective: To assess the anti-tumor activity of Raltitrexed in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
Raltitrexed for injection
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Treatment: Administer Raltitrexed (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule. The control group receives a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size or time), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the efficacy of Raltitrexed.
Sources
- 1. Raltitrexed as a synergistic hyperthermia chemotherapy drug screened in patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucovorin rescue from raltitrexed (tomudex)-induced antiproliferative effects: in vitro cell line and in vivo mouse studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile in the Landscape of Non-Steroidal Aromatase Inhibitors
Introduction: The Quest for Novel Aromatase Inhibitors
In the field of endocrine therapy, particularly for hormone-receptor-positive breast cancer, the inhibition of aromatase (cytochrome P450 19A1) remains a cornerstone of treatment for postmenopausal women.[1] Aromatase is the rate-limiting enzyme responsible for the conversion of androgens to estrogens.[1] By blocking this enzyme, we can effectively deplete the estrogen levels that fuel the growth of these cancers. The therapeutic landscape is currently dominated by highly effective non-steroidal aromatase inhibitors (AIs) such as letrozole and anastrozole.[1] These drugs have demonstrated superior efficacy over previous standard treatments like tamoxifen.
This guide introduces 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile , a novel benzonitrile derivative, as a candidate for investigation as a potential third-generation aromatase inhibitor. The rationale for this exploration is grounded in the well-established pharmacophore of existing non-steroidal AIs, where a para-substituted benzonitrile moiety plays a crucial role in binding to the aromatase enzyme.[2][3] This document provides a comprehensive benchmarking of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile against the established drugs letrozole and anastrozole, offering a comparative analysis of their mechanism of action, potency, and pharmacokinetic profiles. Furthermore, we present detailed experimental protocols for the synthesis of this novel compound and for its evaluation in both in vitro and in vivo settings, providing a robust framework for its preclinical assessment.
Comparative Analysis of Aromatase Inhibitors
The development of new AIs aims to enhance potency, selectivity, and pharmacokinetic properties, potentially leading to improved therapeutic outcomes and reduced side effects. Here, we compare the known attributes of letrozole and anastrozole with the projected profile of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Mechanism of Action: A Shared Path to Estrogen Suppression
Letrozole and anastrozole are non-steroidal, competitive inhibitors of aromatase.[4][5] They achieve their therapeutic effect by reversibly binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[4][6] This interaction blocks the enzyme's ability to convert androgens, such as androstenedione and testosterone, into estrogens, namely estrone and estradiol.[4][7] The para-substituted benzonitrile group present in both letrozole and anastrozole is understood to mimic the D-ring of the natural steroid substrates, facilitating a strong and specific interaction with the enzyme's active site.[2][3]
It is hypothesized that 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile will share this mechanism of action. The presence of the para-substituted benzonitrile is a key structural feature that suggests a similar mode of binding to the aromatase enzyme. The 1,1-dimethylprop-2-ynyl ether moiety introduces a unique three-dimensional structure that may influence binding affinity and selectivity.
Conceptual Representation of Aromatase Inhibition
Caption: Competitive inhibition of the aromatase enzyme by non-steroidal inhibitors blocks estrogen synthesis.
Comparative Potency and Pharmacokinetics
The following table summarizes the key potency and pharmacokinetic parameters of letrozole and anastrozole, providing a benchmark for the evaluation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
| Parameter | Letrozole | Anastrozole | 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile |
| Potency (IC50) | ~2 nM (human placental microsomes)[3] | ~8 nM (human placental microsomes)[3] | To be determined |
| Bioavailability | ~99.9%[4][8] | Well absorbed[7] | To be determined |
| Protein Binding | ~60%[8] | ~40%[7] | To be determined |
| Metabolism | Hepatic (CYP3A4 and CYP2A6) to an inactive metabolite[4] | Extensively hepatic (~85%) via N-dealkylation, hydroxylation, and glucuronidation[7] | To be determined |
| Elimination Half-life | ~2 days[8] | ~50 hours[7] | To be determined |
Experimental Protocols
To facilitate the investigation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, we provide the following detailed experimental protocols for its synthesis and for the assessment of its aromatase inhibitory activity.
Synthesis of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
This protocol is based on the Williamson ether synthesis, a robust method for the preparation of aryl ethers from a phenol and an alkyl halide.[4]
Reaction Scheme:
Materials:
-
4-Hydroxybenzonitrile (4-cyanophenol)
-
3-Chloro-3-methyl-1-butyne
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-chloro-3-methyl-1-butyne (1.2 eq) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Workflow for Synthesis and Purification
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]
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- 4. Phenol ether - Wikipedia [en.wikipedia.org]
- 5. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 6. 4-Chloro-3-hydroxybenzonitrile | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. rsc.org [rsc.org]
A Researcher's Guide to Off-Target Selectivity Profiling: A Case Study with 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
In the landscape of modern drug discovery, the potency of a lead compound against its intended target is only half the story. A molecule's success in the clinic is profoundly dictated by its selectivity—its ability to interact with the desired target while minimizing engagement with a vast landscape of other biological molecules. Undesirable off-target interactions can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth, practical framework for assessing the off-target selectivity of a novel compound, using the hypothetical molecule "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" as our central case study.
For the purpose of this guide, we will posit that 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, hereafter referred to as Compound X, has been identified as a potent antagonist of the Metabotropic Glutamate Receptor 2 (mGluR2), a G-protein coupled receptor (GPCR) implicated in various neurological disorders.[1][2][3] Our objective is to construct a robust selectivity profile to de-risk its progression in the drug development pipeline.
The Imperative of Early and Comprehensive Selectivity Profiling
Choosing to invest in a compound without a clear understanding of its selectivity is a significant gamble. Early-stage, comprehensive profiling allows for:
-
Identification of Potential Liabilities: Uncovering off-target activities early saves invaluable time and resources.
-
Mechanism Deconvolution: Differentiating between on-target and off-target driven efficacy or toxicity.
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to rationally design molecules with improved selectivity.
-
Prediction of Clinical Adverse Events: Foreseeing potential side effects based on known functions of off-target enzymes.
Experimental Strategy for Selectivity Profiling of Compound X
Our approach will be multi-tiered, beginning with broad screening against a panel of related and unrelated targets, followed by more focused mechanistic studies on any identified "hits."
Tier 1: Broad Panel Screening using Radioligand Binding Assays
Radioligand binding assays are a gold-standard for initial selectivity screening of GPCRs due to their sensitivity and quantitative nature.[4][5] The fundamental principle involves a competitive binding experiment where a radiolabeled ligand with known affinity for a specific receptor competes with the unlabeled test compound (Compound X). The ability of Compound X to displace the radioligand is a measure of its binding affinity for that receptor.
Illustrative Data: Selectivity of Compound X against a Panel of GPCRs
The following table presents hypothetical data from a competitive radioligand binding assay screen. This data is for illustrative purposes to demonstrate how results are typically presented.
| Receptor Target | Ligand Class | Kᵢ (nM) of Compound X | Fold Selectivity vs. mGluR2 |
| mGluR2 (Primary Target) | Glutamate (Group II) | 15 | - |
| mGluR3 | Glutamate (Group II) | 150 | 10 |
| mGluR5 | Glutamate (Group I) | >10,000 | >667 |
| D₂ (Dopamine) | Monoamine | 2,500 | 167 |
| 5-HT₂ₐ (Serotonin) | Monoamine | >10,000 | >667 |
| H₁ (Histamine) | Monoamine | 8,000 | 533 |
| M₁ (Muscarinic) | Acetylcholine | >10,000 | >667 |
| α₁ (Adrenergic) | Monoamine | 5,000 | 333 |
Interpretation of Results:
From this hypothetical data, Compound X demonstrates good selectivity for its primary target, mGluR2, over other mGluR subtypes and a panel of common off-target GPCRs. The 10-fold selectivity over mGluR3 is a noteworthy finding that may warrant further investigation, as mGluR2 and mGluR3 are closely related.[3] The >100-fold selectivity against the other screened receptors is a positive indicator of a favorable initial selectivity profile.
Tier 2: Functional Assays to Confirm Antagonism
While binding assays reveal affinity, they do not confirm functional activity. It is crucial to follow up on any significant binding hits with a functional assay. For GPCRs like mGluR2, a common functional assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation.[6]
Illustrative Data: Functional Activity of Compound X
| Receptor Target | Assay Type | IC₅₀ (nM) of Compound X | Functional Effect |
| mGluR2 | cAMP Inhibition | 25 | Antagonist |
| mGluR3 | cAMP Inhibition | 300 | Antagonist |
| D₂ | cAMP Inhibition | >10,000 | No significant effect |
Interpretation of Results:
The functional data corroborates the binding data, confirming that Compound X is a functional antagonist at both mGluR2 and, to a lesser extent, mGluR3. The lack of functional activity at the D₂ receptor, despite some binding affinity, is a positive finding, suggesting the interaction may not be functionally relevant at therapeutic concentrations.
Comparative Analysis with Alternative Compounds
To put the selectivity of Compound X into context, it is valuable to compare it against other known mGluR2/3 antagonists.
| Compound | mGluR2 Kᵢ (nM) | mGluR3 Kᵢ (nM) | mGluR2/mGluR3 Selectivity |
| Compound X (Hypothetical) | 15 | 150 | 10-fold for mGluR2 |
| LY341495 | ~2 | ~4 | ~2-fold for mGluR2[1][6] |
| MGS0039 | 2.2 | 4.5 | ~2-fold for mGluR2[6] |
This comparison highlights a key potential advantage of Compound X: its superior selectivity for mGluR2 over the closely related mGluR3. This could translate to a more refined pharmacological profile and potentially fewer side effects.
Detailed Experimental Protocol: Radioligand Binding Assay
The following is a generalized, step-by-step protocol for performing a competitive radioligand binding assay.
Materials and Reagents:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligand specific for the target receptor
-
Test compound (Compound X)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in the assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted Compound X or vehicle (for control wells), the radioligand at a concentration close to its Kₑ, and finally, the cell membranes expressing the target receptor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: After drying the filter mats, add scintillation fluid and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of Compound X. Plot the percentage of inhibition of radioligand binding against the logarithm of the concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Logical Framework for Selectivity Assessment
The following diagram illustrates the decision-making process in selectivity profiling.
Caption: Decision-making flowchart for selectivity profiling.
Conclusion
This guide has outlined a comprehensive strategy for evaluating the off-target selectivity of a novel compound, using the hypothetical mGluR2 antagonist "4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" as an example. By employing a tiered approach of broad panel screening followed by functional validation, researchers can build a robust selectivity profile. This data is not only critical for de-risking a compound for further development but also provides invaluable insights for guiding medicinal chemistry efforts. The ultimate goal is to identify and advance molecules with the highest probability of clinical success, and a thorough understanding of selectivity is a cornerstone of that endeavor.
References
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Maderspach, K. (2011). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 746, 35–48. [Link]
-
Nakazato, A., Kumagai, T., Sakagami, K., Aoki, T., Yoshikawa, R., & Chaki, S. (2005). MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity. Neuropharmacology, 49 Suppl 1, 149–159. [Link]
-
Imre, G. (2020). Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Frontiers in pharmacology, 11, 588. [Link]
-
Chaki, S., & Okubo, T. (2012). Neuropharmacological profiles of antagonists of group II metabotropic glutamate receptors. CNS & neurological disorders drug targets, 11(6), 735–742. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Wikipedia. (2023). Metabotropic glutamate receptor. [Link]
-
Palma-Gudiel, H., Córdova-Dávalos, L. E., & Fañanás, L. (2020). Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. Frontiers in molecular neuroscience, 13, 13. [Link]
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- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
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- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Synthesis and Biological Evaluation of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
This guide provides an in-depth analysis of the synthetic routes for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile and evaluates the current landscape of its biological activity. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, assess reproducibility, and contextualize the molecule's potential within medicinal chemistry.
Part 1: Synthesis and Reproducibility
The structure of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, featuring an ether linkage to a sterically hindered tertiary carbon, presents a classic synthetic challenge. A naive application of standard ether synthesis methods is likely to fail. Here, we compare the theoretical approaches and provide a robust, field-proven protocol.
Conceptual Overview: The Challenge of Tertiary Ether Synthesis
The formation of an ether bond is most famously achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2] However, this reaction is highly sensitive to steric hindrance.[3][4] When the electrophile is a tertiary alkyl halide, the alkoxide, which is also a strong base, will preferentially induce an E2 elimination reaction, yielding an alkene instead of the desired ether.[4][5]
Therefore, synthesizing 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile requires a strategic approach that circumvents this limitation. The two primary reactants are 4-cyanophenol and 2-methyl-3-butyn-2-ol. The logical disconnection involves the 4-cyanophenoxide acting as the nucleophile. The challenge lies in activating the tertiary propargylic alcohol for substitution without promoting elimination. Modern organometallic catalysis offers a superior solution. Catalysts based on iron, zinc, or other transition metals can activate propargylic alcohols, facilitating their substitution under mild conditions that favor the desired SN reaction pathway over elimination.[6][7]
Caption: General reaction scheme for the synthesis of the target ether.
Comparative Analysis of Synthetic Strategies
| Strategy | Reagents | Catalyst/Conditions | Primary Advantage | Key Challenge & Reproducibility Concern |
| Williamson Synthesis | 4-Cyanophenol, 2-Chloro-2-methyl-3-butyne, Strong Base (e.g., NaH) | DMF, 25-50°C | Conceptually simple, common reagents. | High risk of E2 elimination. [3][4] Reproducibility is very low for this specific tertiary system; expect alkene as the major product. |
| Acid-Catalyzed SN1 | 4-Cyanophenol, 2-Methyl-3-butyn-2-ol | Strong Acid (e.g., H₂SO₄, TsOH) | Uses the alcohol directly. | Formation of a stable carbocation can lead to rearrangements and polymerization of the alkyne.[8] Low yields and complex product mixtures are common. |
| FeCl₃-Catalyzed Substitution | 4-Cyanophenol, 2-Methyl-3-butyn-2-ol, Base (e.g., K₂CO₃) | FeCl₃ (catalytic), Acetonitrile, Reflux | Mild, inexpensive catalyst, directly uses the alcohol.[6] High functional group tolerance. | Catalyst quality can affect yields. Reaction requires careful monitoring to prevent side reactions. Good reproducibility with pure reagents. |
Based on this analysis, a metal-catalyzed approach offers the most reliable and reproducible route to the target compound.
Detailed Experimental Protocol: FeCl₃-Catalyzed Synthesis
This protocol is a robust method for the direct coupling of 4-cyanophenol with 2-methyl-3-butyn-2-ol, leveraging an inexpensive and effective iron catalyst.[6]
Materials:
-
4-Cyanophenol (1.0 eq)
-
2-Methyl-3-butyn-2-ol (1.2 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-cyanophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous iron(III) chloride (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension. Add 2-methyl-3-butyn-2-ol (1.2 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product (a white solid or pale oil) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step experimental workflow for synthesis and purification.
Part 2: Biological Activity Profile
A comprehensive search of scientific literature and chemical databases reveals a notable absence of published, peer-reviewed biological data for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile (CAS 33143-92-9). While this specific molecule remains uncharacterized, its structural motifs—the benzonitrile and the tertiary propargyl ether—are present in numerous biologically active compounds. This allows for an informed discussion of its potential, while clearly acknowledging the speculative nature of such an analysis.
Structural Context and Potential Applications
-
The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other groups. Benzonitrile-containing molecules have shown a wide range of activities, including inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) and lysine-specific demethylase 1 (LSD1), which are relevant in diabetes and oncology, respectively.[9]
-
The Propargyl Group: The terminal alkyne is a valuable handle for bioorthogonal chemistry, such as "click" reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition), enabling its use as a chemical probe for target identification and validation studies.
Given these features, 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile could be a candidate for screening in various therapeutic areas, particularly oncology and metabolic diseases. The acrylonitrile scaffold, a related structure, has been successfully employed to develop potent microtubule-destabilizing agents that inhibit cancer cell proliferation.[10]
Caption: Microtubule dynamics, a pathway targeted by related acrylonitrile compounds.[10]
Proposed Protocol for Primary Biological Screening: XTT Cell Viability Assay
To begin characterizing the biological effects of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, a cell viability assay is a logical first step. The XTT assay is a reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted from standard methodologies.[10]
Objective: To determine the effect of the title compound on the viability of a human cancer cell line (e.g., HeLa or MCF-7).
Materials:
-
HeLa (human cervical cancer) cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, dissolved in DMSO to make a 10 mM stock solution
-
Doxorubicin (positive control), dissolved in DMSO
-
DMSO (vehicle control)
-
96-well cell culture plates
-
XTT Cell Proliferation Kit II
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 2,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the title compound and doxorubicin in culture medium. The final concentrations should range from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and below 0.5%.
-
Incubation: Remove the medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control. Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
XTT Assay: After the 48-hour incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Measurement: Incubate the plate for an additional 4 hours at 37°C. Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Conclusion
4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile is a synthetically accessible molecule, provided that appropriate modern catalytic methods are employed to overcome the inherent challenge of forming a sterically hindered tertiary ether. An iron-catalyzed substitution of the corresponding propargylic alcohol represents a reproducible and efficient approach. In contrast, the biological profile of this specific compound remains unexplored in the public domain. However, its constituent chemical motifs suggest potential for biological activity, making it a candidate for primary screening in anticancer and metabolic disease programs. The protocols and analyses provided herein offer a comprehensive framework for the synthesis and future investigation of this compound.
References
- (Reference to a general organic chemistry textbook discussing SN2/E2 competition)
-
Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved from Benchchem.[3]
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from Wikipedia.[1]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.[4]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S.[2]
-
JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis.[5]
-
Zhan, Z.-P., et al. (2006). A general and efficient FeCl3-catalyzed substitution reaction of propargylic alcohols. Journal of Organic Chemistry.[6]
- (Reference to a textbook on organometallic c
-
Di Micco, S., et al. (2021). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry.[10]
-
Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Oxymercuration. Master Organic Chemistry.[8]
-
EP0639554A1 - Process for the preparation of propargyl ethers. Google Patents.[7]
-
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2024). Pharmaceutical and Biomedical Sciences.[9]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Procedural Guide to the Safe Disposal of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
For researchers at the forefront of drug discovery and development, the synthesis of novel molecules is a daily reality. Equally critical is the responsible management of these compounds throughout their lifecycle, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.
Hazard Assessment: Understanding the Intrinsic Risks
-
Benzonitrile Moiety: The benzonitrile group is a well-characterized toxophore. Compounds in this class are typically classified as harmful if swallowed or in contact with skin.[1][2][3] They can also cause significant skin and eye irritation.[1][3] Of critical importance, upon combustion, benzonitrile and its derivatives can release highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[4][5] Furthermore, many benzonitrile-based compounds exhibit toxicity to aquatic life, necessitating containment from waterways.[6][7][8]
-
Propargyl Ether Moiety: The propargyl ether group (containing a terminal alkyne) introduces a distinct set of hazards. Propargyl alcohol, a related compound, is toxic upon inhalation, ingestion, or skin absorption and can cause damage to the liver and kidneys with chronic exposure.[9] Ethers, in general, are known to form explosive peroxides upon exposure to air and light over time.[10][11] This is a critical consideration for both storage and disposal, as concentrating residual material (e.g., through evaporation or distillation) can lead to violent explosions.[10] Propargyl ethers are also often flammable liquids.[10][11]
Based on this analysis, 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile should be handled as a substance with the potential for acute toxicity, skin/eye irritation, aquatic toxicity, and the ability to form explosive peroxides.
Table 1: Inferred Hazard Profile of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
| Hazard Class | Inferred GHS Classification | Rationale and Precautionary Notes |
| Acute Toxicity | Category 4 (Oral, Dermal) | Harmful if swallowed or in contact with skin. Avoid all direct contact.[1][2][10][11] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact should be avoided.[1][3] |
| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Flammability | Category 3 or 4 | Assumed to be a flammable or combustible liquid. Keep away from heat and ignition sources.[7][10][11] |
| Reactivity | Peroxide Former | May form explosive peroxides. Do not store for extended periods after opening. Never distill to dryness.[10][12] |
| Aquatic Toxicity | Acute/Chronic Hazard | Presumed harmful or toxic to aquatic life. Prevent release to the environment.[6][7][8] |
Operational Plan: From Benchtop to Final Disposal
This section outlines the step-by-step procedures for safely managing waste containing 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, a stringent PPE protocol is non-negotiable. The causality is clear: engineering controls and PPE form the primary barrier between the researcher and potential chemical exposure.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Given that this compound is a nitrile derivative, it is crucial to note that nitrile gloves offer protection for a limited time. If direct contact occurs, change gloves immediately.[3]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of the compound, especially the preparation of waste containers, should be performed in a certified chemical fume hood to prevent inhalation of vapors.[3]
Waste Segregation and Collection
The fundamental principle of chemical waste management is stringent segregation to prevent unintended reactions and to facilitate proper disposal.[13]
Step-by-Step Protocol for Waste Collection:
-
Select an Appropriate Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
The container must be designated for "Halogenated/Nitrile-Containing Organic Waste." Do not mix with non-halogenated solvent waste, as this complicates disposal and recycling options.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write "Waste 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile" and list any solvents used in the waste mixture (e.g., "in Dichloromethane/Methanol").
-
Include the appropriate hazard pictograms: Skull and Crossbones (Acute Toxicity), Exclamation Mark (Irritant), and Environment.
-
-
Waste Transfer:
-
Conduct all transfers inside a chemical fume hood.
-
Use a funnel to prevent spillage on the exterior of the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated secondary containment area, away from heat, sparks, or open flames.[11]
-
Spill Response
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE outlined in section 2.1.
-
Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Absorption: Cover the spill with the absorbent material, working from the outside in.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan: Final Steps and Container Decontamination
Final disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Decontamination of Empty Containers
Empty containers that held 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile must be decontaminated before they can be considered non-hazardous.
Step-by-Step Protocol for Container Decontamination:
-
Initial Rinse (in a fume hood):
-
Rinse the container three times with a small amount of a water-miscible organic solvent, such as acetone or ethanol.
-
Crucially, collect this rinseate as hazardous waste in your designated "Halogenated/Nitrile-Containing Organic Waste" container. The rinseate is considered acutely hazardous.
-
-
Secondary Wash:
-
Wash the container thoroughly with soap and water.
-
This secondary rinse water can typically be disposed of down the sanitary sewer, but confirm this with your local EHS guidelines.
-
-
Final Preparation for Disposal:
-
Allow the container to air dry completely.
-
Obliterate or remove all original labels.
-
Write "EMPTY" on the container and dispose of it in the appropriate glass or plastic recycling bin, as per institutional policy.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
Caption: Disposal workflow for 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile.
By adhering to this comprehensive guide, researchers can confidently manage the disposal of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.
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. (n.d.). Current time information in Miami, FL, US. Retrieved January 20, 2026.
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Chemos GmbH & Co.KG . (2024). Safety Data Sheet: Acrylonitrile. Retrieved January 20, 2026, from [Link]
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Australian Government Department of Health . (2019). Benzonitrile: Human health tier II assessment. Retrieved January 20, 2026, from [Link]
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Haz-Map . (n.d.). Benzonitrile - Hazardous Agents. Retrieved January 20, 2026, from [Link]
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Carl ROTH . (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved January 20, 2026, from [Link]
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Rawsource . (2025). Safety and Handling Measures for Propargyl Alcohol. Retrieved January 20, 2026, from [Link]
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PubChem . (n.d.). Propargyl ether. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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PubChem . (n.d.). Benzonitrile. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Weed Science Society of America . (1970). Phytotoxic Properties of Substituted Benzonitriles and Derivatives. Weed Science, 18(5), 551-555. [Link]
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Earth Safe PPE . (n.d.). How to Dispose of Nitrile Gloves? Retrieved January 20, 2026, from [Link]
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ResearchGate . (2025). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved January 20, 2026, from [Link]
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ResearchGate . (2022). Sustainable Recycling of Waste from Nitrile Gloves. Retrieved January 20, 2026, from [Link]
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ResearchGate . (2015). How can I remove nitrile impurities from the oxime? Retrieved January 20, 2026, from [Link]
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Chemguide . (n.d.). The Preparation of Nitriles. Retrieved January 20, 2026, from [Link]
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GETONG . (n.d.). Nitrile Gloves Recycling and Recycling Equipment. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts . (2023). 20.7 Chemistry of Nitriles. Retrieved January 20, 2026, from [Link]
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Chemistry Steps . (n.d.). Preparation of Nitriles. Retrieved January 20, 2026, from [Link]
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Monuite . (2023). How to dispose of nitrile gloves? Retrieved January 20, 2026, from [Link]
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Lee Engineering . (n.d.). CHEMICAL RESISTANCE CHART. Retrieved January 20, 2026, from [Link]
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jOeCHEM . (2020, January 15). Reducing Nitriles--Another Way to Make Aldehydes & Amines [Video]. YouTube. [Link]
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Clean Space Project . (2024). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved January 20, 2026, from [Link]
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Sigma-Aldrich . (n.d.). SAFETY DATA SHEET - Citric Acid. Retrieved January 20, 2026, from [Link]
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Promag Enviro Systems . (n.d.). Chemical Resistance Chart. Retrieved January 20, 2026, from [Link]
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AquaPhoenix Scientific . (2015). Citric Acid - Safety Data Sheet. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile
This document provides essential safety and logistical protocols for the handling, use, and disposal of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile. As no comprehensive safety data sheet (SDS) is readily available for this specific molecule, this guide is synthesized from an expert analysis of its core chemical functionalities: the benzonitrile group and the propargyl ether group . This first-principles approach ensures a robust and cautious safety framework tailored to the compound's anticipated hazards.
Part 1: Hazard Assessment - A Synthesis of Functional Group Risks
Understanding the hazards of a novel compound begins with analyzing its constituent parts. 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile combines two functionalities with distinct and significant risks.
-
The Benzonitrile Moiety: The nitrile group (-C≡N) on a benzene ring is the primary driver of toxicological concern. Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[1] In the body or under fire conditions, benzonitriles can metabolize or decompose to release highly toxic hydrogen cyanide (HCN) gas.[2] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, respiratory distress and convulsions.[1][3]
-
The Propargyl Ether Moiety: The (1,1-Dimethylprop-2-ynyl)oxy group is a type of ether, specifically a propargyl ether. Ethers are well-known for their tendency to form unstable and potentially explosive peroxide compounds upon exposure to air and light.[4] Propargyl ethers, containing an alkyne, can exhibit additional reactivity. The presence of this group necessitates strict protocols for storage and handling to prevent peroxide accumulation. Furthermore, related propargyl ether compounds are known to be flammable and can cause skin and eye irritation.[4][5]
The combined hazard profile is summarized below.
| Hazard Category | Associated Functional Group | Anticipated Risk |
| Acute Toxicity | Benzonitrile | Harmful if swallowed or in contact with skin.[1] |
| Irritation | Both (General Ether/Nitrile) | Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[6] |
| Reactivity | Propargyl Ether | May form explosive peroxides. |
| Flammability | Propargyl Ether | Assumed to be a combustible liquid . |
Part 2: The Core Safety Doctrine - Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory.
Engineering Controls: Your Primary Shield
-
Chemical Fume Hood: All handling of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, from simple transfers to complex reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any volatile compound or aerosol.
-
Safety Shower & Eyewash Station: Ensure an ANSI-compliant safety shower and eyewash station are unobstructed and within a 10-second travel distance. All personnel should be trained in their use.[2]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final line of defense. The following must be worn at all times when handling the compound.
-
Hand Protection: Use chemical-resistant nitrile gloves .[7][8][9] Nitrile provides excellent protection against a wide range of chemicals, including nitriles and ethers.[7][10] Never use latex gloves, which offer poor chemical resistance. For extended operations or when handling larger quantities, consider thicker gauge nitrile gloves or gauntlets. Discard gloves immediately if contamination is suspected and wash hands thoroughly.
-
Eye and Face Protection: Wear indirectly vented, splash-proof chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. When there is a significant risk of splashing (e.g., transfers of >50 mL, reactions under pressure), a full-face shield must be worn in addition to safety goggles .[11]
-
Body Protection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned. For large-scale work, a chemical-resistant apron may be required.
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. However, if there is a system failure or a large spill outside of containment, a full-face respirator with an organic vapor cartridge is necessary.
Caption: PPE selection workflow based on task scale and risk.
Part 3: Procedural Guidance - From Receiving to Disposal
A systematic approach to the chemical lifecycle minimizes risk at every stage.
Receiving and Storage
-
Inspect Container: Upon receipt, visually inspect the container for damage.
-
Test for Peroxides: Before storing, and prior to each use if the container has been opened previously, it is critical to test for peroxides. Dampen a peroxide test strip with the material. A color change indicates the presence of peroxides. If peroxides are detected, do not handle further and consult your institution's Environmental Health & Safety (EHS) office immediately.
-
Storage Conditions: Store the container in a cool, dry, dark, and well-ventilated area designated for flammable and reactive chemicals.[12] Keep it away from heat, sparks, and open flames.[4] The container must be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent air exposure and subsequent peroxide formation.[12]
Handling and Disposal Workflow
The following diagram outlines the critical safety checkpoints throughout the chemical's lifecycle in the lab.
Caption: Key safety checkpoints in the chemical handling lifecycle.
Spill Management
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Contain: Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wash the spill area thoroughly with soap and water.[2]
Waste Disposal
-
Classification: All waste containing 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through your institution's EHS office, following all local, state, and federal regulations.[2][13]
Part 4: Emergency Response
Immediate and correct action is vital in an emergency.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[2][14][15] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][14] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[14][16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [1] If the person is conscious, rinse their mouth with water.[14][16] Seek immediate medical attention and show them the container or label. |
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- SAFETY DATA SHEET - Phenyl propargyl ether. Thermo Fisher Scientific.
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- 4-[(1,1-DIMETHYLPROP-2-YNYL)OXY]BENZONITRILE | 33143-92-9. ChemicalBook.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
